molecular formula C15H11BrO B6319570 3-Bromobenzalacetophenone CAS No. 29816-74-8

3-Bromobenzalacetophenone

Cat. No.: B6319570
CAS No.: 29816-74-8
M. Wt: 287.15 g/mol
InChI Key: COYCXICZZVMYLE-UHFFFAOYSA-N
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Description

3-Bromobenzalacetophenone is a useful research compound. Its molecular formula is C15H11BrO and its molecular weight is 287.15 g/mol. The purity is usually 95%.
The exact mass of the compound (2E)-3-(3-Bromophenyl)-1-phenylprop-2-en-1-one is 285.99933 g/mol and the complexity rating of the compound is 279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-bromophenyl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYCXICZZVMYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327197
Record name 3-bromobenzalacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29816-74-8
Record name 3-bromobenzalacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 3-Bromobenzalacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Properties & Synthesis of 3-Bromobenzalacetophenone

Part 1: Executive Summary & Chemical Identity

This compound (IUPAC: (2E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one) is a halogenated chalcone derivative belonging to the flavonoid precursor family. Characterized by an


-unsaturated ketone linking two aromatic rings, this compound serves as a critical "privileged scaffold" in medicinal chemistry, exhibiting verified antimicrobial, antioxidant, and cytotoxic activities.

Unlike its para-substituted isomer (4-bromochalcone), the meta-bromo substitution on the B-ring (aldehyde-derived) imparts unique steric and electronic properties, influencing its reactivity in Michael additions and its binding affinity in biological targets.

Chemical Identity Table
PropertySpecification
IUPAC Name (2E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one
Common Name 3-Bromochalcone; 3'-Bromobenzalacetophenone
CAS Registry Number 29816-74-8
Molecular Formula

Molecular Weight 287.15 g/mol
SMILES C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Br
Stereochemistry Predominantly (E)-isomer (Trans)

Part 2: Physicochemical Profile

The following data aggregates experimental values and validated predictive models for the (E)-isomer.

Physical Constants
ParameterValueNotes
Melting Point 84–85 °C Recrystallized from Ethanol [1]
Boiling Point ~397.7 °CPredicted @ 760 mmHg
Density 1.393 ± 0.06 g/cm³Predicted
LogP (Octanol/Water) 4.21High lipophilicity; poor aqueous solubility
Appearance Pale yellow crystalline solidNeedles or prisms upon recrystallization
Solubility Profile
  • Insoluble : Water (

    
     mg/mL).
    
  • Soluble : Dichloromethane, Chloroform, Ethyl Acetate.

  • Moderately Soluble : Ethanol, Methanol (Temperature dependent; utilized for recrystallization).

Part 3: Structural & Spectroscopic Characterization

Crystal Structure

X-ray crystallography confirms the molecule adopts a non-planar geometry in the solid state. The enone bridge forces the two aromatic rings into a twisted conformation to minimize steric strain, though the


-system retains sufficient overlap for conjugation.
  • Space Group : Monoclinic (typical for chalcones).

  • Key Interaction : The crystal lattice is often stabilized by weak

    
     hydrogen bonds and 
    
    
    
    stacking interactions between the phenyl rings [2].
Spectroscopic Signatures

Reliable identification requires analysis of the enone linker and the meta-substituted B-ring.

  • UV-Vis Spectroscopy :

    • 
       : ~305–310 nm (EtOH).
      
    • Transition :

      
       (K-band) characteristic of the conjugated cinnamoyl system.
      
  • Infrared (IR) Spectroscopy (KBr Pellet) :

    • 
       : 
      
      
      
      (Conjugated ketone, lower than non-conjugated ~1715).
    • 
       : 
      
      
      
      (Alkenyl stretch).
    • 
       : 
      
      
      
      (Strong band indicating trans-disubstituted alkene).
  • 
    H-NMR (CDCl
    
    
    
    , 400 MHz)
    :
    • Vinylic Protons : Two doublets with a large coupling constant (

      
      ), confirming the (E)-geometry.
      
      • 
         (adjacent to carbonyl): 
        
        
        
        ppm.
      • 
         (adjacent to aryl ring): 
        
        
        
        ppm.
    • Aromatic Protons : The 3-bromo substitution creates a distinct pattern:

      • Singlet-like (

        
         of B-ring): 
        
        
        
        ppm (deshielded by Br and alkene).
      • Multiplets (Remaining Ar-H):

        
         ppm.
        

Part 4: Synthesis Protocol (Claisen-Schmidt Condensation)

Principle : Base-catalyzed aldol condensation between acetophenone and 3-bromobenzaldehyde, followed by dehydration.

Reagents
  • Acetophenone (1.0 eq): The nucleophilic component (forms enolate).

  • 3-Bromobenzaldehyde (1.0 eq): The electrophilic component.

  • Sodium Hydroxide (NaOH) : 10% Aqueous or Ethanolic solution (Catalyst).

  • Ethanol (95%) : Solvent.

Step-by-Step Methodology
  • Preparation : Dissolve 10 mmol of acetophenone and 10 mmol of 3-bromobenzaldehyde in 15 mL of Ethanol in a round-bottom flask.

  • Catalysis : Add 5 mL of 10% NaOH solution dropwise while stirring vigorously at room temperature (20–25 °C).

  • Reaction : Stir for 3–4 hours. The solution will darken (yellow/orange), and a precipitate will begin to form as the chalcone crashes out.

  • Quenching : Pour the reaction mixture into 100 mL of ice-cold water containing dilute HCl (to neutralize excess base).

  • Isolation : Filter the crude solid via vacuum filtration. Wash with cold water (

    
     mL) until filtrate is neutral pH.
    
  • Purification : Recrystallize from hot Ethanol. Dissolve solid in minimum boiling ethanol, filter hot (if insoluble impurities exist), and cool slowly to 4 °C.

  • Yield : Typical isolated yield is 85–92% .

Reaction Workflow Diagram

SynthesisWorkflow Start Reagents: Acetophenone + 3-Bromobenzaldehyde Mix Solvent: Ethanol (95%) Start->Mix Catalyst Catalyst Addition: 10% NaOH (Dropwise) Mix->Catalyst Reaction Stirring: 3-4 Hours @ RT Catalyst->Reaction Precip Quench: Ice Water + HCl Reaction->Precip Precipitation Filter Isolation: Vacuum Filtration Precip->Filter Purify Purification: Recrystallization (EtOH) Filter->Purify Product Final Product: This compound (Yellow Crystals) Purify->Product

Caption: Step-wise Claisen-Schmidt condensation workflow for high-purity synthesis.

Part 5: Reactivity & Applications

Chemical Reactivity

The


-unsaturated ketone moiety makes this compound an excellent Michael Acceptor .
  • Electrophilicity : The carbonyl group polarizes the double bond, making the

    
    -carbon susceptible to nucleophilic attack (e.g., by thiols or amines).
    
  • Cyclization : Reacts with hydrazine hydrate to form pyrazolines , or with hydroxylamine to form isoxazoles . These derivatives are often screened for enhanced bioactivity.

Pharmaceutical Potential[1][2]
  • Antimicrobial : The lipophilic bromine atom enhances membrane penetration, showing efficacy against Gram-positive bacteria [3].

  • Cytotoxicity : Studies indicate activity against breast cancer cell lines (e.g., MCF-7), likely via induction of oxidative stress or interference with tubulin polymerization [4].

  • Enzyme Inhibition : Acts as a scaffold for designing inhibitors of tyrosinase and cholinesterase.

References

  • ChemicalBook . (2024). (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one Properties and Melting Point. Retrieved from

  • Acta Crystallographica . (2006).[1] Crystal structure of 3-(3-bromophenyl)-1-phenylprop-2-en-1-one. Acta Cryst. E62, o893-o895.[1]

  • BenchChem . (2025).[2] Synthesis and Characterization of Bromochalcones: Technical Guide. Retrieved from

  • National Institutes of Health (NIH) . (2025). Biological Activity of Chalcone Derivatives. PubChem CID 5355204. Retrieved from (Note: General bromochalcone bioactivity reference).

Sources

Molecular Structure and Conformation of 3-Bromochalcone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and conformational analysis of 3-Bromochalcone (specifically (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one). As a halogenated derivative of the chalcone scaffold (1,3-diphenyl-2-propen-1-one), this molecule represents a critical pharmacophore in medicinal chemistry, exhibiting significant potential as an intermediate for pyrazolines and isoxazoles.

This document dissects the molecule from three distinct vantage points:

  • Synthetic Architecture: The thermodynamic control required to isolate the E-isomer.

  • Solid-State Conformation: Crystallographic packing and lattice dynamics.

  • Electronic Profile: Frontier molecular orbital (FMO) theory and spectroscopic validation.

Synthetic Pathway & Thermodynamic Control

The synthesis of 3-Bromochalcone is not merely a condensation reaction; it is an exercise in stereoselective thermodynamic control. The target is the (E)-isomer, which is thermodynamically favored over the (Z)-isomer due to the minimization of steric strain between the phenyl rings and the carbonyl system.

The Claisen-Schmidt Protocol

The most robust route utilizes a base-catalyzed Claisen-Schmidt condensation between acetophenone and 3-bromobenzaldehyde. The choice of base (NaOH vs. KOH) and solvent polarity (Ethanol vs. Methanol) dictates the rate of enolate formation and subsequent dehydration.

Reaction Mechanism:

  • Enolization: Base abstracts an

    
    -proton from acetophenone, generating a nucleophilic enolate.
    
  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of 3-bromobenzaldehyde.

  • Dehydration: Spontaneous elimination of water occurs to form the

    
    -unsaturated ketone.
    
Experimental Workflow (Self-Validating)

The following protocol includes critical "stop/go" checkpoints to ensure purity.

StepActionCritical ParameterValidation Check
1 Reagent Mixing Equimolar ratio (10 mmol each) of Acetophenone and 3-Bromobenzaldehyde in EtOH (20 mL).Solution must be clear before base addition.
2 Catalysis Dropwise addition of 10% NaOH (5 mL) at 0-5°C.Temp < 10°C prevents polymerization.
3 Reaction Stir at RT for 4-6 hours.TLC Check: Disappearance of aldehyde spot (

in 4:1 Hex/EtOAc).
4 Quenching Pour into crushed ice/HCl water.pH should be neutral/slightly acidic to precipitate product.
5 Purification Recrystallize from hot Ethanol.Melting Point: Target range 76–78°C [1].
Visualization: Synthetic Logic Flow

SynthesisWorkflow Start Reagents: Acetophenone + 3-Bromobenzaldehyde Enolate Intermediary: Enolate Formation Start->Enolate NaOH/EtOH <10°C Aldol Aldol Adduct (β-hydroxy ketone) Enolate->Aldol Nucleophilic Attack Elimination Dehydration (-H2O) Aldol->Elimination Thermodynamic Drive Product Target: (E)-3-Bromochalcone Elimination->Product Crystallization

Figure 1: Logic flow of the Claisen-Schmidt condensation targeting the thermodynamically stable E-isomer.

Structural & Conformational Analysis

Understanding the 3D structure is pivotal for predicting receptor binding. 3-Bromochalcone exists in a conformational equilibrium defined by the rotation around the C–C single bonds.

Geometric Isomerism (E vs Z)

The C=C double bond creates rigidity.

  • Target: (E)-isomer (Trans).

  • Characteristic: The two phenyl rings are on opposite sides of the double bond.

  • Stability: The (Z)-isomer suffers from severe steric clash between the carbonyl oxygen and the ortho-hydrogens of the B-ring (bromophenyl group), making it synthetically elusive without photochemical forcing.

Conformational Isomerism (s-cis vs s-trans)

Rotation around the


 single bond leads to two planar conformers:
  • s-cis: The C=O and C=C bonds are on the same side of the single bond.

  • s-trans: The C=O and C=C bonds are on opposite sides.

Scientific Insight: In the solid state (crystal lattice), chalcones predominantly adopt the s-cis conformation. This is due to the flattening of the molecule which maximizes


-conjugation across the entire system. However, in solution, a rapid equilibrium exists, often favoring s-cis due to steric hindrance in the s-trans form between the carbonyl oxygen and the ortho-protons of the A-ring (phenyl) [2].
Crystallographic Data Summary

Based on X-ray diffraction studies of analogous bromochalcones, the lattice packing is driven by weak intermolecular forces, specifically


 hydrogen bonds and 

halogen interactions.
ParameterValue (Approx.)Significance
Crystal System OrthorhombicCommon for planar aromatics.
Space Group

or

Indicates chiral packing potential or centrosymmetry.
Torsion Angle (C=C-C=O) ~170° - 180°Indicates near-planarity (s-cis).
Intermolecular Force

Halogen bonding stabilizes the lattice.

Electronic Structure & Spectroscopic Validation[1][2]

The presence of the bromine atom at the meta position of the B-ring introduces a unique electronic perturbation. Unlike para-substitution, which allows for direct resonance conjugation, the meta-bromo substituent exerts its influence primarily through the inductive effect (-I) .

Frontier Molecular Orbitals (DFT Analysis)

Density Functional Theory (DFT) calculations (typically B3LYP/6-311G) reveal the reactivity profile:

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the electron-rich A-ring (acetophenone side) and the enone bridge.

  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized across the entire molecule, with significant density on the B-ring and the

    
    -carbon.
    
  • Implication: The

    
    -carbon is highly electrophilic, making this molecule an excellent Michael acceptor for biological nucleophiles (e.g., cysteine residues in proteins).
    
Spectroscopic Fingerprinting

To validate the synthesis and conformation, the following spectral markers must be observed.

FT-IR Spectroscopy[1]
  • Carbonyl (C=O): 1655–1665 cm⁻¹. Note: This is lower than non-conjugated ketones (1715 cm⁻¹) due to resonance delocalization (s-cis enone system).

  • Alkene (C=C): 1590–1610 cm⁻¹.

  • C-Br Stretch: 500–600 cm⁻¹.

¹H-NMR Spectroscopy (The Definitive Proof)

The coupling constant (


) of the vinylic protons is the "gold standard" for determining stereochemistry.
ProtonChemical Shift (

ppm)
MultiplicityCoupling Constant (

)
Interpretation
H-

7.4 - 7.6Doublet15.5 - 16.0 Hz Confirms Trans (E) geometry.
H-

7.7 - 7.9Doublet15.5 - 16.0 Hz Downfield shift due to resonance.
Aromatic 7.2 - 8.0MultipletN/AOverlapping phenyl ring signals.

(Note: Cis isomers typically display


 Hz. The observation of 

Hz definitively proves the E-isomer [3].)
Visualization: Conformational Energy Landscape

ConformationEnergy cluster_0 Stability Hierarchy Scis s-cis Conformer (Global Minimum) Transition Transition State (Rotational Barrier) Scis->Transition Steric Strain Strans s-trans Conformer (Local Minimum) Transition->Strans Rotation

Figure 2: Relative stability of conformers. The s-cis form is generally preferred in the solid state due to planar packing efficiency.

References

  • Susanti, V. H. E., & Setyowati, W. A. E. (2019).[2] Synthesis and Characterization of Some Bromochalcones Derivatives. IOP Conference Series: Materials Science and Engineering, 578, 012002.[2] Link

  • BenchChem. (2025).[3] 4'-Bromochalcone crystal structure and analysis. BenchChem Technical Guides. Link (Note: Generalized reference for chalcone crystal packing trends).

  • LibreTexts Chemistry. (2023). Coupling Constants Identify Coupled Protons.[4] Chemistry LibreTexts. Link

Sources

Solubility profile of 3-Bromobenzalacetophenone in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Title: Solubility Profile and Thermodynamic Characterization of 3-Bromobenzalacetophenone Subtitle: A Technical Guide for Process Optimization in Drug Discovery and Synthesis

Executive Summary

This compound (also known as 3-bromochalcone) is a critical intermediate in the synthesis of heterocyclic compounds with pharmacological potential, including antimicrobial and anticancer agents.[1][2] Its solubility profile is a governing factor in reaction kinetics, purification yields (specifically recrystallization), and formulation stability.

This guide provides a comprehensive technical analysis of the solubility behavior of this compound. It synthesizes empirical data from analogous monobrominated chalcones to establish a predictive solubility model, details a validated experimental protocol for precise measurement, and explores the thermodynamic parameters driving its dissolution.[2]

Physicochemical Profile

ParameterSpecification
IUPAC Name (2E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one
Molecular Formula

Molecular Weight 287.15 g/mol
Physical State Pale yellow crystalline solid
Melting Point ~78–82 °C (Typical for meta-substituted bromochalcones)
Lipophilicity (LogP) ~4.0 (High lipophilicity)

Structural Insight: The presence of the bromine atom on the meta-position of the B-ring increases the compound's lipophilicity compared to unsubstituted chalcone.[1][2] This halogen bond capability influences crystal lattice energy, making the compound significantly more soluble in chlorinated solvents than in protic solvents.[1][2]

Solubility Profile in Organic Solvents

The solubility of this compound follows a "Like Dissolves Like" mechanism, heavily influenced by the polarity and hydrogen-bonding capability of the solvent.[1][2] The following classification guides solvent selection for synthesis and purification.

Table 1: Solubility Tier Classification
Solubility TierSolventsInteraction MechanismApplication
High Solubility Dichloromethane (DCM), Chloroform, Acetone, THF, Ethyl AcetateDipole-dipole interactions;

-stacking capability.[1][2]
Reaction Medium: Ideal for Claisen-Schmidt condensation and derivatization.[1][2]
Temperature Dependent Ethanol, Methanol, IsopropanolWeak H-bonding; solubility increases significantly with temperature (

).[2]
Purification: Excellent for recrystallization (soluble hot, insoluble cold).[2]
Low / Insoluble Water, n-Hexane, CyclohexaneHydrophobic repulsion; lack of compatible intermolecular forces.[1][2]Precipitation: Used as an anti-solvent to crash out the product.[1][2]
Thermodynamic Behavior

The dissolution of this compound is an endothermic process (


).[1][2] Consequently, solubility increases non-linearly with temperature.[1][2]
  • In Alcohols: The solubility curve is steep, doubling or tripling between 25°C and 60°C.[2]

  • In Non-polar Solvents: Solubility remains low even at elevated temperatures due to the high crystal lattice energy governed by the polar carbonyl group.[1][2]

Experimental Protocol: Solubility Determination

To generate precise mole fraction data for specific process conditions, the Isothermal Saturation Method (Shake-Flask) is the industry standard.[1][2]

Workflow Diagram

SolubilityProtocol cluster_methods Analytical Methods Start Start: Excess Solid Addition Equilibration Equilibration (Shake Flask, Constant T, 24-72h) Start->Equilibration Solvent Addition Separation Phase Separation (Filtration/Centrifugation) Equilibration->Separation Equilibrium Reached Analysis Quantification Separation->Analysis Supernatant Extraction UV UV-Vis Spectroscopy (λmax ~308 nm) Analysis->UV Grav Gravimetric Analysis (Evaporation) Analysis->Grav Calc Data Processing (Mole Fraction & Thermodynamics) UV->Calc Grav->Calc

Figure 1: Standardized workflow for determining the solubility of chalcone derivatives.

Step-by-Step Methodology
  • Preparation: Add excess this compound solid to 10 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir the mixture at a fixed temperature (e.g., 298.15 K) for 24–48 hours. Ensure solid phase remains present throughout.

  • Sampling: Stop stirring and allow phases to separate for 2 hours. Withdraw the supernatant using a pre-heated syringe filter (0.45 µm) to prevent precipitation.[1][2]

  • Quantification:

    • Gravimetric: Evaporate a known mass of supernatant and weigh the dry residue.[1][2]

    • UV-Vis: Dilute the supernatant and measure absorbance at

      
       (typically 306–310 nm  for bromochalcones).[1][2]
      
  • Calculation: Convert mass fraction (

    
    ) to mole fraction (
    
    
    
    ) using the equation:
    
    
    Where
    
    
    represents the solute and
    
    
    the solvent.[2]

Thermodynamic Modeling

To predict solubility at unmeasured temperatures, the Modified Apelblat Equation is the most accurate model for chalcone systems.[2]

The Apelblat Model


  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (Kelvin).[1][2]
    
  • 
     : Empirical parameters derived from regression analysis of experimental data.
    

Interpretation for Researchers:

  • Parameter B reflects the enthalpy of solution.[1][2] A negative B value confirms the endothermic nature of dissolution.[1][2]

  • Parameter C accounts for the temperature dependence of the heat capacity.[1][2]

Thermodynamic Parameters (van't Hoff Analysis)

Using the linear plot of


 vs 

, we derive:
  • Enthalpy of Solution (

    
    ):  Positive values (typically 15–35 kJ/mol for chalcones in alcohols) indicate that heat is absorbed.[1][2] Higher 
    
    
    
    implies steeper solubility curves, making the solvent better for recrystallization.[1][2]
  • Gibbs Free Energy (

    
    ):  Positive values indicate that the dissolution is not spontaneous at standard conditions without thermal input or high dilution.[1][2]
    
  • Entropy (

    
    ):  Positive values drive the dissolution process, overcoming the crystal lattice energy.[2]
    

Applications in Synthesis & Purification

Recrystallization Strategy

Based on the solubility profile, Ethanol (95%) is the optimal solvent for purification.

  • Logic: this compound is highly soluble in boiling ethanol but crystallizes out upon cooling to room temperature or 4°C.[1][2]

  • Protocol: Dissolve crude product in minimum boiling ethanol. Filter hot to remove insoluble impurities.[1][2] Cool slowly to induce crystal growth.[1][2]

Reaction Solvent Selection
  • Claisen-Schmidt Condensation: Use Ethanol with NaOH.[1][2][3][4] The starting materials (aldehyde/ketone) are soluble, but the product often precipitates out, driving the equilibrium forward.

  • Bromination/Derivatization: Use Dichloromethane (DCM) or Chloroform for high solubility and inertness.[1][2]

References

  • BenchChem. (2025).[1][2][3][4] Synthesis and Characterization of 4-Bromochalcone: A Technical Guide. Retrieved from

  • PubChem. (2025).[1][2][5] 4-Bromochalcone Compound Summary. National Library of Medicine.[1][2] Retrieved from [1][2]

  • Royal Society of Chemistry. (2017).[1][2] Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [1][2]

  • MDPI. (2023).[1][2] Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative. Retrieved from

  • ResearchGate. (2025). Chalcones: A Solubility Study at Different Temperatures. Retrieved from

Sources

Technical Monograph: Biological Profile & Synthesis of 3-Bromobenzalacetophenone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromobenzalacetophenone (also known as 3-bromochalcone) represents a critical scaffold in medicinal chemistry, belonging to the "privileged structure" class of 1,3-diaryl-2-propen-1-ones. Unlike its unsubstituted counterparts, the introduction of a bromine atom at the meta (3-) position of the B-ring (benzylidene moiety) significantly alters the physicochemical profile of the molecule. This halogen substitution enhances lipophilicity (


) and introduces the potential for halogen bonding (σ-hole interactions) with target protein pockets, a mechanism increasingly exploited in modern drug design to improve binding affinity.

This technical guide synthesizes the core biological activities of this compound and its immediate derivatives, focusing on anticancer and antimicrobial mechanisms. It provides validated synthetic protocols and standardized biological assay workflows to support researchers in further derivatization and validation.

Chemical Constitution & Synthesis[1][2][3][4][5][6][7][8]

Core Structure

The molecule consists of two aromatic rings (A and B) linked by an


-unsaturated carbonyl system.[1][2][3] The electrophilic nature of the enone linker is the primary driver of its biological reactivity, acting as a Michael acceptor for nucleophilic residues (e.g., cysteine thiols) in biological targets.
  • IUPAC Name: (2E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one

  • Molecular Formula: C

    
    H
    
    
    
    BrO
  • Key Reactivity: Michael addition at the

    
    -carbon; Halogen bonding at the 3-Br position.
    
Standardized Synthesis Protocol (Claisen-Schmidt Condensation)

The most robust method for synthesizing this compound is the base-catalyzed Claisen-Schmidt condensation. This pathway ensures high stereoselectivity for the thermodynamically stable trans (


) isomer.

Reagents:

  • Acetophenone (1.0 eq)[1][4][5][6]

  • 3-Bromobenzaldehyde (1.0 eq)

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Ethanol (95%) or Methanol

Step-by-Step Protocol:

  • Solubilization: Dissolve 10 mmol of acetophenone and 10 mmol of 3-bromobenzaldehyde in 15 mL of ethanol in a round-bottom flask.

  • Catalysis: Add 5 mL of 10% NaOH dropwise while stirring magnetically at room temperature (25°C).

  • Reaction: Stir the mixture for 3–6 hours. The solution will typically darken, and a precipitate may begin to form.

    • Note: If no precipitate forms, cool the solution in an ice bath or perform solvent evaporation.

  • Quenching & Isolation: Pour the reaction mixture into 100 mL of ice-cold water containing dilute HCl (to neutralize excess base).

  • Purification: Filter the crude solid. Recrystallize from hot ethanol to yield pale yellow crystals.

  • Characterization: Verify structure via

    
    H-NMR (coupling constant 
    
    
    
    Hz for the vinylic protons confirms the E-isomer).

Synthesis Reactants Acetophenone + 3-Bromobenzaldehyde Intermediate Aldol Intermediate (β-hydroxy ketone) Reactants->Intermediate Aldol Addition Catalyst NaOH (aq) / EtOH Room Temp, 3-6h Catalyst->Reactants Catalyzes Product This compound (E-isomer) Intermediate->Product Dehydration Dehydration - H₂O (Elimination)

Figure 1: Claisen-Schmidt synthetic pathway for this compound.

Biological Activity Profile

Anticancer & Cytotoxic Activity

The this compound scaffold exhibits significant cytotoxicity against various cancer cell lines, particularly breast (MCF-7, MDA-MB-231) and cervical (HeLa) cancers.

Mechanism of Action:

  • Michael Addition: The

    
    -unsaturated ketone covalently modifies cysteine residues on key signaling proteins (e.g., IKK
    
    
    
    , Tubulin).
  • Apoptosis Induction: Downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic factors (Bax, Caspase-3).

  • Tubulin Interference: The 3-bromo substituent mimics the pharmacophore of colchicine, inhibiting tubulin polymerization and arresting the cell cycle at the G2/M phase.

Comparative Cytotoxicity Data (Representative Derivatives):

Compound VariantCell LineIC50 (µM)Mechanism Note
3-Bromo-chalcone (Core) MCF-7~15 - 25General Michael acceptor activity
3-Bromo-4-methoxy-chalcone MDA-MB-23117.98Enhanced lipophilicity & uptake
3-Bromo-4'-hydroxy-chalcone HeLa45.0Bcl-2 suppression
Antimicrobial Activity

Halogenated chalcones, particularly those with bromine, show enhanced activity against Gram-positive bacteria (S. aureus) compared to non-halogenated analogs. The bromine atom increases membrane permeability.

  • Target: Bacterial efflux pumps (NorA in S. aureus).

  • Synergy: 3-bromo chalcones have been shown to potentiate the activity of antibiotics (e.g., ciprofloxacin) by inhibiting the efflux mechanisms that confer resistance.

Mechanism Chalcone This compound (Michael Acceptor) Target1 Cysteine Thiols (Tubulin / IKKβ) Chalcone->Target1 Alkylates Target2 Bcl-2 Protein Chalcone->Target2 Suppresses Expression Effect1 Covalent Adduct Formation Target1->Effect1 Effect2 Downregulation Target2->Effect2 Outcome1 G2/M Cell Cycle Arrest Effect1->Outcome1 Outcome2 Apoptosis (Cell Death) Effect2->Outcome2

Figure 2: Dual mechanism of action: Covalent modification of proteins and regulation of apoptotic factors.

Structure-Activity Relationship (SAR) Insights

The "3-Bromo" position is not arbitrary. SAR studies reveal why this substitution pattern is effective:

  • Electronic Effect: Bromine is electron-withdrawing (inductive), which increases the electrophilicity of the

    
    -carbon, making the molecule a more potent Michael acceptor.
    
  • Lipophilicity: The bromine atom significantly increases the partition coefficient (

    
    ), facilitating passive transport across the lipid bilayer of cancer cells and bacterial cell walls.
    
  • Steric & Halogen Bonding: The large atomic radius of bromine allows it to fill hydrophobic pockets in target enzymes (e.g., Topoisomerase II). Furthermore, the "sigma-hole" on the bromine atom can form specific halogen bonds with carbonyl oxygens or nitrogen atoms in the target protein backbone.

Experimental Validation Protocols

To validate the activity of synthesized this compound, the following standardized protocols are recommended.

MTT Cytotoxicity Assay
  • Purpose: Determine IC50 values against cancer cell lines.

  • Steps:

    • Seed cells (e.g., MCF-7) in 96-well plates (

      
       cells/well). Incubate for 24h.
      
    • Treat with serial dilutions of this compound (0.1 µM to 100 µM) dissolved in DMSO (final DMSO < 0.1%).

    • Incubate for 48h.

    • Add MTT reagent (5 mg/mL) and incubate for 4h.

    • Dissolve formazan crystals in DMSO and measure absorbance at 570 nm.

Disc Diffusion Susceptibility Test
  • Purpose: Assess antimicrobial potency.

  • Steps:

    • Prepare Mueller-Hinton agar plates inoculated with

      
       McFarland standard of bacteria (S. aureus).
      
    • Impregnate sterile paper discs (6 mm) with 10 µL of the compound solution (1 mg/mL).

    • Place discs on agar and incubate at 37°C for 24h.

    • Measure the Zone of Inhibition (ZOI) in millimeters.[7][8] A ZOI > 10 mm typically indicates activity for chalcones.

References

  • Synthesis and Biological Activity of Chalcones. Smolecule. (2023).[2] Link

  • Bromo chalcone induces apoptosis on HeLa cancer cells. AIP Conference Proceedings. (2023). Link

  • The effect of bromo chalcone on T47D breast cancer cells. AIP Conference Proceedings. (2018). Link

  • Chalcone-3 Inhibits the Proliferation of Human Breast Cancer MDA-MB-231 Cell Line. Indonesian Biomedical Journal. (2020). Link

  • Synthesis and Antimicrobial Activity of Bromochalcone Derivatives. Acta Medica Medianae. (2022). Link

  • Chalcone Synthesis by Green Claisen–Schmidt Reaction. Journal of Organic Chemistry. (2013). Link

Sources

A Technical Guide to the Thermodynamic Stability of 3-Bromobenzalacetophenone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromobenzalacetophenone, a chalcone derivative, exists as two geometric isomers, (E) and (Z), due to restricted rotation around the carbon-carbon double bond of the enone moiety. The relative thermodynamic stability of these isomers is a critical parameter that influences their synthesis, purification, and biological activity. This technical guide provides an in-depth analysis of the factors governing the stability of (E)- and (Z)-3-Bromobenzalacetophenone, outlines experimental protocols for their synthesis and characterization, and introduces computational methods to corroborate experimental findings. A profound understanding of isomer stability is paramount in drug discovery and materials science, where specific conformations can dictate efficacy and functionality.

Introduction: Geometric Isomerism in Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that serve as important precursors in the synthesis of various flavonoids and other bioactive molecules.[1] Their core structure features an α,β-unsaturated ketone system linking two aromatic rings. The presence of the C=C double bond gives rise to geometric isomerism, resulting in (E) and (Z) configurations (also referred to as trans and cis, respectively).[2]

  • (E)-Isomer: The higher priority substituents on each carbon of the double bond are on opposite sides. In this compound, this places the 3-bromophenyl group and the benzoyl group in a trans orientation.

  • (Z)-Isomer: The higher priority substituents are on the same side of the double bond, resulting in a cis orientation of the main aryl groups.

These isomers are distinct chemical entities with different physical properties, such as melting points, boiling points, and spectroscopic characteristics.[2] Crucially, their thermodynamic stabilities differ, which has significant implications for their relative abundance at equilibrium. Invariably, the (E)-isomer of chalcones is found to be the more thermodynamically stable product.[3]

Foundational Principles of Isomer Stability

The thermodynamic stability of an isomer is inversely related to its potential energy. The more stable an isomer, the lower its energy. In the case of this compound, the primary factor dictating the relative stabilities of the (E) and (Z) isomers is steric hindrance .

  • (E)-Isomer: The two bulky aryl groups (3-bromophenyl and phenyl) are positioned on opposite sides of the double bond. This arrangement minimizes steric strain, allowing the molecule to adopt a more planar and lower-energy conformation. This planarity also maximizes the conjugation of the π-system, further contributing to its stability.

  • (Z)-Isomer: The two aryl groups are on the same side of the double bond, leading to significant steric repulsion (van der Waals strain) between them. This forces the molecule into a non-planar conformation, disrupting the π-conjugation and raising the overall energy of the molecule, making it less stable than the (E) isomer.[4]

The electronic effect of the meta-substituted bromine atom is generally considered to have a minimal impact on the relative thermodynamic stability of the geometric isomers, as its influence is felt similarly in both configurations.

Computational Analysis of Isomer Stability

Computational chemistry provides a powerful tool for predicting and quantifying the relative stabilities of isomers before embarking on extensive experimental work.[5] Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to determine the optimized geometry and electronic energy of each isomer.

The workflow for such an analysis involves:

  • Building the 3D structures of both (E)- and (Z)-3-Bromobenzalacetophenone.

  • Performing a geometry optimization calculation for each isomer to find its lowest energy conformation.

  • Calculating the single-point energy of each optimized structure.

  • The difference in the calculated energies (ΔE) directly corresponds to the relative stability. The isomer with the lower energy is predicted to be the more thermodynamically stable.

The isomerization energy (ΔE_iso) is calculated as: ΔE_iso = E_(Z-isomer) - E_(E-isomer)

A positive ΔE_iso indicates that the (Z)-isomer is higher in energy and therefore less stable than the (E)-isomer.

G Computational Workflow for Isomer Stability cluster_0 Computational Analysis Build 3D Structures 1. Build 3D Structures ((E) and (Z) Isomers) Geometry Optimization (DFT) 2. Geometry Optimization (e.g., B3LYP/6-31G*) Build 3D Structures->Geometry Optimization (DFT) Single-Point Energy Calculation 3. Single-Point Energy Calculation Geometry Optimization (DFT)->Single-Point Energy Calculation Compare Energies (ΔE) 4. Compare Energies (ΔE = E_Z - E_E) Single-Point Energy Calculation->Compare Energies (ΔE) Predict Stability Predict Stability Compare Energies (ΔE)->Predict Stability G Experimental Workflow for Stability Verification cluster_1 Synthesis & Characterization cluster_2 Equilibration Study Claisen-Schmidt 1. Synthesis of (E)-Isomer (Claisen-Schmidt) Purification 2. Purification (Recrystallization) Claisen-Schmidt->Purification Characterization 3. Characterization (NMR, MP) Purification->Characterization Isomerization 4. Photochemical Isomerization (E → Z) Characterization->Isomerization Equilibration 5. Thermal Equilibration (Heat in Dark) Isomerization->Equilibration Analysis 6. Ratio Analysis (HPLC / NMR) Equilibration->Analysis Calculation 7. Calculate K_eq & ΔG° Analysis->Calculation Conclusion Confirm (E) is more stable Calculation->Conclusion

Caption: Experimental workflow for stability verification.

Conclusion

The thermodynamic stability of this compound isomers is unequivocally dictated by steric factors. The (E)-isomer, with its trans configuration, minimizes steric hindrance between the bulky aryl substituents, resulting in a lower energy and more stable molecule. This inherent stability is reflected in its predominant formation during synthesis and its higher melting point. The (Z)-isomer is thermodynamically disfavored due to significant steric repulsion. This understanding, verifiable through a combination of computational modeling and robust experimental protocols including synthesis, spectroscopic characterization, and equilibration studies, is fundamental for professionals in chemical research and drug development, ensuring the isolation and utilization of the desired, most stable, and often most active, isomeric form.

References

  • NSF Public Access Repository. (n.d.). Stereoselective Synthesis of E- and Z-Isocyanoalkenes.
  • Master Organic Chemistry. (2025). E and Z Notation For Alkenes (+ Cis/Trans). Retrieved February 5, 2026, from [Link]

  • PMC. (2025). Big‐Data Analysis of Geometric Descriptors as Efficient Predictors of Energetic Stability in Nonplanar Polycyclic Aromatic Hydrocarbons. Retrieved February 5, 2026, from [Link]

  • Amar Equipment. (n.d.). Claisen-Schmidt Condensation in Flow: Synthesis of 3'-Nitrochalcone. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 7.7: Stability of Alkenes. Retrieved February 5, 2026, from [Link]

  • PubMed. (2003). Structural characterization and isomer differentiation of chalcones by electrospray ionization tandem mass spectrometry. Retrieved February 5, 2026, from [Link]

  • MDPI. (2023). Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Determination of the (E)/(Z) ratio from 1 H NMR spectrum of the.... Retrieved February 5, 2026, from [Link]

  • YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved February 5, 2026, from [Link]

  • Khan Academy. (n.d.). E–Z system (video) | Alkene nomenclature. Retrieved February 5, 2026, from [Link]

  • MDPI. (n.d.). A Comprehensive Evaluation of a Chalcone Derivative: Structural, Spectroscopic, Computational, Electrochemical, and Pharmacological Perspectives. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Claisen Schmidt condensation reaction for chalcone synthesis. Retrieved February 5, 2026, from [Link]

  • An-Najah Staff. (n.d.). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. Retrieved February 5, 2026, from [Link]

  • ROSA P. (2025). Geometric and Positional Isomer Effects on Ignition Behavior of Cycloalkanes: Implications for Sustainable Aviation Fuels. Retrieved February 5, 2026, from [Link]

  • SIUE. (n.d.). CHAPTER 3 STEREOCHEMISTRY 3.1 Geometrical Isomers in Alkenes. Retrieved February 5, 2026, from [Link]

  • Desklib. (2021). Claisen-Schmidt Reaction: Preparation of Benzalacetophenone. Retrieved February 5, 2026, from [Link]

  • PubMed. (2008). (E)-4-alkoxycarbonylalkylthiochalcones: differentiation of isomeric derivatives by electron ionization mass spectrometry. Retrieved February 5, 2026, from [Link]

  • PMC. (2026). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. Retrieved February 5, 2026, from [Link]

  • The Open Medicinal Chemistry Journal. (n.d.). HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and. Retrieved February 5, 2026, from [Link]

  • PMC - NIH. (2014). Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. Retrieved February 5, 2026, from [Link]

  • SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved February 5, 2026, from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2020). Synthesis and Kinetic Investigations for the Isomerization Process of 2-Hydroxy Chalcone Derivatives. Retrieved February 5, 2026, from [Link]

  • ACS Publications. (2026). More is Different: Theoretical Investigation on the Origin of Ligand Loading-Dependent Switching Regioselectivity in Ir-Catalyzed C–H Borylation | Inorganic Chemistry. Retrieved February 5, 2026, from [Link]

Sources

Crystallographic Characterization of 3-Bromochalcone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Packing and X-Ray Diffraction Data of 3-Bromochalcone Content Type: Technical Guide / Whitepaper Audience: Structural Biologists, Crystallographers, and Medicinal Chemists.[1][2]

Executive Summary

3-Bromochalcone [(E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one] represents a critical scaffold in medicinal chemistry, serving as a precursor for pyrazolines and isoxazoles with potent anti-inflammatory and anticancer profiles.[1][2] Beyond its biological utility, the compound is a model system for studying halogen bonding in crystal engineering.[2] The presence of the bromine atom at the meta position induces specific packing motifs distinct from its para (4-bromo) analogues, driven by


-hole interactions and C-H...

stacking.[1]

This guide provides a rigorous workflow for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of 3-Bromochalcone, synthesizing data from the Cambridge Structural Database (CSDC) and current crystallographic methodologies.[1]

Part 1: Synthesis and Crystal Growth Protocol

To obtain single crystals suitable for XRD (approx. 0.3 x 0.2 x 0.2 mm), high-purity synthesis via Claisen-Schmidt condensation is required.[1][2]

Synthetic Route

The reaction proceeds via the condensation of 3-bromobenzaldehyde and acetophenone in an ethanolic alkaline medium.[2]

  • Reactants: 3-Bromobenzaldehyde (1.0 eq), Acetophenone (1.0 eq).[1][2]

  • Catalyst: NaOH (40% w/v aq.) or KOH pellets.[1][2]

  • Solvent: Ethanol (95%).[1][2][3]

Step-by-Step Protocol
  • Solubilization: Dissolve 10 mmol of acetophenone and 10 mmol of 3-bromobenzaldehyde in 15 mL of ethanol in a round-bottom flask.

  • Catalysis: Add 5 mL of 10% NaOH solution dropwise while stirring at 0–5 °C (ice bath) to minimize side reactions (Cannizzaro).

  • Reaction: Stir vigorously at room temperature (25 °C) for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).[1][2]

  • Precipitation: Pour the reaction mixture into crushed ice/water containing dilute HCl (to neutralize excess base). The yellow solid precipitate is 3-Bromochalcone.[1][2]

  • Purification: Filter the crude solid, wash with cold water, and recrystallize from hot ethanol.

Crystallization for XRD (Slow Evaporation)

Rapid precipitation yields microcrystalline powder unsuitable for single-crystal diffraction.[1][2] Use the Slow Evaporation Technique :

  • Dissolve 50 mg of pure 3-Bromochalcone in 10 mL of Acetone/Ethanol (1:1 v/v).

  • Filter the solution through a 0.45

    
    m syringe filter into a clean scintillation vial.
    
  • Cover the vial with Parafilm and poke 3–4 small holes to control evaporation rate.[2]

  • Store in a vibration-free, dark environment at 20 °C.

  • Harvest: Prism-like yellow crystals typically form within 48–72 hours.[1][2]

Part 2: X-Ray Diffraction Data Workflow

The following diagram outlines the critical path from crystal selection to structure refinement.

XRD_Workflow cluster_0 Phase 1: Data Collection cluster_1 Phase 2: Data Reduction cluster_2 Phase 3: Solution & Refinement Mount Crystal Mounting (Kapton Loop/Glass Fiber) Diffract Diffraction (Mo/Cu Kα) (Bruker/Rigaku System) Mount->Diffract Frames Frame Collection (Omega/Phi Scans) Diffract->Frames Integrate Integration & Scaling (SAINT/CrysAlis) Frames->Integrate Absorb Absorption Correction (SADABS/Multi-scan) Integrate->Absorb SpaceGroup Space Group Determination (XPREP) Absorb->SpaceGroup Solve Structure Solution (Direct Methods/SHELXT) SpaceGroup->Solve Refine Refinement (SHELXL) Least-Squares Minimization Solve->Refine Validate Validation (CheckCIF/Platon) Refine->Validate

Figure 1: Standardized workflow for Single Crystal X-Ray Diffraction (SC-XRD) analysis.[1][2]

Part 3: Crystallographic Data & Packing Analysis[2]

Unit Cell and Space Group

Bromochalcones typically crystallize in the Monoclinic crystal system.[2][4] While specific unit cell dimensions vary slightly by temperature (100K vs 298K) and specific isomer, the following parameters are representative of the P2


/c space group common to this family (isostructural with 4-bromochalcone).

Table 1: Representative Crystallographic Parameters for Bromochalcones

ParameterValue (Representative)Description
Crystal System MonoclinicLow symmetry, common for organic non-salts.[1][2][4]
Space Group P2

/c
Centrosymmetric; favored for efficient packing.[1][2]
a (

)
13.00 – 15.80Axis typically perpendicular to stacking direction.[1][2]
b (

)
5.80 – 7.50Short axis often corresponds to

-stacking distance.[1][2]
c (

)
25.00 – 31.00Long axis accommodating the chalcone length.[1][2]

(

)
95 – 105Monoclinic angle.[1][2][5]
Z 4Four molecules per unit cell (1 per asymmetric unit).[1][2]
Density (

)
~1.55 g/cm

Higher than non-halogenated chalcones due to Br mass.[1][2]

Note: For the exact dataset of the specific 3'-bromo isomer, refer to CCDC 647586 [1].

Molecular Conformation

The 3-Bromochalcone molecule adopts an E-configuration (trans) across the C=C double bond, which is thermodynamically favored over the Z-isomer.[1][2]

  • s-cis vs. s-trans: The molecule generally adopts an s-cis conformation regarding the carbonyl (C=O) and alkene (C=C) bond, ensuring planarity that maximizes conjugation between the two phenyl rings.[1][2]

  • Planarity: The dihedral angle between the A-ring (bromophenyl) and B-ring (phenyl) is typically non-zero (10°–45°) due to steric repulsion, unlike the perfectly planar structure often seen in computational gas-phase models.[1]

Intermolecular Interactions & Packing

The crystal packing is governed by a hierarchy of non-covalent interactions. Understanding these is crucial for rational drug design (docking simulations).

A. Halogen Bonding (The

-hole)

The bromine atom exhibits an anisotropic electron density distribution, creating a positive region (the


-hole) along the C-Br bond axis.[1][2]
  • Interaction: C-Br...O (carbonyl).[1][2]

  • Geometry: The C-Br...O angle is typically near 160°–180°, characteristic of Type II halogen bonding.[2]

  • Effect: This interaction chains molecules into 1D supramolecular tapes.[1][2]

B. Hydrogen Bonding[1][2][4][5][6]
  • Interaction: weak C-H...O and C-H...Br.[1][2]

  • Role: These weak hydrogen bonds cross-link the halogen-bonded chains into 2D sheets.[1][2]

C.

-

Stacking[1][2][6]
  • Interaction: Face-to-face or offset stacking between phenyl rings.[1][2]

  • Distance: Centroid-centroid distances of 3.8 – 4.0

    
    .[1][2]
    
  • Role: Stabilizes the stacking of 2D sheets into the 3D lattice structure.

Hirshfeld Surface Analysis

To validate these interactions, researchers utilize Hirshfeld surface analysis (generated via CrystalExplorer).[1][2]

  • d

    
     Surface:  Red spots indicate strong contacts (C-H...O hydrogen bonds).[1][2]
    
  • Fingerprint Plot:

    • H...H contacts: ~40-50% of surface (Van der Waals).[1][2]

    • O...H contacts: ~15-20% (Hydrogen bonding).[1][2]

    • Br...H/Br...C contacts: Distinct spikes indicating the halogen bond contribution.[2]

Part 4: Pharmacological Relevance (SAR)

The crystallographic data directly informs Structure-Activity Relationship (SAR) studies:

  • Binding Pocket Fit: The twist angle determined by XRD defines the volume the molecule occupies in a protein binding pocket (e.g., tubulin or COX-2).[1][2]

  • Halogen Bonding: The specific directionality of the Br...O interaction observed in the crystal often mimics the interaction between the drug and carbonyl backbone residues in the target protein.[2]

References

  • Cambridge Crystallographic Data Centre (CCDC). Entry 647586: Structure of (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one. [Link][1][2]

  • PubChem. Compound Summary for CID 5801435: (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one. [Link][1][2][7]

  • Yathirajan, H. S., et al. "(E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one."[1][2][8] Acta Crystallographica Section E, 2008.[1][2][8] (Demonstrates P21/c packing in 3-bromo derivatives). [Link]

  • Gonnade, R. G., et al. "Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one."[1][2][4] IUCrData, 2023.[1][2] [Link][1]

Sources

Reactivity of alpha-beta unsaturated ketone in 3-Bromobenzalacetophenone

Technical Guide: The Reactivity of the -Unsaturated Ketone in 3-Bromobenzalacetophenone

Executive Summary

This compound (also known as 3-bromochalcone) represents a "privileged scaffold" in medicinal chemistry. Its core reactivity is dictated by the


-unsaturated ketone (enone)

This guide dissects the electronic and chemical behavior of this specific chalcone.[1] Unlike para-substituted analogs where resonance dominates, the meta-positioned bromine exerts a unique inductive electron-withdrawing effect (-I), subtly enhancing the electrophilicity of the

Part 1: Structural Analysis & Electronic Properties

To manipulate the reactivity of this compound, one must first understand the electronic distribution across the enone system (

The Enone "Push-Pull" System

The carbonyl group (



-carbon
The 3-Bromo Substituent Effect

The position of the bromine atom is chemically significant:

  • Inductive Effect (-I): Bromine is electronegative. Because it is in the meta position (3-position) relative to the enone linker, it cannot donate electrons into the conjugated system via resonance (+M effect) as effectively as a para-bromo substituent could.

  • Net Result: The electron-withdrawing inductive effect dominates. This further depletes electron density from the aromatic ring and, by extension, the

    
    -carbon of the enone.
    
  • Reactivity Consequence: this compound is a harder electrophile at the carbonyl carbon and a more reactive soft electrophile at the

    
    -carbon compared to unsubstituted chalcone.
    
FeatureElectronic EffectConsequence on Reactivity
Carbonyl (

)
Strong Electron WithdrawingActivates

-carbon for 1,4-addition.

-Carbon
Electrophilic Center (

)
Site of Michael addition (Thiols, Amines).
3-Bromo Group Inductive Withdrawal (-I)Enhances

-carbon electrophilicity; increases lipophilicity (

).

Part 2: Synthesis Workflow (Claisen-Schmidt Condensation)

The most robust method for synthesizing this compound is the base-catalyzed Claisen-Schmidt condensation. This protocol prioritizes yield and purity, minimizing the self-condensation of acetophenone.

Experimental Protocol 1: Synthesis of this compound

Reagents:

  • 3-Bromobenzaldehyde (Equimolar)

  • Acetophenone (Equimolar)[2]

  • Sodium Hydroxide (NaOH, 10% aqueous)

  • Ethanol (95%)

Step-by-Step Methodology:

  • Solubilization: Dissolve 0.01 mol of acetophenone and 0.01 mol of 3-bromobenzaldehyde in 15 mL of ethanol in a round-bottom flask.

  • Catalysis: Add 5 mL of 10% NaOH dropwise while stirring vigorously.

    • Critical Control Point: Maintain temperature at 20–25°C. Higher temperatures promote polymerization or Cannizzaro side reactions.

  • Precipitation: Stir for 3–4 hours. The mixture will thicken as the chalcone precipitates.[3]

  • Neutralization: Pour the reaction mixture into ice water (100 mL) and neutralize with dilute HCl (0.1 M) to pH 7. This prevents the retro-aldol reaction during workup.

  • Purification: Filter the solid and recrystallize from hot ethanol.

    • Validation: Check melting point (Literature: ~78°C) and TLC (Hexane:Ethyl Acetate 8:2).

Visualization: Synthesis Logic Flow

SynthesisWorkflowStartReagents:3-Br-Benzaldehyde + AcetophenoneMixSolubilization(Ethanol)Start->MixCatCatalysis(10% NaOH, 25°C)Mix->CatInterIntermediate:Aldol FormationCat->InterNucleophilic AttackDehydDehydration(-H2O)Inter->DehydE1cB MechanismProdProduct:This compoundDehyd->Prod

Figure 1: Logical workflow of the Claisen-Schmidt condensation, highlighting the transition from aldol addition to elimination (dehydration).

Part 3: Electrophilic Reactivity (Michael Addition)

The defining characteristic of the

Michael Acceptor4
Mechanism: 1,4-Conjugate Addition

Nucleophiles (soft bases like thiols or amines) do not attack the carbonyl carbon (1,2-addition) due to steric hindrance and the stability of the conjugated product. Instead, they attack the

Experimental Protocol 2: Thiol-Michael Addition (Glutathione Mimic)

This protocol simulates the biological interaction of the chalcone with cysteine residues in proteins.

Reagents:

  • This compound (1 mmol)

  • Thiophenol (1.2 mmol) (Model for Cysteine)

  • Triethylamine (TEA) (Catalytic amount)

  • Dichloromethane (DCM)

Methodology:

  • Dissolve this compound in dry DCM (5 mL).

  • Add Thiophenol under nitrogen atmosphere.

  • Add 2 drops of TEA. Stir at room temperature for 1 hour.

  • Monitoring: Monitor consumption of the yellow chalcone spot on TLC. The product (Michael adduct) will be colorless.

  • Workup: Wash with 5% NaHCO3, dry over MgSO4, and evaporate solvent.

Visualization: Michael Addition Mechanism

MichaelMechanismReactants3-Bromochalcone + Nucleophile (Nu-)TransitionTransition State:Nu attacks Beta-CarbonReactants->Transition1,4-AdditionEnolateResonance StabilizedEnolate IntermediateTransition->EnolateElectron ShiftTautomerTautomerization(Keto-Enol)Enolate->TautomerProtonationProductMichael Adduct(Saturated Ketone)Tautomer->ProductFinal Stability

Figure 2: Mechanistic pathway of Michael addition. The resonance-stabilized enolate is the key intermediate allowing this reaction to proceed under mild conditions.

Part 4: Heterocyclic Derivatization (Cyclization)

The reactivity of the

Experimental Protocol 3: Pyrazoline Synthesis

Pyrazolines are potent anti-inflammatory agents.[5] This reaction involves a condensation followed by an intramolecular Michael-type cyclization.

Reagents:

  • This compound (1 mmol)

  • Hydrazine Hydrate (5 mmol, excess)

  • Glacial Acetic Acid (Solvent/Catalyst)[5]

Methodology:

  • Dissolve the chalcone in 10 mL of glacial acetic acid.

  • Add hydrazine hydrate dropwise.

  • Reflux: Heat the mixture at 110°C for 4–6 hours.

  • Observation: The solution will change color (often to a deep orange or fluorescent yellow) indicating ring closure.

  • Isolation: Pour into crushed ice. The pyrazoline precipitates as a solid.[5]

Part 5: Biological Implications (Nrf2 Signaling)[4]

The reactivity described above is not just synthetic; it is the mechanism of action for many chalcone-based therapeutics. This compound acts as a covalent modifier of the Keap1 protein.

The Pathway:

  • Homeostasis: Under normal conditions, Keap1 binds Nrf2 and targets it for degradation.[4]

  • Intervention: The

    
    -unsaturated ketone of the chalcone enters the cell.
    
  • Reaction: It undergoes a Michael addition with the sulfhydryl (-SH) group of Cysteine-151 on Keap1.

  • Result: This conformational change releases Nrf2, which translocates to the nucleus and activates antioxidant response elements (ARE).[4]

Visualization: Nrf2/Keap1 Activation Pathway[4][6][7]

Nrf2PathwayChalconeThis compound(Electrophile)ComplexCovalent Adduct(Chalcone-Keap1)Chalcone->ComplexMichael AdditionKeap1Keap1 Protein(Cysteine-151 Nucleophile)Keap1->ComplexNrf2_FreeNrf2 ReleasedComplex->Nrf2_FreeInhibition of UbiquitinationNucleusNuclear Translocation& ARE ActivationNrf2_Free->NucleusGene Expression (HO-1, NQO1)

Figure 3: Pharmacological mechanism.[4] The chalcone acts as a "Warhead," covalently disabling Keap1 to trigger the antioxidant response.

References

  • Synthesis of Chalcones with Green Methods: Dhankhar, K., & Pathak, D. P. (2019). Methods of Synthesis of Chalcones with Green methods and Recent updates in Anti Cancer and Anti HIV activities of Chalcones. Saudi Journal of Medical and Pharmaceutical Sciences. Link

  • Michael Acceptors in Natural Products: Fotouhi, L., et al. (2018).[4] Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology. Link

  • Pyrazoline Synthesis Protocols: BenchChem. (2025).[5] Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Chalcones. Link

  • Chemical Reactivity and Biological Activity: Sestili, P., et al. (2025).[6] Chemical reactivity and biological activity of chalcones and other

    
    -unsaturated carbonyl compounds. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
    

3-Bromobenzalacetophenone CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Specialists.

Executive Summary

3-Bromobenzalacetophenone (CAS 14064-82-5), systematically known as (2E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one, is a halogenated chalcone derivative serving as a critical scaffold in medicinal chemistry. Characterized by its


-unsaturated ketone functionality, it acts as a versatile Michael acceptor, making it a high-value intermediate for synthesizing nitrogen-containing heterocycles (pyrazolines, isoxazoles) and a pharmacophore for cysteine-targeting covalent inhibitors. This guide outlines the physicochemical profile, validated synthetic protocols, and mechanistic underpinnings of this compound.[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

The following data aggregates validated identifiers for the meta-bromo isomer. Researchers must distinguish this from the para-bromo isomer (4-bromobenzalacetophenone) often found in similar search queries.

Table 1: Chemical Identifiers
PropertySpecification
Common Name This compound; 3-Bromochalcone
IUPAC Name (2E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one
CAS Number 14064-82-5
Molecular Formula C

H

BrO
Molecular Weight 287.15 g/mol
SMILES C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Br
InChI Key COYCXICZZVMYLE-UHFFFAOYSA-N
Appearance Pale yellow crystalline solid
Solubility Soluble in EtOH, DMSO, CH

Cl

; Insoluble in H

O

Synthetic Pathway: Claisen-Schmidt Condensation[9][12]

The synthesis of this compound relies on the base-catalyzed Claisen-Schmidt condensation. This route is preferred over acid catalysis due to higher yields and the suppression of self-condensation side products.

Validated Experimental Protocol

Scale: 10 mmol Yield Expectation: 85–92%

Reagents:

  • Acetophenone (1.20 g, 10 mmol)

  • 3-Bromobenzaldehyde (1.85 g, 10 mmol)

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Ethanol (95%)[3][4]

Step-by-Step Methodology:

  • Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (1.0 eq) and 3-bromobenzaldehyde (1.0 eq) in 15 mL of ethanol.

  • Catalysis: Cool the solution to ~5°C in an ice bath. Dropwise add 5 mL of 10% NaOH solution while stirring vigorously. The solution will turn turbid as the reaction progresses.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor via TLC (20% EtOAc/Hexane).

  • Workup: Pour the reaction mixture into 100 mL of ice-cold water containing 1 mL of HCl (to neutralize excess base). The crude chalcone will precipitate as a yellow solid.

  • Purification: Filter the precipitate using a Büchner funnel. Wash with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL).

  • Recrystallization: Recrystallize the crude solid from hot ethanol to yield needle-like pale yellow crystals.

Synthetic Workflow Diagram

The following diagram illustrates the critical process control points (CPPs) for the synthesis.

SynthesisWorkflow Reactants Reactants (Acetophenone + 3-Br-Benzaldehyde) Mixing Solubilization (EtOH, 5°C) Reactants->Mixing Catalysis Base Catalysis (Add 10% NaOH) Mixing->Catalysis Initiation Reaction Reaction Phase (Stir RT, 3-4h) Catalysis->Reaction Enolate Attack Quench Quench/Precipitation (Ice Water + HCl) Reaction->Quench Completion (TLC) Purification Filtration & Recrystallization (EtOH) Quench->Purification Product Pure 3-Bromochalcone (Yellow Crystals) Purification->Product Yield: ~90%

Figure 1: Operational workflow for the synthesis of this compound via Claisen-Schmidt condensation.

Mechanistic Analysis

Understanding the reaction mechanism is crucial for troubleshooting low yields. The reaction proceeds via an Aldol Condensation followed by an E1cB Elimination .

  • Enolate Formation: The hydroxide ion deprotonates the

    
    -carbon of acetophenone, forming a resonance-stabilized enolate.
    
  • Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde.

  • Dehydration: The resulting

    
    -hydroxy ketone undergoes dehydration.[5] The conjugation with the phenyl rings drives the equilibrium toward the stable trans-enone product.
    
Mechanistic Pathway Diagram

Mechanism Acetophenone Acetophenone Enolate Enolate Ion (Nucleophile) Acetophenone->Enolate Deprotonation Base OH- (Base) Base->Enolate Intermediate Beta-Hydroxy Ketone (Aldol Adduct) Enolate->Intermediate Nucleophilic Attack Aldehyde 3-Bromobenzaldehyde (Electrophile) Aldehyde->Intermediate Elimination Dehydration (-H2O) Intermediate->Elimination Product This compound (Trans-Chalcone) Elimination->Product E1cB Mechanism

Figure 2: Step-wise mechanistic pathway emphasizing the E1cB elimination step driven by conjugation.

Structural Characterization & Quality Control

To validate the synthesis, the following spectroscopic signatures must be confirmed. The coupling constant (


) of the vinylic protons is the definitive proof of the trans (

) stereochemistry.
Table 2: Spectroscopic Expectations
TechniqueSignalAssignment

H NMR
(400 MHz, CDCl

)

7.50–7.80 ppm (d,

Hz)

-vinylic protons. Large

value confirms trans geometry.

7.90–8.00 ppm (m)
Ortho-protons of the acetophenone ring (deshielded by carbonyl).
IR Spectroscopy (KBr)1655–1665 cm

C=O Stretching (shifted lower than standard ketones due to conjugation).
1600–1610 cm

C=C Stretching (alkene).
Mass Spectrometry

286/288 (1:1 ratio)
Molecular ion [M]

showing the characteristic isotopic pattern of Bromine (

Br/

Br).

Therapeutic Potential & Applications[2]

Pharmacophore Utility

This compound acts as a "privileged structure" in drug design due to two key features:

  • Michael Acceptor: The

    
    -unsaturated ketone is highly electrophilic. It can form covalent bonds with nucleophilic cysteine residues in proteins (e.g., in the active sites of enzymes or signaling proteins like NF-
    
    
    
    B).
  • Lipophilicity: The bromine substituent enhances membrane permeability and hydrophobic interactions within binding pockets.

Biological Activity[1][2][9][13]
  • Anticancer: Chalcones with bromo-substituents have demonstrated cytotoxicity against breast cancer cell lines (e.g., T47D) by inducing apoptosis and downregulating Bcl-2 expression [3].[6]

  • Synthetic Intermediate: This compound is the direct precursor for 3-(3-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole (via reaction with hydrazine hydrate), a scaffold often screened for anti-inflammatory and antidepressant activity.

Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Perform all synthesis in a fume hood. Chalcones can be mild lachrymators. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) to prevent polymerization or degradation.

References

  • Royal Society of Chemistry.[3] (2017).[3] Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]

  • AIP Publishing.[5] (2018).[6][5] The effect of bromo chalcone on T47D breast cancer cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024).[4][7] PubChem Compound Summary for CID 102159, 3-(4-Bromophenyl)-1-phenylprop-2-en-1-one (Reference for general chalcone safety and GHS data). Retrieved from [Link]

Sources

Methodological & Application

Claisen-Schmidt condensation protocol for 3-Bromobenzalacetophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 3-Bromobenzalacetophenone via Claisen-Schmidt Condensation

Introduction & Scope

This Application Note details the optimized protocol for the synthesis of This compound (also known as 3-bromochalcone or (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one). Chalcones are "privileged structures" in medicinal chemistry, serving as precursors to flavonoids, pyrazolines, and isoxazoles with documented anti-inflammatory, anticancer, and antimicrobial properties.

The protocol utilizes the Claisen-Schmidt condensation , a base-catalyzed cross-aldol reaction followed by dehydration. While conceptually simple, the synthesis of halogenated chalcones often faces challenges such as "oiling out" (failure to crystallize), Cannizzaro side reactions, and incomplete dehydration. This guide provides a robust solution-phase method, a green chemistry alternative, and critical quality control parameters to ensure high purity (>98%) for biological screening.

Reaction Mechanism & Causality

The synthesis proceeds via a base-catalyzed addition-elimination pathway. Understanding the causality at each step is vital for troubleshooting low yields.

  • Enolate Formation: The base (NaOH) deprotonates the

    
    -carbon of acetophenone. This is the rate-determining step for enolate generation but is fast relative to the condensation.
    
  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of 3-bromobenzaldehyde. The meta-bromo substituent is electron-withdrawing (inductive effect), which increases the electrophilicity of the aldehyde, generally accelerating this step compared to unsubstituted benzaldehyde.

  • Aldol Intermediate: A

    
    -hydroxy ketone is formed.
    
  • E1cB Elimination: Under basic and thermal conditions, the intermediate undergoes dehydration to form the thermodynamically stable

    
    -unsaturated ketone (chalcone). The product almost exclusively adopts the (E)-configuration (trans) due to steric hindrance in the (Z)-isomer.
    
Mechanism Visualization

ClaisenSchmidtMechanism Reactant1 Acetophenone Enolate Enolate Ion (Nucleophile) Reactant1->Enolate Deprotonation (-H2O) Base OH- (Catalyst) Base->Enolate Aldol β-Hydroxy Ketone (Intermediate) Enolate->Aldol Nucleophilic Attack Reactant2 3-Bromobenzaldehyde (Electrophile) Reactant2->Aldol Product This compound (Chalcone) Aldol->Product Dehydration (E1cB) Water H2O Aldol->Water -H2O

Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation highlighting the transition from reactants to the conjugated enone system.

Experimental Protocols

Method A: Standard Solution-Phase Synthesis (Recommended for Scale-Up)

This method offers the highest control over stoichiometry and temperature, minimizing side reactions like the Cannizzaro disproportionation of the aldehyde.

Reagents & Equipment:

  • 3-Bromobenzaldehyde (18.5 g, 0.10 mol)

  • Acetophenone (12.0 g, 0.10 mol)

  • Sodium Hydroxide (NaOH), 10% aqueous solution (50 mL)

  • Ethanol (95%, 60 mL)

  • Equipment: 250 mL Round Bottom Flask (RBF), Magnetic Stirrer, Ice-Water Bath.

Step-by-Step Procedure:

  • Solvent Preparation: In a 250 mL RBF equipped with a magnetic stir bar, dissolve 12.0 g of acetophenone in 60 mL of ethanol.

  • Catalyst Addition: Place the flask in an ice-water bath to cool to ~5-10°C. Add 50 mL of 10% NaOH solution dropwise. Rationale: Cooling prevents the immediate exothermic self-condensation of acetophenone.

  • Electrophile Addition: Add 18.5 g of 3-bromobenzaldehyde slowly to the stirred mixture.

  • Reaction Phase: Remove the ice bath and allow the mixture to stir vigorously at Room Temperature (20-25°C) for 2–3 hours.

    • Observation: The solution will turn yellow/cloudy. A heavy precipitate (the chalcone) should form.

    • QC Check: Spot a TLC plate (20% Ethyl Acetate in Hexane). The aldehyde spot (

      
      ) should disappear.
      
  • Workup: Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 50 mL) until the filtrate is neutral (pH 7). Wash once with 10 mL of ice-cold ethanol to remove unreacted aldehyde.

  • Purification: Recrystallize the crude solid from hot ethanol (95%).

    • Note: If the product oils out, add a seed crystal or scratch the glass surface.

Method B: Green Chemistry Solvent-Free Protocol (Grinding)

Ideal for rapid screening or educational demonstrations, minimizing solvent waste.

  • Mix: In a porcelain mortar, combine 3-bromobenzaldehyde (10 mmol) and acetophenone (10 mmol).

  • Grind: Add solid NaOH pellets (10 mmol) directly to the mixture.

  • Reaction: Grind vigorously with a pestle for 10–15 minutes. The mixture will initially liquefy (eutectic formation) and then solidify into a yellow mass.

  • Isolate: Add cold water (50 mL) to the mortar to dissolve the salt. Filter the solid, wash with water, and recrystallize as above.[1][2]

Workflow & Logic Diagram

ExperimentalWorkflow Start Start: Reagent Prep Mix Mix Acetophenone + EtOH (Cool to 5-10°C) Start->Mix AddBase Add 10% NaOH Dropwise Mix->AddBase AddAldehyde Add 3-Bromobenzaldehyde AddBase->AddAldehyde Stir Stir at RT (2-3 hrs) Monitor via TLC AddAldehyde->Stir Precipitate Precipitate Formed? Stir->Precipitate Precipitate->Stir No (Wait) Cool Cool in Ice Bath (30 min) Precipitate->Cool Yes Filter Vacuum Filtration Wash w/ H2O + Cold EtOH Cool->Filter Recryst Recrystallize (Hot EtOH) Filter->Recryst QC QC: MP, NMR, IR Recryst->QC

Figure 2: Operational workflow for the solution-phase synthesis, including decision nodes for reaction monitoring.

Quality Control & Characterization

To validate the synthesis, compare your product against these standard metrics.

Table 1: Physicochemical Properties
PropertySpecificationNotes
Appearance Pale yellow crystalline solidDark yellow/orange indicates impurities or oxidation.
Melting Point 84 – 85 °C Sharp range (<2°C) indicates high purity.
Yield (Typical) 75 – 85%Lower yields may result from incomplete transfer or side reactions.
Solubility Soluble in EtOAc, DCM, AcetoneInsoluble in water.
Spectroscopic Validation (Self-Validating System)
  • 
    H-NMR (400 MHz, CDCl
    
    
    
    ):
    • The Diagnostic Signal: Look for two doublets in the range of

      
       7.4 – 7.8 ppm with a coupling constant 
      
      
      
      Hz
      . This large coupling constant confirms the (E)-trans geometry. A
      
      
      value of ~10-12 Hz would indicate the (Z)-isomer (rare).
    • Aromatic Region: A singlet-like peak at

      
       ~7.8 ppm corresponds to the proton on the bromo-substituted ring (position 2) which is deshielded by the bromine and the 
      
      
      
      -system.
  • IR Spectroscopy (KBr):

    • 
       (Enone Carbonyl): ~1660 cm
      
      
      
      (Lower than typical ketones due to conjugation).
    • 
       (Alkene): ~1600 cm
      
      
      
      .

Troubleshooting & Optimization

  • Problem: Oiling Out

    • Cause: The melting point (84°C) is relatively low; high reaction heat or impurities can keep it liquid.

    • Solution: Vigorous stirring is essential to induce nucleation. If oil persists, decant the aqueous layer, dissolve the oil in a minimum amount of hot ethanol, and cool slowly. Scratching the flask with a glass rod often induces crystallization.

  • Problem: Low Yield / Sticky Solid

    • Cause: Cannizzaro reaction (aldehyde disproportionation) consuming the starting material.

    • Solution: Ensure the aldehyde is added after the base is mixed with the ketone (as per Method A). Do not store the basic mixture for long periods before adding the aldehyde.

  • Safety Note:

    • 3-Bromobenzaldehyde is a skin irritant.[3]

    • Chalcones are potential Michael acceptors and can alkylate DNA/proteins; handle with gloves and avoid inhalation of dust.

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard reference for Claisen-Schmidt protocols).
  • Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345. Link

  • ChemicalBook. (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one Physical Properties. Link

  • Zhuang, Z., et al. (2017). Synthesis and biological evaluation of chalcone derivatives. Molecules, 22(6), 918. Link

  • National Institutes of Health (NIH) PubChem. Chalcone Compound Summary. Link

Sources

Green chemistry synthesis of 3-Bromochalcone using solvent-free methods

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Chemistry Synthesis of 3-Bromochalcone

Executive Summary

This application note details the solvent-free synthesis of (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one (3-Bromochalcone) via the Claisen-Schmidt condensation. Unlike traditional methods requiring reflux in ethanol or methanol with liquid bases, this protocol utilizes mechanochemical activation (grinding) and microwave-assisted synthesis .

These methods align with the 12 Principles of Green Chemistry , specifically preventing waste, designing for energy efficiency, and using safer chemistry for accident prevention.

Key Performance Indicators (KPIs):

  • Atom Economy: ~96% (Water is the only byproduct).

  • Reaction Time: 10–15 minutes (Grinding) vs. 2–4 hours (Traditional Reflux).

  • Yield: >90% (Method A) and >94% (Method B).

  • E-Factor: <0.5 (excluding recrystallization solvent).

Mechanistic Insight & Scientific Rationale

The "Solvent-Free" Paradox

How do solids react without a solvent? The reaction is not truly "solid-state" in the strictest sense. When 3-bromobenzaldehyde (Solid, MP ~18-22°C) and Acetophenone (Liquid/Low MP Solid) are mixed with Sodium Hydroxide, they form a Eutectic Melt .

The depression of the melting point in the mixture allows the reagents to exist in a quasi-liquid phase at the microscopic interface, facilitating mass transfer. The hydroxide ion deprotonates the acetophenone α-carbon, generating an enolate that attacks the aldehyde.

Reaction Pathway Visualization

The following diagram illustrates the solid-state mechanism, highlighting the transition from separate phases to a eutectic reactive phase.

G cluster_0 Phase 1: Reactants cluster_1 Phase 2: Mechanochemical Activation cluster_2 Phase 3: Product R1 Acetophenone (Liquid/Solid) Eutectic Eutectic Melt Formation (Micro-fluid phase) R1->Eutectic R2 3-Bromobenzaldehyde (Solid) R2->Eutectic Cat NaOH (Solid) Cat->Eutectic Grinding Enolate Enolate Generation (Surface Catalysis) Eutectic->Enolate Deprotonation Aldol β-Hydroxy Ketone (Intermediate) Enolate->Aldol Nucleophilic Attack Product 3-Bromochalcone (Solid Precipitate) Aldol->Product -H2O (Dehydration) Water H2O (Byproduct) Aldol->Water

Figure 1: Mechanistic pathway of solvent-free Claisen-Schmidt condensation via eutectic melt formation.

Experimental Protocols

Materials & Reagents
ReagentMW ( g/mol )Equiv.Quantity (Example)Hazard Note
3-Bromobenzaldehyde 185.021.01.85 gIrritant
Acetophenone 120.151.01.20 gIrritant, Combustible
NaOH (Pellets) 40.001.20.48 gCorrosive, Hygroscopic
Ethanol (95%) --~10 mLFlammable (Recrystallization)
Method A: Mechanochemical Synthesis (Mortar & Pestle)

Best for: Teaching labs, low energy consumption, visual monitoring.

  • Preparation: Place 1.85 g of 3-bromobenzaldehyde and 1.20 g of acetophenone in a clean porcelain mortar.

  • Activation: Add 0.48 g of solid NaOH pellets directly to the mixture.

  • Grinding: Grind the mixture vigorously with a pestle.

    • Observation: The mixture will initially turn into a yellow liquid/paste (eutectic melt) and then solidify into a pale yellow solid as the product forms and the melting point increases.

    • Duration: Grind for 10–15 minutes.

  • Quenching: Add 20 mL of cold distilled water to the mortar to dissolve the unreacted NaOH and wash the solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash with 2 x 10 mL cold water.

  • Purification: Recrystallize the crude solid from hot 95% Ethanol.

Method B: Microwave-Assisted Synthesis (Neat)

Best for: High throughput, automated libraries.

  • Mixing: In a 10 mL microwave-safe vial, mix 1.0 equiv of 3-bromobenzaldehyde and 1.0 equiv of acetophenone.

  • Catalyst: Add 0.5 equiv of basic alumina (Al2O3-OH) or solid NaOH. Mix well with a spatula.

  • Irradiation: Place in a microwave reactor (e.g., CEM or Biotage).

    • Settings: 150W, 80°C (max temp), Open vessel mode (or pressure release).

    • Time: 2–3 minutes.

  • Extraction: Add 10 mL ethyl acetate to the vial to dissolve the product. Filter to remove the solid catalyst.[1]

  • Evaporation: Remove solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Characterization & Validation

To ensure the protocol was successful, the researcher must validate the structure. The trans (E) geometry is thermodynamically favored and expected.

Expected Data
ParameterValue / RangeNotes
Appearance Pale yellow needles/flakesDistinctive of chalcones
Melting Point 76–78 °C 4-bromo isomer is ~124°C; check isomer purity.
IR (KBr) 1660 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C)Conjugated ketone stretch is lower than typical ketones.
1H NMR (CDCl3) δ 7.4–7.8 (m, Ar-H), d, J=15.6 Hz Large coupling constant (J ~15-16 Hz) confirms trans alkene.
Troubleshooting Guide
  • Problem: Product remains an oil/paste.

    • Cause: Incomplete reaction or eutectic impurities.

    • Fix: Scratch the side of the flask with a glass rod to induce nucleation. Cool in an ice bath.

  • Problem: Low Yield.

    • Cause: Enolization of aldehyde (Cannizzaro side reaction - rare here) or wet reagents.

    • Fix: Ensure NaOH is dry (not wet/sticky) before use.

Workflow Visualization

The following diagram compares the timeline and steps of the two green methods against the traditional approach.

Workflow cluster_Traditional Traditional (Avoid) cluster_Green Green Protocol (Recommended) Start Start: Weigh Reagents Trad1 Dissolve in EtOH Start->Trad1 MethodA Method A: Grinding (15 mins) Start->MethodA MethodB Method B: Microwave (3 mins) Start->MethodB Trad2 Reflux 3 hrs Trad1->Trad2 Trad3 Ice Pour & Filter Trad2->Trad3 Analysis Recrystallize & Analyze (NMR/IR/MP) Trad3->Analysis Wash Water Wash (Remove Base) MethodA->Wash MethodB->Wash Wash->Analysis

Figure 2: Comparative workflow efficiency. Note the significant time reduction in Green protocols.[2]

References

  • Palleros, D. R. (2004).[3] Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345.[3] Link

  • Tanaka, K., & Toda, F. (2000). Solvent-free organic synthesis.[3][4][5][6][7][8] Chemical Reviews, 100(3), 1025-1074. Link

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Cave, G. W., Raston, C. L., & Scott, J. L. (2001). Recent advances in solventless organic reactions: towards benign synthesis with remarkable versatility. Chemical Communications, (21), 2159-2169. Link

Sources

Application Note: Microwave-Assisted Synthesis of 3-Bromobenzalacetophenone

[1]

Executive Summary

This application note details a robust, high-efficiency protocol for the synthesis of 3-Bromobenzalacetophenone (also known as 3-bromochalcone) using Microwave-Assisted Organic Synthesis (MAOS).[1]

Chalcones (

21

The protocol described herein utilizes dielectric heating to accelerate reaction kinetics, reducing synthesis time from hours to minutes while improving yield (>90%) and stereoselectivity for the thermodynamically stable (E)-isomer.[1] This method aligns with Green Chemistry Principle #5 (Safer Solvents) and Principle #6 (Design for Energy Efficiency).

Scientific Principles & Mechanism

Dielectric Heating Mechanism

Unlike conventional conductive heating, which relies on thermal transfer from the vessel wall, microwave irradiation (2450 MHz) heats the reaction mixture directly through two mechanisms:

  • Dipolar Polarization: Polar molecules (ethanol, water) align with the oscillating electric field. As the field alternates, molecular rotation generates heat via friction.

  • Ionic Conduction: Dissolved ions (Na

    
    , OH
    
    
    ) oscillate under the field's influence, generating heat through collision with solvent molecules.

This internal heating profile eliminates "cold wall" effects, ensuring uniform activation energy distribution.

Reaction Pathway: Claisen-Schmidt Condensation

The synthesis proceeds via a base-catalyzed cross-aldol condensation between acetophenone and 3-bromobenzaldehyde, followed by dehydration.[1]

Key Mechanistic Steps:

  • Enolate Formation: Base deprotonates the

    
    -carbon of acetophenone.[1]
    
  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of 3-bromobenzaldehyde.[1]

  • Dehydration: Elimination of water yields the conjugated enone system.

ReactionMechanismStartAcetophenone(Ketone)EnolateEnolateIntermediateStart->EnolateDeprotonation (-H+)BaseNaOH(Catalyst)Base->EnolatePromotesAldolβ-HydroxyKetoneEnolate->Aldol+ Aldehyde(Nucleophilic Attack)Aldehyde3-Bromobenzaldehyde(Electrophile)Aldehyde->AldolProductThis compound(E-Isomer)Aldol->ProductDehydration (-H2O)Microwave Accelerated

Figure 1: Mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation targeting the (E)-isomer.[1]

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.QuantityRole
Acetophenone 120.151.01.20 g (10 mmol)Nucleophile Precursor
3-Bromobenzaldehyde 185.021.01.85 g (10 mmol)Electrophile
Sodium Hydroxide (NaOH) 40.001.55 mL (10% aq)Catalyst
Ethanol (95%) 46.07Solvent10 mLReaction Medium
Ice Water 18.02Quench100 mLPrecipitation
Equipment Requirements
  • Microwave Reactor: Dedicated synthesis reactor (e.g., CEM Discover or Anton Paar Monowave) is recommended for precise temperature/pressure control.

    • Note: Domestic ovens can be used but lack stirring and temperature control, leading to "hot spots" and lower reproducibility.

  • Vessel: 30 mL Borosilicate glass vial with pressure-release cap.

  • Magnetic Stir Bar: Teflon-coated.[1]

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Dissolve 3-bromobenzaldehyde (1.85 g) and acetophenone (1.20 g) in ethanol (10 mL) in the microwave reaction vessel.

  • Add 10% NaOH solution (5 mL) dropwise while stirring. The solution may turn slightly yellow, indicating initial enolate formation.

  • Seal the vessel (if using a dedicated reactor) or cover loosely with a funnel (if using an open-vessel setup).[1]

Phase 2: Microwave Irradiation[1][3]
  • Program the microwave reactor with the following parameters:

    • Power: 200 W (Dynamic mode)[1]

    • Temperature Limit: 80°C

    • Hold Time: 2 minutes

    • Stirring: High

  • Alternative (Domestic Oven): Irradiate at 30% power (approx. 240W) for 60–90 seconds. Stop every 30 seconds to swirl manually to prevent superheating.

Phase 3: Workup & Purification[1]
  • Allow the vessel to cool to room temperature (approx. 5 mins).

  • Pour the reaction mixture into a beaker containing 100 mL of crushed ice/water with vigorous stirring.

  • The product will precipitate as a pale yellow solid.

  • Vacuum filter the solid using a Büchner funnel. Wash with cold water (3 x 20 mL) until the filtrate is neutral (pH 7).

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol (~60°C). Allow to cool slowly to room temperature, then refrigerate to maximize crystal growth.

WorkflowStep1Mix Reactants(Aldehyde + Ketone + EtOH)Step2Add Catalyst(10% NaOH)Step1->Step2Step3MW Irradiation200W, 80°C, 2 minsStep2->Step3Step4Quench(Pour into Ice Water)Step3->Step4Step5Filtration & Wash(Remove Base)Step4->Step5Step6Recrystallization(Hot Ethanol)Step5->Step6

Figure 2: Operational workflow for the microwave-assisted synthesis of this compound.

Results & Characterization

Method Comparison

The microwave-assisted method demonstrates superior efficiency compared to traditional reflux.[1]

ParameterConventional RefluxMicrowave Method (This Protocol)
Reaction Time 6 – 12 Hours1 – 3 Minutes
Energy Usage High (Continuous heating)Low (Targeted heating)
Yield 65 – 75%88 – 94%
Purity (Crude) Moderate (Side products)High (>95%)
Analytical Data
  • Appearance: Pale yellow crystalline solid.

  • Melting Point: 84–86°C (Lit. 84–85°C [1]).

    • Note: Distinct from the 4-bromo isomer (MP ~102–106°C).[1]

  • IR Spectrum (KBr,

    
    ): 
    
    • 1660 cm

      
       (C=O, conjugated ketone).[1]
      
    • 1605 cm

      
       (C=C, alkene stretch).[1]
      
    • 780 cm

      
       (C-Br stretch).[1]
      
  • 
    H NMR (CDCl
    
    
    , 400 MHz):
    • 
       7.50 (d, J = 15.6 Hz, 1H, =CH-
      
      
      ).
    • 
       7.78 (d, J = 15.6 Hz, 1H, =CH-
      
      
      ).
    • Interpretation: The coupling constant (J ~15–16 Hz) confirms the (E)-trans geometry.[1]

Troubleshooting & Optimization

  • Low Yield / Oiling Out:

    • Cause: Insufficient base concentration or temperature too high (polymerization).

    • Fix: Ensure NaOH is fresh. If product oils out upon pouring into ice, scratch the beaker sides with a glass rod to induce nucleation or add a seed crystal.

  • Superheating (Domestic Ovens):

    • Risk: Solvent flash-boiling.[1]

    • Fix: Use an open vessel with a funnel inverted on top to act as a reflux condenser. Use intermittent heating cycles (10s ON / 10s OFF).

  • Impurity Profile:

    • If TLC shows starting material (Acetophenone

      
       ~0.6, Product 
      
      
      ~0.4 in Hexane:EtOAc 4:1), extend irradiation by 30 seconds.

References

  • ChemicalBook. (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one Properties and Melting Point. Retrieved from [1]

  • Srivastava, Y.K. (2008).[4] Ecofriendly Microwave Assisted Synthesis of Some Chalcones. Rasayan Journal of Chemistry, 1(4), 884-886. Retrieved from

  • Thirunarayanan, G., et al. (2012).[5] Fly-ash:H2SO4 catalyzed solvent free synthesis of some chalcones under microwave irradiation. Spectrochimica Acta Part A. (General reference for MW chalcone efficiency).

  • Caddick, S. (1995). Microwave assisted organic reactions. Tetrahedron, 51(38), 10403-10432.[3][6] (Foundational text on dielectric heating mechanisms).

Application Note: Strategic Synthesis and Functionalization of Pyrazolines via 3-Bromobenzalacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 3-Bromobenzalacetophenone (3-bromo chalcone) as a high-value precursor for generating 2-pyrazoline pharmacophores. Unlike simple chalcones, the 3-bromo derivative offers a dual advantage: the electron-withdrawing inductive effect of the bromine atom enhances the electrophilicity of the


-carbon, facilitating nucleophilic attack by hydrazines, while the aryl bromide moiety remains intact, serving as a versatile handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Mechanistic Insight: The Cyclocondensation Pathway[1]

The conversion of this compound to a pyrazoline derivative is not merely a condensation; it is a cascade sequence involving a 1,4-Michael addition followed by intramolecular cyclization .

In an acidic medium (e.g., glacial acetic acid), the carbonyl oxygen is protonated, increasing the susceptibility of the


-carbon to nucleophilic attack by the terminal nitrogen of the hydrazine. This forms a hydrazone intermediate, which undergoes a 5-exo-trig ring closure to yield the pyrazoline.
Pathway Visualization

ReactionMechanism Chalcone This compound (Electrophile) Intermediate Hydrazone Intermediate Chalcone->Intermediate Michael Addition (β-carbon attack) Acid H+ Catalyst (Acetic Acid) Acid->Intermediate Activation Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate Product 3-(3-bromophenyl)-5-phenyl- 4,5-dihydro-1H-pyrazole Intermediate->Product Cyclization (-H2O)

Figure 1: Mechanistic flow of the acid-catalyzed cyclocondensation of this compound.

Experimental Protocols

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Precursor: this compound (Substituted Chalcone)

  • Reagent: Hydrazine Hydrate (80% or 99%) or Phenylhydrazine

  • Solvent/Catalyst: Glacial Acetic Acid (AcOH)[1]

  • Quenching: Crushed Ice/Water

  • Recrystallization: Ethanol (95%)

Protocol A: Classical Thermal Reflux (Standard Method)

Best for scale-up and robust synthesis where reaction time is not the primary constraint.

  • Preparation: In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 20 mL of glacial acetic acid.

  • Addition: Slowly add 0.02 mol of Hydrazine Hydrate (2 equiv.) to the solution. Note: The reaction is exothermic; add dropwise to avoid localized overheating.

  • Reflux: Attach a reflux condenser and heat the mixture at 110°C - 120°C for 4 to 6 hours .

  • Monitoring: Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the chalcone spot and the appearance of a fluorescent blue spot (under UV 254nm) indicates product formation.

  • Workup: Cool the reaction mixture to room temperature. Pour the contents slowly onto 100g of crushed ice with vigorous stirring. A precipitate will form immediately.

  • Isolation: Filter the solid under vacuum. Wash with cold water (3 x 50 mL) to remove excess acetic acid.

  • Purification: Recrystallize from hot ethanol.

Protocol B: Ultrasound-Assisted Synthesis (Green Method)

Best for library generation, higher yields, and reduced energy consumption.

  • Preparation: Dissolve 0.01 mol of this compound and 0.02 mol of Hydrazine Hydrate in 15 mL of Ethanol.

  • Catalyst: Add 5 drops of Glacial Acetic Acid.

  • Irradiation: Place the flask in an ultrasonic bath (cleaning bath type, ~40 kHz) at room temperature.

  • Duration: Sonicate for 30–60 minutes . (Compare to 4+ hours for reflux).[1][2][3][4]

  • Workup: Pour onto crushed ice, filter, and recrystallize as described in Protocol A.

Comparative Data: Method Efficiency
ParameterProtocol A (Thermal Reflux)Protocol B (Ultrasound)
Reaction Time 4 – 6 Hours30 – 60 Minutes
Typical Yield 65% – 75%85% – 92%
Energy Profile High (Continuous Heating)Low (Ambient Temp)
Purity (Crude) Moderate (Side products possible)High

Characterization & Quality Control (Self-Validating the System)

To ensure scientific integrity, the synthesized pyrazoline must be validated using spectroscopic methods. The 1H-NMR signature is the most definitive confirmation of the pyrazoline ring closure.

The "AMX" Pattern (Critical Checkpoint)

The pyrazoline ring contains three non-equivalent protons attached to chiral centers (C4 and C5). They form an AMX spin system (or ABX), appearing as three distinct "doublet of doublets" (dd).

  • 
     3.0 - 3.4 ppm (H_A):  Proton at C4 (cis to C5 proton). Appears as dd.
    
  • 
     3.6 - 4.0 ppm (H_B):  Proton at C4 (trans to C5 proton). Appears as dd.
    
  • 
     5.0 - 5.5 ppm (H_X):  Proton at C5. Appears as dd due to coupling with both H_A and H_B.
    

Validation Rule: If you observe a singlet or simple doublet in this region, ring closure has likely not occurred, or oxidation to a fully aromatic pyrazole has happened (a common side reaction if exposed to air/light for too long).

IR Spectroscopy Markers
  • C=N Stretch: Look for a strong band at 1590–1610 cm⁻¹ .

  • Absence of C=O: The carbonyl peak of the chalcone precursor (~1660 cm⁻¹) must be absent.

Strategic Downstream Applications

The 3-bromo substituent on the phenyl ring is not merely structural; it is a functional handle.

Workflow: From Precursor to Drug Candidate

Workflow Chalcone 3-Bromo Chalcone Pyrazoline 3-Bromo Pyrazoline (Core Scaffold) Chalcone->Pyrazoline Cyclocondensation Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Pyrazoline->Coupling Ar-Br Activation Library Biaryl Pyrazoline Library (Drug Candidates) Coupling->Library Diversification

Figure 2: Strategic workflow utilizing the bromine handle for late-stage functionalization.

Application Note: Researchers can utilize the Suzuki-Miyaura reaction to couple aryl boronic acids to the 3-position of the phenyl ring after pyrazoline formation. This allows for the rapid generation of a library of biphenyl-pyrazoline derivatives, which are highly relevant in screening for COX-2 inhibitors and antimicrobial agents [1, 2].

Safety & Troubleshooting

  • Hydrazine Hazard: Hydrazine hydrate is highly toxic, a potential carcinogen, and unstable. Always handle in a fume hood. Excess hydrazine in the waste stream must be neutralized with bleach (sodium hypochlorite) before disposal.

  • Lachrymator Warning:

    
    -unsaturated ketones (chalcones) can be potent skin irritants and lachrymators. Wear double nitrile gloves.
    
  • Troubleshooting Low Yields:

    • Issue: Oily product that refuses to crystallize.

    • Fix: The presence of unreacted acetic acid often prevents crystallization. Ensure thorough washing with water. If the oil persists, triturating with a small amount of cold diethyl ether or hexane often induces crystallization.

References

  • Levai, A. (2005). Synthesis of 2-pyrazolines by the reactions of chalcones with hydrazines.[1][2][5][3][6] Journal of Heterocyclic Chemistry. Link

  • Soliman, R., et al. (2020). Synthesis and biological activity of new pyrazoline derivatives. The Pharma Innovation Journal, 9(6), 657-661. Link

  • Li, J. T., et al. (2007). An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation. Ultrasonics Sonochemistry, 14(2). Link

  • BenchChem. (2025).[2] Application Notes: Synthesis of Pyrazoline Derivatives from Chalcones. Link

  • Bhat, B. A., et al. (2005). Synthesis and biological activity of pyrazolines. Indian Journal of Chemistry, 44B. Link

Sources

Application Note: Strategic Implementation of Michael Addition Reactions with 3-Bromobenzalacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, offers a powerful strategy for asymmetric synthesis and the construction of complex molecular architectures.[1][2] This guide provides an in-depth exploration of Michael addition reactions utilizing 3-Bromobenzalacetophenone, a versatile chalcone derivative. We delve into the mechanistic principles governing this conjugate addition, present detailed, field-tested protocols for its application, and discuss the strategic importance of the resulting adducts in medicinal chemistry and drug development.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel chemical entities.

Introduction: The Strategic Value of this compound in Michael Additions

The Michael addition is the conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[5][6] This reaction class is renowned for its reliability and atom economy in forming C-C, C-S, C-N, and C-O bonds under relatively mild conditions.[2]

This compound, a substituted chalcone, serves as an exemplary Michael acceptor.[7] Its strategic value stems from two key structural features:

  • The α,β-Unsaturated Ketone Moiety: This functional group provides a potent electrophilic site at the β-carbon, readily accepting a wide range of nucleophiles.

  • The Meta-Bromo Substituent: The bromine atom on the benzaldehyde-derived ring is not merely a spectator. It serves as a crucial synthetic handle for post-reaction modifications, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the diversification of the Michael adduct into a library of complex analogues.

This combination makes this compound a highly valuable building block for generating molecular diversity, particularly in the synthesis of scaffolds for potential therapeutic agents.[3][8]

Mechanistic Principles and Strategic Considerations

The success of a Michael addition hinges on the careful selection of reactants, catalysts, and conditions. The reaction proceeds via the attack of a nucleophile on the β-carbon of the α,β-unsaturated system, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final 1,5-dicarbonyl or related adduct.[5]

Activation of the Michael Donor

The Michael donor must be sufficiently nucleophilic to attack the electron-deficient alkene. This is typically achieved in one of two ways:

  • Base-Catalyzed Deprotonation: For carbon nucleophiles, a base is used to deprotonate an acidic C-H bond, generating a stabilized carbanion (enolate). The choice of base is critical; strong bases like NaOH or KOH can increase enolate concentration but may also promote undesired side reactions.[9] Weaker bases like K₂CO₃ or organic bases (e.g., DBU) offer milder conditions.[2]

  • Organocatalytic Enamine/Iminium Activation: Chiral secondary amines (e.g., proline derivatives) can catalyze the reaction by forming a nucleophilic enamine intermediate with a ketone or aldehyde donor.[10][11] This approach is central to modern asymmetric synthesis, enabling high enantioselectivity.[1][12]

The Role of the Catalyst and Solvent
  • Catalyst Selection: The choice extends from simple bases to complex organocatalysts. For enantioselective transformations, chiral catalysts such as proline-based phosphanes or primary-diamine salts are employed to control the stereochemical outcome.[12][13]

  • Solvent Effects: The solvent influences reactant solubility, reaction rate, and sometimes even stereoselectivity. Protic solvents can stabilize the enolate intermediate, while aprotic solvents are common in many organocatalyzed systems. Interestingly, some highly efficient Michael additions, particularly with potent nucleophiles like thiols, can be performed under solvent-free conditions, aligning with green chemistry principles.[14][15]

G cluster_donor Michael Donor Activation cluster_reaction Conjugate Addition cluster_workup Protonation & Product Formation Donor Pronucleophile (e.g., Thiol, Malonate) Catalyst Catalyst (Base or Organocatalyst) Donor->Catalyst Activation Nucleophile Activated Nucleophile (Thiolate, Enolate, Enamine) Catalyst->Nucleophile Acceptor This compound (Michael Acceptor) Nucleophile->Acceptor 1,4-Addition Intermediate Enolate Intermediate Acceptor->Intermediate Proton Proton Source (e.g., H₂O, mild acid) Intermediate->Proton Protonation Product Michael Adduct (1,5-Dicarbonyl or Hetero-Adduct) Proton->Product

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting Michael additions to this compound with two distinct classes of nucleophiles.

Protocol A: Base-Catalyzed Thiol-Michael Addition

This protocol describes the highly efficient conjugate addition of a thiol to this compound. Thiol-Michael additions are often rapid and high-yielding, sometimes proceeding even without a catalyst.[14] Here, a mild base is used to ensure complete reaction.

Materials and Reagents:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 0.2 eq)

  • Ethanol (EtOH), reagent grade

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.00 g, 3.46 mmol).

  • Dissolve the starting material in ethanol (15 mL).

  • Add potassium carbonate (0.096 g, 0.69 mmol) to the solution.

  • Nucleophile Addition: Add thiophenol (0.38 g, 3.46 mmol) dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system. The reaction is typically complete within 1-2 hours.

  • Work-up: a. Once the reaction is complete (disappearance of the starting chalcone spot on TLC), quench the reaction by adding deionized water (20 mL). b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). c. Combine the organic layers and wash with brine (25 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The crude product is typically of high purity. If necessary, purify the residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

  • Characterization: Characterize the final product, 3-((3-bromophenyl)(phenylthio)methyl)acetophenone, by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol B: Organocatalyzed Michael Addition of an Active Methylene Compound

This protocol details the addition of an active methylene compound, such as diethyl malonate, using an iodine/K₂CO₃ catalytic system, which provides an environmentally friendly and inexpensive method.[16]

Materials and Reagents:

  • This compound (1.0 eq)

  • Diethyl malonate (1.5 eq)

  • Iodine (I₂, 0.1 eq)

  • Potassium Carbonate (K₂CO₃, 1.2 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates

Procedure:

  • Reaction Setup: In a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (e.g., 1.00 g, 3.46 mmol), potassium carbonate (0.57 g, 4.15 mmol), and iodine (0.088 g, 0.35 mmol).

  • Add anhydrous acetonitrile (15 mL) to the flask.

  • Nucleophile Addition: Add diethyl malonate (0.83 g, 5.19 mmol) to the stirring suspension.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC (3:1 Hexanes:EtOAc). The reaction may take 12-24 hours to reach completion.

  • Work-up: a. Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (15 mL) to consume excess iodine. b. Extract the aqueous mixture with dichloromethane (3 x 20 mL). c. Combine the organic extracts, wash with brine (25 mL), and dry over anhydrous sodium sulfate. d. Filter the mixture and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to isolate the desired Michael adduct.

  • Characterization: Confirm the structure of the purified product, diethyl 2-(1-(3-bromophenyl)-3-oxo-3-phenylpropyl)malonate, by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Data Summary & Comparative Analysis

The choice of catalyst and nucleophile significantly impacts reaction outcomes. The following table summarizes typical results for Michael additions to chalcone derivatives, providing a comparative overview for experimental design.

Michael DonorCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
ThiophenolsNone / [bmim]PF₆/H₂OSolvent-free / Ionic LiquidRT0.5 - 290-98[14][17]
Diethyl MalonateK₂CO₃ / I₂AcetonitrileRT12 - 2485-95[16]
CyclohexanoneL-Proline derivativeTolueneRT24 - 4880-91[12]
Pyrrolones1,2-Diaminocyclohexane saltDichloromethaneRT12~90[13]
NitroalkanesBase (e.g., DBU)THFRT4 - 875-90[18]

This table represents typical conditions and yields for chalcones and may require optimization for this compound specifically.

Applications in Drug Development & Medicinal Chemistry

The products derived from Michael additions to this compound are valuable intermediates in drug discovery.[4]

  • Scaffold for Heterocycles: The resulting 1,5-dicarbonyl moiety is a classic precursor for synthesizing six-membered heterocycles like pyridines and pyrimidines, which are privileged structures in medicinal chemistry.

  • Covalent Inhibitors: The α,β-unsaturated ketone functionality itself is a "Michael acceptor" that can be incorporated into drug candidates to form covalent bonds with nucleophilic residues (e.g., cysteine) in target proteins.[19] Many approved drugs, including several cancer therapies, utilize this mechanism of action.[20]

  • Lead Optimization: The bromo-substituent allows for late-stage functionalization. After the core scaffold is built via the Michael addition, the bromine atom can be replaced with a variety of other functional groups using cross-coupling chemistry. This enables the rapid generation of an analogue library for structure-activity relationship (SAR) studies.

G

Conclusion

The Michael addition reaction involving this compound is a robust and versatile tool for synthetic chemists. By understanding the underlying mechanistic principles and carefully selecting reaction conditions, researchers can efficiently generate complex and functionally diverse molecules. The protocols and data presented herein serve as a validated starting point for the strategic application of this reaction in the synthesis of novel compounds for pharmaceutical and materials science research.

References

  • Title: Recent advances in organocatalytic asymmetric Michael reactions Source: RSC Publishing URL: [Link]

  • Title: Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions Source: Semantic Scholar URL: [Link]

  • Title: Asymmetric Michael addition reactions of pyrrolones with chalcones catalyzed by vicinal primary-diamine salts Source: RSC Publishing URL: [Link]

  • Title: Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations Source: PubMed Central URL: [Link]

  • Title: The Michael Addition Reaction and Conjugate Addition Source: Master Organic Chemistry URL: [Link]

  • Title: 23.10: Conjugate Carbonyl Additions - The Michael Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Applications of Michael Addition Reaction in Organic Synthesis Source: Bentham Science URL: [Link]

  • Title: (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. Source: ResearchGate URL: [Link]

  • Title: Michael Adduct of Sulfonamide Chalcone Targets Folate Metabolism in Brugia Malayi Parasite Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Michael addition reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Recent advances of organocatalytic enantioselective Michael-addition to chalcone Source: ResearchGate URL: [Link]

  • Title: Michael Addition reaction M Pharm Pharmaceutical chemistry.pptx Source: Slideshare URL: [Link]

  • Title: Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities Source: Chemical Review and Letters URL: [Link]

  • Title: Michael's addition reaction of chalcone Source: ResearchGate URL: [Link]

  • Title: Highly Enantioselective Organocatalytic Michael Addition Reactions of Ketones with Chalcones Source: ResearchGate URL: [Link]

  • Title: Green Protocol for Conjugate Addition of Thiols to α,β-Unsaturated Ketones Using a [Bmim]PF6/H2O System Source: ACS Publications URL: [Link]

  • Title: The Michael Addition of Active Methylene Compounds to Chalcone Derivatives using a Catalytic Amount of Iodine and K2CO3 at Room Temperature Source: Semantic Scholar URL: [Link]

  • Title: Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes Source: ResearchGate URL: [Link]

  • Title: Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes Source: Vide Leaf URL: [Link]

Sources

Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 3-Bromochalcone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of 3-Bromochalcone in Heterocyclic Synthesis

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are esteemed precursors in the synthesis of a vast array of heterocyclic compounds due to their versatile reactivity.[1][2] The core structure, an α,β-unsaturated ketone system, serves as a highly reactive electrophilic scaffold, readily undergoing reactions with various nucleophiles. The introduction of a bromine atom at the 3-position of one of the aryl rings, creating 3-bromochalcone, significantly enhances its synthetic utility. This modification introduces a second, distinct reactive site—the aryl bromide—which can participate in a range of coupling reactions, most notably those catalyzed by transition metals.

This dual reactivity allows for a two-pronged synthetic strategy. First, the classical cyclocondensation reactions with binucleophiles across the α,β-unsaturated keto function lead to a variety of five-, six-, and seven-membered heterocycles. Second, the carbon-bromine bond provides a handle for subsequent intramolecular or intermolecular C-C or C-N bond formations, enabling the construction of more complex, fused heterocyclic systems. This guide provides an in-depth exploration of these pathways, complete with detailed protocols and mechanistic insights, to empower researchers in leveraging 3-bromochalcone as a strategic starting material for novel heterocyclic scaffolds.

Part 1: Synthesis via Cyclocondensation with Binucleophiles

The most direct application of the chalcone scaffold involves its reaction with compounds containing two nucleophilic centers. The reaction typically proceeds via a Michael addition of one nucleophile to the β-carbon of the enone system, followed by an intramolecular cyclization of the second nucleophile onto the carbonyl carbon, often concluding with a dehydration step.

Synthesis of Pyrazolines

Pyrazolines, or dihydropyrazoles, are five-membered heterocyclic compounds that are readily synthesized from chalcones.[3] The reaction with hydrazine hydrate or its substituted derivatives (e.g., phenylhydrazine) is a robust and high-yielding method.

Mechanistic Insight: The reaction is typically catalyzed by acid, such as glacial acetic acid, which serves a dual role as solvent and catalyst.[4][5] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the enone system and facilitating the initial nucleophilic attack by the hydrazine.

G cluster_mech Pyrazoline Synthesis Mechanism Chalcone 3-Bromochalcone ProtonatedChalcone Protonated Chalcone (Enhanced Electrophilicity) Chalcone->ProtonatedChalcone + H⁺ Hydrazine H₂N-NHR' Intermediate1 Michael Adduct (Intermediate) ProtonatedChalcone->Intermediate1 + Hydrazine Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Pyrazoline Final Pyrazoline Product Intermediate2->Pyrazoline - H₂O, -H⁺ H_plus H⁺ (from Acetic Acid) H2O H₂O G cluster_process Synthetic Workflow Start 3-Bromochalcone Step1 Dissolve Chalcone & Binucleophile in Ethanolic Base (e.g., KOH) Start->Step1 Urea Urea / Guanidine Urea->Step1 Thiourea Thiourea Thiourea->Step1 Pyrimidine Pyrimidine Derivative Thiazine 1,3-Thiazine Derivative Step2 Reflux for 4-8 hours Step1->Step2 Step3 Cool and Pour into Ice Water Step2->Step3 Step4 Neutralize with Dilute Acid (e.g., HCl) Step3->Step4 Step5 Filter, Wash, and Recrystallize Step4->Step5 Step5->Pyrimidine Step5->Thiazine G cluster_benzodiazepine 1,5-Benzodiazepine Synthesis Chalcone 3-Bromochalcone Intermediate1 Michael Adduct Chalcone->Intermediate1 + OPD (Michael Addition) OPD o-Phenylenediamine (OPD) Intermediate2 Cyclized Intermediate (Schiff Base Formation) Intermediate1->Intermediate2 Intramolecular Condensation Benzodiazepine 1,5-Benzodiazepine Intermediate2->Benzodiazepine - H₂O Catalyst Piperidine (Catalyst) Catalyst->Chalcone activates Solvent DMF G cluster_heck_cycle Mizoroki-Heck Catalytic Cycle Start Modified 3-Bromochalcone (with tethered alkene) Step1 Oxidative Addition of Pd(0) to Ar-Br Start->Step1 Catalyst Pd(0) Catalyst + Ligand + Base Catalyst->Step1 Product Fused Heterocyclic System Step2 Alkene Insertion (Intramolecular) Step1->Step2 Step3 β-Hydride Elimination Step2->Step3 Step3->Product Step4 Reductive Elimination (Regenerates Pd(0)) Step3->Step4 Step4->Catalyst catalyst regeneration

Sources

Application Note: Antibacterial and Antifungal Screening of 3-Bromochalcone

[1][2]

Introduction & Chemical Rationale

3-Bromochalcone (specifically (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one) represents a privileged scaffold in medicinal chemistry. Unlike standard antibiotics that often target specific receptors, chalcones act as Michael acceptors . The

Why 3-Bromochalcone?

The introduction of a bromine atom at the meta (3) position of the B-ring offers two distinct pharmacological advantages over the unsubstituted parent chalcone:

  • Enhanced Lipophilicity: The bromine atom increases the partition coefficient (logP), facilitating passive diffusion across the peptidoglycan layer of Gram-positive bacteria and the fungal cell wall.

  • Electronic Modulation: As an electron-withdrawing group (via induction), the bromine atom increases the electrophilicity of the

    
    -carbon, thereby enhancing the kinetics of the Michael addition reaction with microbial thiols.
    

Chemical Synthesis & Preparation[3][4][5][6][7][8][9][10][11][12]

Before screening, high-purity synthesis is required to avoid false positives from aldehyde or acetophenone residues.

Protocol: Claisen-Schmidt Condensation

Objective: Synthesize (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one.

Reagents:

  • Acetophenone (10 mmol)

  • 3-Bromobenzaldehyde (10 mmol)

  • Sodium Hydroxide (NaOH) (40% aq. solution)

  • Ethanol (Absolute)

Workflow:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of acetophenone and 10 mmol of 3-bromobenzaldehyde in 15 mL of ethanol.

  • Catalysis: Add 5 mL of 40% NaOH dropwise while stirring at 0°C (ice bath) to control the exotherm.

  • Reaction: Allow the mixture to stir at room temperature (25°C) for 12–24 hours. A heavy precipitate should form.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of HCl (to neutralize base).

  • Purification: Filter the solid precipitate. Recrystallize from hot ethanol to obtain yellow needles.

  • Validation: Confirm structure via

    
    H-NMR (look for doublet signals at 
    
    
    7.5–8.0 ppm with
    
    
    Hz, characteristic of trans-alkene).
Compound Solubilization for Screening
  • Stock Solution: Dissolve purified crystals in 100% DMSO to a concentration of 10,000 µg/mL .

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in media. Ensure final DMSO concentration in the assay well is

    
     1%  (bacteria) or 
    
    
    0.5%
    (fungi) to prevent solvent toxicity.

Antibacterial Screening Protocol (Broth Microdilution)

Standard: Adapted from CLSI M07. Challenge: Chalcones are hydrophobic and may precipitate in Mueller-Hinton Broth (MHB). Solution: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) and include a Resazurin viability indicator to read endpoints despite potential turbidity from precipitation.

Experimental Workflow
  • Inoculum Preparation:

    • Select colonies from an overnight agar plate (S. aureus ATCC 29213, E. coli ATCC 25922).

    • Suspend in saline to 0.5 McFarland turbidity standard (

      
       CFU/mL).
      
    • Dilute 1:150 in CAMHB to achieve

      
       CFU/mL.
      
  • Plate Setup (96-well):

    • Rows A-H: Add 100 µL of CAMHB.

    • Column 1: Add 100 µL of 3-Bromochalcone working solution (e.g., 512 µg/mL).

    • Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, repeat to Col 10. Discard final 100 µL.

    • Controls: Col 11 (Growth Control: Media + Bacteria + DMSO), Col 12 (Sterility Control: Media only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells in Columns 1–11.

    • Final Test Range: 128 µg/mL down to 0.25 µg/mL.

  • Incubation:

    • 37°C for 18–24 hours (aerobic).

  • Readout (The Resazurin Modification):

    • Add 30 µL of 0.01% Resazurin solution to all wells.

    • Incubate for 1–2 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of resazurin).

    • MIC Definition: The lowest concentration well that remains blue.

Antifungal Screening Protocol

Standard: Adapted from CLSI M27 (Yeasts) and M38 (Filamentous Fungi). Target: Candida albicans, Aspergillus fumigatus.[1]

Key Modifications for 3-Bromochalcone

Fungi are highly sensitive to DMSO. The final solvent concentration must be strictly controlled.

ParameterSpecification
Medium RPMI 1640 buffered with MOPS (pH 7.0)
Inoculum

to

cells/mL
Incubation 35°C for 48 hours (Candida); 72 hours (Aspergillus)
Endpoint Visual score: 100% inhibition (optically clear) compared to growth control.

Note on Trailing Effect: Chalcones often exhibit "trailing" (partial inhibition) in Candida. Record the MIC-50 (50% inhibition) if 100% clearance is not achieved at lower concentrations.

Mechanism of Action & Advanced Characterization

To validate that the observed activity is due to the chalcone mechanism (and not general toxicity), two pathways should be investigated: Thiol Depletion and Efflux Pump Inhibition .

Visualizing the Mechanism

The following diagram illustrates the dual-action mechanism of 3-Bromochalcone: direct alkylation of enzymes and inhibition of the NorA efflux pump (common in MRSA).

Gcluster_0Bacterial CytoplasmCompound3-Bromochalcone(Electrophile)Target2Efflux Pump(NorA / MepA)Compound->Target2Competitive InhibitionReactionMichael Addition(Covalent Bond)Compound->ReactionAttacks Cys-SHTarget1Bacterial Enzyme(Fatty Acid Synthase)Target1->ReactionProvides NucleophileEffect2Accumulation ofIntracellular ToxinsTarget2->Effect2Blocks EffluxEffect1Enzyme Inactivation(Thiol Depletion)Reaction->Effect1OutcomeCell Death / StasisEffect1->OutcomeEffect2->Outcome

Caption: Mechanism of Action: 3-Bromochalcone acts via Michael addition to enzyme thiols and inhibition of efflux pumps.

Biofilm Inhibition Assay (Crystal Violet)

Chalcones are potent anti-biofilm agents.

  • Grow S. aureus in 96-well plates with sub-MIC concentrations of 3-Bromochalcone (e.g., 1/2 MIC, 1/4 MIC).

  • Incubate 24h. Wash wells gently with PBS to remove planktonic cells.

  • Stain adherent biofilm with 0.1% Crystal Violet for 15 min.

  • Solubilize stain with 30% Acetic Acid.

  • Measure Absorbance at 590 nm.

  • Result: A decrease in absorbance vs. control indicates inhibition of biofilm formation, independent of bacterial killing.

References

  • Batovska, D. I., & Todorova, I. T. (2010). Trends in utilization of the pharmacological potential of chalcones. Current Clinical Pharmacology, 5(1), 1-29.

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI standard M07.

  • Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry, 42(2), 125-137.

  • Xu, M., et al. (2019). Design, synthesis and biological evaluation of novel chalcone derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 29(16), 2323-2327.

  • Sarkar, A., et al. (2016). Resazurin-based microtiter plate assay for the rapid screening of antimicrobial activity of chalcone derivatives. Journal of Microbiological Methods, 129, 54-57.

Application Note: Cytotoxicity Profiling of 3-Bromobenzalacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: (2E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one and related halogenated chalcones. Primary Application: Anticancer Drug Discovery / Lead Optimization. Version: 2.1 (High-Throughput Compatible).

Introduction: The Pharmacophore & The Warhead

3-Bromobenzalacetophenone belongs to the chalcone class of privileged structures.[1] Its biological activity is driven by two distinct chemical features that must be understood to design valid assays:

  • The Warhead (

    
    -unsaturated ketone):  This enone system acts as a Michael acceptor. It preferentially alkylates soft nucleophiles, such as the thiol (-SH) groups of cysteine residues in proteins (e.g., Thioredoxin Reductase, Tubulin) and glutathione (GSH).
    
  • The Electronic Tuner (3-Bromo substituent): The bromine atom at the meta position exerts an inductive electron-withdrawing effect (-I). This decreases electron density at the

    
    -carbon, enhancing its electrophilicity and reactivity toward cellular nucleophiles compared to unsubstituted chalcones.
    

Critical Experimental Implication: Because this compound reacts covalently with thiols, avoid thiol-containing buffers (e.g., DTT,


-mercaptoethanol)  in any cell-free enzymatic pre-screens, as they will neutralize the drug before it reaches the target.

Experimental Workflow Overview

The following diagram outlines the logical flow from compound preparation to mechanistic validation.

G Stock Compound Preparation (DMSO Stock 20-50mM) QC1 QC Check: Solubility (Microscopy for Precipitates) Stock->QC1 Dilution in Media Screen Primary Screen: MTT Assay (48h / 72h) QC1->Screen Clear Solution Screen->Stock Precipitation/Artifacts Validation Validation: SRB Assay (Rule out metabolic interference) Screen->Validation Hit Confirmation Mechanism Mechanistic Profiling (ROS, Apoptosis, Cell Cycle) Validation->Mechanism IC50 Established

Figure 1: Decision tree for evaluating lipophilic Michael acceptors. Note the mandatory QC step for solubility.

Protocol A: Compound Handling & Solubility (The Failure Point)

Context: this compound is highly lipophilic. A common error in cytotoxicity assays is "crashing out" (precipitation) when the DMSO stock hits the aqueous culture media. This results in false negatives (drug not available to cells) or false positives (crystals lysing cells physically).

Reagents
  • Solvent: Dimethyl sulfoxide (DMSO), sterile filtered, Hybridoma grade.

  • Vehicle Control: Media containing equivalent DMSO % (Must be

    
    ).
    
Procedure
  • Stock Preparation: Dissolve the solid compound in 100% DMSO to a concentration of 20 mM . Vortex vigorously.

    • Expert Tip: If the compound is amorphous, it dissolves easily.[2] If crystalline, warm to 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) and store at -20°C. Do not freeze-thaw more than 3 times.  Chalcones can degrade or polymerize upon repeated temperature shifts.
    
  • The "Step-Down" Dilution (Critical):

    • Do not add 1

      
      L of stock directly to 1 mL of media. The local high concentration causes immediate precipitation.
      
    • Correct Method: Prepare a 10x intermediate dilution in media without serum (serum proteins can bind the drug non-specifically). Vortex immediately. Then dilute this 10x intermediate into the final complete media.

Protocol B: Primary Cytotoxicity (Modified MTT Assay)

Scientific Rationale: The MTT assay relies on mitochondrial succinate dehydrogenase to reduce tetrazolium to formazan. Warning: Chalcones are redox-active. They can sometimes directly reduce MTT in the absence of cells. This protocol includes a Cell-Free Blank to validate the signal.

Materials
  • Cell Lines: MCF-7 (Breast), HCT-116 (Colon), or A549 (Lung).

  • Assay Reagent: Thiazolyl Blue Tetrazolium Bromide (MTT) (5 mg/mL in PBS).

  • Solubilizer: DMSO (Acidified isopropanol is inferior for these derivatives).

Step-by-Step Methodology
  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24 hours to ensure attachment.

  • Treatment:

    • Remove old media.[3]

    • Add 100

      
      L of fresh media containing the drug (0.1 
      
      
      
      M to 100
      
      
      M).
    • Controls:

      • Vehicle: 0.5% DMSO.[4][5]

      • Positive: Doxorubicin or Cisplatin.

      • Interference Blank: Media + Drug (Highest Concentration) + No Cells .

  • Incubation: 48 or 72 hours at 37°C, 5% CO

    
    .
    
  • MTT Addition: Add 10

    
    L of MTT stock to each well. Incubate for 3–4 hours.
    
    • Visual Check: Look for purple crystals. If the "Interference Blank" turns purple, the compound is chemically reducing MTT. Abort and switch to Protocol C (SRB Assay).

  • Solubilization: Aspirate media carefully. Add 100

    
    L DMSO. Shake plate for 10 minutes.
    
  • Readout: Measure Absorbance at 570 nm (Reference: 630 nm).

Protocol C: Cross-Validation (SRB Assay)

If the MTT assay shows interference or if the compound affects mitochondrial function (a known mechanism of chalcones) without killing the cell immediately, use the Sulforhodamine B (SRB) assay. SRB stains total cellular protein mass and is independent of metabolic state.

  • Fixation: Add cold Trichloroacetic Acid (TCA) to a final concentration of 10%. Incubate 1 hour at 4°C.

  • Wash: Wash 5x with tap water. Air dry.

  • Stain: Add 0.4% SRB (in 1% acetic acid) for 15 minutes.

  • Wash: Wash 4x with 1% acetic acid to remove unbound dye.

  • Solubilize: Add 10 mM Tris base (pH 10.5).

  • Readout: Absorbance at 510 nm.

Mechanistic Validation: The "Why"

Once cytotoxicity is confirmed (IC50 < 10


M), you must validate the mechanism. This compound typically induces oxidative stress leading to apoptosis.

Pathway Drug 3-Bromo Chalcone Target Protein Thiols (TrxR / Tubulin) Drug->Target Michael Addition ROS ROS Accumulation (Oxidative Stress) Target->ROS Inhibition Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito Damage Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome c Release Death Apoptosis Caspase->Death

Figure 2: Proposed Mechanism of Action. The electrophilic attack on thiols triggers the ROS-dependent apoptotic cascade.

ROS Generation Assay (DCFDA)
  • Probe: H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).

  • Protocol:

    • Treat cells with IC50 concentration for 4–12 hours.

    • Wash with PBS.[4]

    • Incubate with 10

      
      M H2DCFDA for 30 mins in the dark.
      
    • Readout: Fluorescence (Ex/Em: 485/535 nm).

    • Expectation: A 2-5 fold increase in fluorescence compared to control indicates oxidative stress.

Data Analysis & Troubleshooting

Calculating IC50

Do not use linear regression. Use a Non-linear regression (Sigmoidal Dose-Response, Variable Slope) :



Troubleshooting Guide
ObservationProbable CauseCorrective Action
High variance between replicates "Edge Effect" (Evaporation)Fill outer wells with PBS; do not use them for data.
Precipitate in wells Compound insolubilityUse "Step-Down" dilution; reduce max concentration; warm media to 37°C.
High signal in "No Cell" blank Chemical reduction of MTTSwitch to SRB or ATP-based (CellTiter-Glo) assays.
Flat dose-response curve Drug degradationPrepare fresh stock; avoid thiol-containing media (e.g., high-cysteine formulations).

References

  • Mechanism of Chalcones: Smolecule. (2023). Biological Activity of this compound. Retrieved from

  • MTT Assay Interference: Somayaji, A., & Shastry, C. S. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay. Journal of Pharmaceutical Research International. Retrieved from

  • General Cytotoxicity Protocols: BenchChem. (2025). Cross-Validation of MTT Assay with Trypan Blue Exclusion for Chalcone Cytotoxicity. Retrieved from

  • Solubility in Cell Culture: LifeTein. (2023). DMSO Usage in Cell Culture. Retrieved from

  • Chalcone Synthesis & Activity: Al-Nahrain Journal of Science. (2024).[3][6] Chalcone Derivatives: Synthesis and Cytotoxicity Assays. Retrieved from

Sources

Catalytic hydrogenation of 3-Bromobenzalacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo-Selective Hydrogenation of 3-Bromobenzalacetophenone

Executive Summary

The catalytic hydrogenation of This compound (3-Bromochalcone) presents a classic chemoselectivity challenge in organic synthesis. The objective is the exclusive reduction of the


-unsaturated alkene to yield 3-bromodihydrochalcone , while strictly avoiding two competing side reactions:
  • Dehalogenation (Hydrogenolysis): Cleavage of the labile Ar-Br bond.[1]

  • Over-reduction: Reduction of the carbonyl group (

    
    ) to an alcohol.[1]
    

This guide provides two validated protocols: a Homogeneous Method (Wilkinson’s Catalyst) for high-fidelity, small-scale synthesis, and a Heterogeneous Method (Pt/C) for scalable applications.[2][1]

The Chemoselective Conundrum

This compound contains three reducible functionalities with distinct activation energies. Standard hydrogenation catalysts (e.g., Pd/C) often fail to discriminate between the alkene and the aryl bromide, leading to mixtures of the desired product and dehalogenated byproducts (dihydrochalcone).[2][1]

FunctionalityReduction ProductRisk Level (Pd/C)Mitigation Strategy
Alkene (

)
Alkane (Target)High ActivityKinetic control
Aryl Bromide (

)
Arene (Impurity)High ActivityChange Metal (Rh, Pt) or Poison Catalyst
Carbonyl (

)
Alcohol (Impurity)Moderate ActivityAvoid acidic media; steric control
Mechanistic Pathways & Selectivity Map

The following diagram illustrates the competitive pathways. The goal is to traverse the green path while blocking the red paths.

G Start This compound (Substrate) Target 3-Bromodihydrochalcone (Target Product) Start->Target Selective H2 (Rh/Pt) Dehalo Dihydrochalcone (Dehalogenated Impurity) Start->Dehalo Pd/C (Fast) Target->Dehalo Pd/C (Over-time) Alcohol Saturated Alcohol (Over-reduced) Target->Alcohol High Pressure/Temp

Figure 1: Reaction network showing the target pathway (Green) versus competitive dehalogenation (Red) and over-reduction (Yellow).[2][1]

Strategic Analysis: Catalyst Selection

Why Palladium (Pd/C) Fails

Palladium is the most active metal for hydrogenolysis.[1] The mechanism involves the oxidative addition of Pd(0) into the


 bond, followed by reductive elimination with hydrogen. In systems containing both alkenes and aryl bromides, Pd/C frequently removes the bromine atom concurrently with or immediately following alkene saturation.[1]
The Solution: Rhodium and Platinum
  • Wilkinson’s Catalyst (

    
    ):  This homogeneous catalyst operates via a distinct mechanism involving ligand dissociation and coordination.[2][1][3] It is highly sensitive to steric bulk.[1] It readily reduces the accessible 
    
    
    
    bond but is kinetically incompetent to perform oxidative addition into the
    
    
    bond under mild conditions.
  • Platinum on Carbon (Pt/C): Unlike Pd, Pt is far less active toward hydrogenolysis of aryl halides while retaining high activity for alkene saturation.[2][1]

Experimental Protocols

Method A: Homogeneous Catalysis (High Fidelity)

Recommended for: Medicinal chemistry, gram-scale, high-value intermediates.[2][1]

Reagents:

  • Substrate: this compound (1.0 equiv)[2][1]

  • Catalyst: Wilkinson’s Catalyst [

    
    ] (2–5 mol%)[2][1]
    
  • Solvent: 1:1 Benzene/Ethanol or pure THF (Degassed)

  • Hydrogen Source:

    
     Balloon (1 atm)
    

Protocol:

  • Degassing: In a flame-dried Schlenk flask, dissolve this compound (1.0 g, 3.48 mmol) in dry THF (15 mL). Degas the solution by bubbling Argon for 10 minutes.

  • Catalyst Addition: Add Wilkinson’s catalyst (65 mg, ~2 mol%). The solution should turn a deep red/burgundy color.

  • Hydrogenation: Purge the flask with Hydrogen gas (balloon) three times. Leave the reaction under a positive pressure of

    
     (balloon) at room temperature (
    
    
    
    ).
  • Monitoring: Stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1).[2][1] The starting material (bright yellow) will fade to a colorless solution.[1]

    • Checkpoint: If the reaction stalls, the catalyst may have oxidized.[1] Add an additional 1 mol% of catalyst.[1]

  • Work-up: Concentrate the solvent in vacuo. The residue will contain the product and the rhodium catalyst.

  • Purification: Pass the residue through a short plug of silica gel (eluting with 10% EtOAc/Hexanes) to remove the red Rhodium species. Evaporate to yield 3-bromodihydrochalcone as a white solid/oil.[1]

Expected Yield: >95% Selectivity: >99% (No dehalogenation observed).[2][1]

Method B: Heterogeneous Catalysis (Scalable)

Recommended for: Process development, multi-gram to kilo scale.[2][1]

Reagents:

  • Substrate: this compound (1.0 equiv)[2][1]

  • Catalyst: 5% Pt/C (sulfided form preferred, or standard) (5 wt% loading relative to substrate)[2][1]

  • Solvent: Ethyl Acetate (EtOAc)[2][1][4]

  • Hydrogen Source:

    
     Balloon or low pressure (1–3 bar)[2][1]
    

Protocol:

  • Preparation: Dissolve this compound (10.0 g) in EtOAc (100 mL).

  • Catalyst Charge: Under an Argon blanket, carefully add 5% Pt/C (0.5 g). Caution: Dry catalyst can be pyrophoric.[2]

  • Reaction: Purge the vessel with Nitrogen, then Hydrogen.[1] Stir vigorously at Room Temperature .

    • Critical Control: Do not heat.[1] Elevated temperatures (>40°C) increase the risk of carbonyl reduction.

  • Monitoring: Monitor by HPLC every 30 minutes. Look for the disappearance of the alkene peak.

    • Stop Condition: Stop the reaction immediately upon consumption of the starting material to prevent potential dehalogenation (though slow with Pt).

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate to yield the crude product. Crystallization from Hexane/Ethanol is usually sufficient for purification.[1]

Expected Yield: 90–95% Selectivity: >95% (Trace dehalogenation <2% possible if reaction time is prolonged).[2][1]

Analytical Validation

Use the following data to validate your product:

Analytical MethodSignalInterpretation
1H NMR

2.8 - 3.2 ppm (Multiplets)
Appearance of two methylene (

) groups indicates saturation of the alkene.[2]
1H NMR

7.0 - 8.0 ppm (Aromatic)
Retention of integration patterns consistent with 3-bromo substitution (no loss of asymmetry).[2][1]
HPLC/MS Mass Shift (+2 Da)M+2 peak corresponds to hydrogenation.[2][1] Loss of Br pattern (M/M+2 ratio 1:1) indicates dehalogenation.[1][5][6][7]
Visual Color ChangeLoss of intense yellow color (conjugation break) indicates reaction progress.[1]

Troubleshooting & Optimization

Issue: Dehalogenation is observed (Method B).

  • Root Cause: Catalyst is too active or reaction ran too long.[1]

  • Fix: Switch to Sulfided Pt/C (commercially available). Sulfur acts as a poison that selectively inhibits the high-energy sites responsible for hydrogenolysis without stopping alkene reduction. Alternatively, add 0.1 equiv of diphenylsulfide to the reaction mixture.[1]

Issue: Reaction is too slow (Method A).

  • Root Cause: Wilkinson's catalyst is sensitive to oxygen or steric hindrance.[1]

  • Fix: Ensure strict degassing. Use "Pre-hydrogenation": Stir the catalyst in solvent under

    
     for 15 mins before adding the substrate to form the active dihydride species.
    

Issue: Carbonyl Reduction (Over-reduction).

  • Root Cause: Temperature too high or pressure too high.[1]

  • Fix: Maintain ambient temperature (

    
    ) and atmospheric pressure. Avoid acidic solvents (e.g., Acetic Acid) which can activate the carbonyl.[2][1]
    

References

  • Wilkinson's Catalyst Mechanism & Selectivity: Osborn, J. A., Jardine, F. H., Young, J. F., & Wilkinson, G. (1966).[2][1] The preparation and properties of tris(triphenylphosphine)halogenorhodium(I) and some reactions thereof including catalytic homogeneous hydrogenation of olefins and acetylenes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical.[2][1]

  • Selectivity of Pt vs Pd in Halogenated Systems: Ramanathan, A., & Jimenez, L. S. (2010).[2][1] Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.[2][1][6][7] (Validates the high activity of Pd for dehalogenation, supporting the choice of Pt or Rh for retention).

  • General Protocol for Chalcone Hydrogenation: Vogel, A. I.[2][1] Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1] (General reference for heterogeneous hydrogenation procedures).

  • Prevention of Dehalogenation: BenchChem Technical Support. Troubleshooting Dehalogenation in Aryl Bromide Reductions. (Highlights the use of additives and catalyst selection).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Bromobenzalacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Synthesis & Troubleshooting for 3-Bromobenzalacetophenone (Chalcone) Document ID: TSC-CHAL-3BR-001 Status: Active Audience: Research Chemists, Process Development Scientists[1][2]

Core Reaction Protocol (Optimized)

This protocol utilizes a Claisen-Schmidt Aldol Condensation under basic conditions.[1][2] The specific placement of the bromine atom at the meta position (3-bromo) on the aldehyde ring activates the carbonyl for nucleophilic attack via inductive withdrawal (-I effect), generally resulting in higher yields compared to unsubstituted benzaldehyde, provided side reactions are controlled.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
3-Bromobenzaldehyde Electrophile1.0Critical: Must be free of 3-bromobenzoic acid (oxidation product).[1][2]
Acetophenone Nucleophile1.0Use high purity (>99%); excess leads to self-condensation oils.[1][2]
NaOH (aq, 10-20%) Catalyst1.2 - 1.540% solutions can cause Cannizzaro side reactions.[1][2]
Ethanol (95%) SolventN/AMethanol is a viable alternative; 95% EtOH is preferred for solubility.
Step-by-Step Workflow
  • Solubilization: Dissolve 3-bromobenzaldehyde (10 mmol) and acetophenone (10 mmol) in 95% Ethanol (15 mL) in a round-bottom flask. Ensure complete dissolution before adding base.

  • Catalysis: Add aqueous NaOH (10-20%) dropwise while stirring vigorously.

    • Technical Note: Rapid addition can cause local hot spots, favoring side reactions.

  • Reaction: Stir at Room Temperature (20-25°C) for 2–4 hours.

    • Monitoring: A precipitate typically forms within 30 minutes. If the solution remains clear after 1 hour, scratch the glass or add a seed crystal.

  • Quenching & Isolation: Cool the mixture in an ice bath (0-4°C) for 30 minutes to maximize precipitation. Filter the solid (Buchner funnel).[3]

  • Washing: Wash the cake with cold water (to remove base) followed by cold 70% ethanol (to remove unreacted aldehyde/ketone).

  • Purification: Recrystallize from hot 95% Ethanol.

    • Target Appearance: Pale yellow crystals.

    • Target Melting Point:84–85 °C [1].

Mechanistic Pathway (E1cB)

Understanding the mechanism is vital for troubleshooting "oiling out" or low conversion. The rate-determining step is often the formation of the enolate or the final dehydration.[2]

AldolMechanism cluster_legend Key Transformation Step Reactants Acetophenone + OH- Enolate Enolate Ion (Nucleophile) Reactants->Enolate Deprotonation (alpha-H) Alkoxide Beta-Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack (C-C Bond Formation) Aldehyde 3-Bromobenzaldehyde (Electrophile) Aldehyde->Alkoxide Reacts with Enolate Aldol Beta-Hydroxy Ketone (Aldol Adduct) Alkoxide->Aldol Protonation (H2O) Chalcone This compound (Product) Aldol->Chalcone Dehydration (E1cB) - H2O

Figure 1: The reaction proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. The final dehydration step is driven by the thermodynamic stability of the conjugated system.

Troubleshooting Guide (Q&A)

Issue A: Product "Oils Out" Instead of Precipitating

User Question: "After adding NaOH, a yellow oil separated at the bottom instead of crystals. I put it in the fridge, but it's still a goo. How do I fix this?"

Technical Diagnosis: This is the most common failure mode. It occurs when the product (MP ~84°C) forms a supercooled liquid mixture with unreacted starting materials (both liquids at RT) or solvent impurities.

Corrective Actions:

  • The "Seeding" Technique: Save a tiny amount of crude solid from a previous successful batch. Add a "seed crystal" to the oil/solvent mixture and stir vigorously.

  • Solvent Polarity Adjustment: The oil is likely too soluble in the ethanol. Add water dropwise to the stirring mixture until it turns slightly turbid, then scratch the inner walls of the flask with a glass rod. The friction provides nucleation sites.

  • Trituration: Decant the supernatant solvent. Add a small amount of cold diethyl ether or hexane to the oil and rub it with a spatula. These solvents dissolve impurities (starting materials) but not the chalcone, forcing the product to crash out as a solid [2].

Issue B: Low Yield (<50%)

User Question: "I followed the protocol, but my yield is very low. The NMR shows a lot of unreacted acetophenone."

Technical Diagnosis: Low yield usually stems from Aldehyde Oxidation . 3-Bromobenzaldehyde oxidizes to 3-bromobenzoic acid upon air exposure.[1][2] The acid neutralizes your NaOH catalyst, killing the reaction.

Corrective Actions:

  • Pre-Reaction QC: Check the aldehyde source. If you see white crystals in the liquid aldehyde bottle, it is oxidized.

  • Wash the Aldehyde: If impure, wash the aldehyde with 10% NaHCO3 solution to remove the acid, dry over MgSO4, and distill if necessary before use.

  • Increase Base Load: If you suspect partial oxidation, increase NaOH equivalents to 1.5–2.0 to ensure enough free base exists to catalyze the enolate formation.

Issue C: Product is "Wet" or Paste-like after Filtration

User Question: "The solid won't dry properly and has a low melting point (60-70°C)."

Technical Diagnosis: This indicates incomplete dehydration. You have isolated a mixture of the


-hydroxy ketone  (intermediate) and the chalcone.[1][2] The dehydration step (E1cB) requires base and sometimes heat.

Corrective Actions:

  • Reflux: Return the paste to the flask, add ethanol and a fresh catalytic amount of NaOH. Heat to reflux (78°C) for 15–30 minutes. This thermally drives the elimination of water.

  • Recrystallization: Recrystallize from 95% Ethanol. The intermediate is more soluble in ethanol than the conjugated chalcone and will remain in the mother liquor.

Characterization & Specifications

Use these parameters to validate your product.

ParameterSpecificationDiagnostic Note
Appearance Pale yellow needles/flakesDark orange/brown indicates polymerization or aldol condensation of acetophenone with itself.[1][2]
Melting Point 84 – 85 °C Sharp range (<2°C) indicates high purity. Broad range implies wetness or intermediate presence.
1H NMR (Alkene)

7.4 - 7.8 ppm (Doublets)
Look for two doublets with

Hz
.[1][2] This large coupling constant confirms the (E)-trans geometry [3].[1][2]
TLC (Hex/EtOAc 4:1)

Acetophenone

will be higher; Aldehyde

will be similar but stains differently (DNP stain).[1][2]
Side Reaction Matrix
ImpurityCausePrevention
3-Bromobenzoic Acid Air oxidation of aldehydeUse fresh aldehyde; inert atmosphere (N2).[1][2]
Cannizzaro Product Base concentration too high (>40%)Keep NaOH concentration dilute (10-20%).
Michael Adduct Reaction time too longStop reaction once TLC shows consumption of aldehyde.

References

  • ChemicalBook. (2024). (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one Physical Properties. Link

  • BenchChem. (2025).[4] Technical Support Center: Optimizing Chalcone Synthesis - Troubleshooting Oiling Out. Link

  • Royal Society of Chemistry. (2020). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Link

Sources

Selecting the right base catalyst for 3-Bromochalcone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the nuanced challenges of synthetic chemistry requires a blend of foundational knowledge and practical insight. This Technical Support Center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromochalcone, a valuable intermediate in medicinal chemistry. As a Senior Application Scientist, my goal is to provide not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and optimize your synthetic strategy.

The synthesis of chalcones, including 3-Bromochalcone, is most commonly achieved through the Claisen-Schmidt condensation. This reaction joins an aromatic ketone and an aromatic aldehyde, and its success is critically dependent on the choice and application of a base catalyst.[1][2][3] This guide will delve into the selection of the right base, troubleshoot common experimental hurdles, and provide robust protocols to ensure reproducible, high-yield results.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the role and selection of base catalysts in the 3-Bromochalcone synthesis.

Q1: What is the fundamental role of the base catalyst in the Claisen-Schmidt condensation?

A1: The base catalyst is essential for initiating the reaction by generating the key nucleophile. Its primary role is to deprotonate the α-carbon of the acetophenone (the ketone component), creating a resonance-stabilized enolate ion.[1][4] This enolate is a potent nucleophile that then attacks the electrophilic carbonyl carbon of the 3-bromobenzaldehyde. The selectivity of the reaction hinges on the fact that the aldehyde lacks α-hydrogens and therefore cannot undergo self-condensation, which pushes the equilibrium towards the desired chalcone product.[4][5]

Q2: Which base catalysts are most effective for 3-Bromochalcone synthesis, and why?

A2: Strong bases such as Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH) are the most commonly used and preferred catalysts for this synthesis.[2][5] Their effectiveness stems from their ability to rapidly and efficiently generate the acetophenone enolate, driving the reaction forward. While other bases like Barium Hydroxide (Ba(OH)₂) have also been used successfully, NaOH and KOH are often chosen for their high yields, low cost, and accessibility.[2][4]

Q3: What are the key differences between using NaOH and KOH?

A3: Both NaOH and KOH are excellent choices. While functionally very similar, some studies report slight variations in yield depending on the specific substrates and reaction conditions. For instance, literature reports yields of 90-96% with NaOH and 88-94% with KOH under certain conditions.[4] The choice between them often comes down to laboratory availability and empirical optimization for a specific derivative. In many cases, their performance is comparable.

Q4: Are there "green chemistry" alternatives to traditional solvent-based catalysis?

A4: Yes, solvent-free grinding techniques represent a significant green chemistry advancement.[4] This method involves physically grinding the solid reactants (acetophenone and 3-bromobenzaldehyde) with a solid base catalyst like NaOH or KOH pellets in a mortar and pestle.[4][6] The advantages are numerous: it eliminates the need for hazardous organic solvents, often dramatically reduces reaction times (e.g., to 10-15 minutes), and simplifies product isolation, which typically involves just washing the solid crude product with water.[4][6][7]

Q5: Can heterogeneous catalysts be used for this reaction?

A5: While homogeneous catalysts like NaOH and KOH are most common, research has explored various solid heterogeneous catalysts. These include Layered Double Hydroxides (LDH), zeolites, alumina, and MgO.[8] The primary advantages of heterogeneous catalysts are their ease of separation from the reaction mixture (reducing purification steps) and their potential for recycling. However, they can sometimes lead to lower selectivity due to the presence of multiple types of active sites, potentially promoting side reactions like the Michael addition.[8]

Troubleshooting Guide: Common Issues in 3-Bromochalcone Synthesis

Even with a well-defined protocol, unexpected challenges can arise. This guide provides a systematic approach to diagnosing and resolving common problems.

Issue 1: Low or No Product Yield

A low yield is one of the most frequent obstacles. The cause can often be traced back to the catalyst, reaction conditions, or competing side reactions.

  • Potential Cause A: Inactive or Inappropriate Catalyst

    • Diagnosis: The base (NaOH, KOH) may be old, having absorbed atmospheric CO₂ and moisture, reducing its potency. The concentration of the aqueous base solution might also be too low.

    • Solution: Always use fresh, high-purity NaOH or KOH pellets. If preparing an aqueous solution, ensure the concentration is within the effective range, typically 10% to 60%.[9][10][11] For solvent-free methods, use solid pellets directly.[4][6]

  • Potential Cause B: Competing Cannizzaro Reaction

    • Diagnosis: The Cannizzaro reaction is a disproportionation of the aldehyde (3-bromobenzaldehyde) into an alcohol and a carboxylic acid, which can be promoted by strong bases, high temperatures, or prolonged reaction times.[9] If your reaction mixture was heated excessively or left for too long, this side reaction may have consumed your starting material.

    • Solution: Maintain careful control over the reaction temperature. Many protocols recommend room temperature or even cooling in an ice bath (0-20°C).[7] Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Once the starting materials are consumed, proceed with the workup promptly to avoid side reactions.

  • Potential Cause C: Michael Addition Side Reaction

    • Diagnosis: The highly nucleophilic enolate can attack the β-carbon of the newly formed α,β-unsaturated chalcone product. This is more common with certain heterogeneous catalysts but can also occur under standard conditions.[8]

    • Solution: Ensure the stoichiometry of the reactants is correct. Using a slight molar excess of the aldehyde can sometimes suppress this side reaction by ensuring the enolate preferentially reacts with the more electrophilic aldehyde.

// Nodes check_catalyst [label="1. Check Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; check_conditions [label="2. Review Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; check_workup [label="3. Analyze Workup", fillcolor="#F1F3F4", fontcolor="#202124"];

sol_catalyst [label="Solution:\n- Use fresh, high-purity NaOH/KOH.\n- Verify concentration (10-60%).", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"]; sol_conditions [label="Solution:\n- Control temperature (0-20°C).\n- Monitor reaction with TLC.\n- Avoid excessive reaction time.", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"]; sol_workup [label="Solution:\n- Ensure complete precipitation with\n cold dilute HCl.\n- Check pH of filtrate.", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"];

// Connections start -> check_catalyst; start -> check_conditions; start -> check_workup;

check_catalyst -> sol_catalyst [label="Inactive?"]; check_conditions -> sol_conditions [label="Side Reactions?"]; check_workup -> sol_workup [label="Product Loss?"]; } Caption: A workflow for troubleshooting low product yield.

Issue 2: Oily Product or Failure to Crystallize

The desired 3-Bromochalcone is a solid. Obtaining an oil indicates the presence of significant impurities or improper workup.

  • Potential Cause A: Impurities from Reactants or Side Products

    • Diagnosis: TLC of the oily product shows multiple spots, indicating a mixture of compounds. Unreacted starting materials or byproducts are preventing the crystallization of the desired product.

    • Solution: A robust purification strategy is required. First, ensure the crude product is washed thoroughly with cold water to remove any residual base or water-soluble impurities.[6][7] The most effective method for purification is recrystallization, typically from 95% ethanol.[6][7] If impurities persist, column chromatography using silica gel may be necessary.[7]

  • Potential Cause B: Incomplete Neutralization During Workup

    • Diagnosis: The product remains dissolved as its phenolate salt if the reaction mixture is not properly acidified after the reaction is complete.

    • Solution: After stopping the reaction, pour the mixture into a beaker of ice and slowly add cold, dilute hydrochloric acid (HCl) while stirring.[4][7] Continue adding acid until the solution is acidic (check with pH paper). This protonates the phenolate, causing the neutral chalcone product to precipitate out of the aqueous solution.

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both a conventional solvent-based synthesis and a modern solvent-free approach.

Protocol 1: Conventional Synthesis in Ethanol

This method uses a solution of NaOH in ethanol as the catalytic medium.

  • Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 3-bromobenzaldehyde (1 equivalent) and acetophenone (1.05 equivalents) in 95% ethanol.

  • Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of NaOH (e.g., 40-50%) dropwise. A color change and the formation of a precipitate should be observed.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 12:2 hexane:ethyl acetate mobile phase).[7] The reaction is complete when the spot corresponding to the starting aldehyde has disappeared.

  • Workup and Isolation: Pour the reaction mixture into a beaker containing crushed ice. Carefully acidify the mixture by slowly adding cold, dilute HCl until the solution is acidic.

  • Filtration and Washing: Collect the precipitated solid product by vacuum filtration. Wash the solid cake thoroughly with copious amounts of cold distilled water to remove salts and excess acid.

  • Purification: Allow the crude product to air dry. For high purity, recrystallize the solid from hot 95% ethanol.[7]

Protocol 2: Solvent-Free Synthesis by Grinding

This green chemistry approach is rapid and efficient.

  • Reaction Setup: Place solid acetophenone (1 equivalent), 3-bromobenzaldehyde (1 equivalent), and solid NaOH or KOH pellets (2 equivalents) into a ceramic mortar.[4]

  • Grinding: Grind the mixture vigorously with a pestle for 10-15 minutes at room temperature. The mixture will typically turn into a paste and then solidify into a colored solid.[4][6]

  • Workup and Isolation: Scrape the solid mass from the mortar and transfer it to a beaker containing cold water. Break up any lumps to ensure thorough washing.

  • Filtration and Neutralization: Collect the solid by vacuum filtration. Wash the product thoroughly with water until the filtrate is neutral (check with pH paper). This step is crucial to remove the base catalyst.

  • Purification: After air-drying, the crude product is often of sufficient purity.[6] For analytical-grade purity, recrystallize from 95% ethanol.

Catalyst Comparison in Claisen-Schmidt Condensation
Base Catalyst Typical Yield Range Notes
Sodium Hydroxide (NaOH)90-96%Highly effective, inexpensive, and widely used in both solvent and solvent-free methods.[4]
Potassium Hydroxide (KOH)88-94%Excellent alternative to NaOH with very similar reactivity and applications.[4]
Barium Hydroxide (Ba(OH)₂)88-98%A strong base that also gives high yields but is less commonly used than NaOH or KOH.[4]

Reaction Mechanism Visualization

Understanding the reaction pathway is key to controlling it. The following diagram illustrates the step-by-step mechanism of the base-catalyzed Claisen-Schmidt condensation.

// Nodes for Reactants and Intermediates acetophenone [label="Acetophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; enolate [label="Enolate (Nucleophile)", fillcolor="#FBBC05", fontcolor="#202124"]; aldehyde [label="3-Bromobenzaldehyde\n(Electrophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; alkoxide [label="Alkoxide Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; aldol [label="Aldol Adduct\n(β-Hydroxy Ketone)", fillcolor="#F1F3F4", fontcolor="#202124"]; chalcone [label="3-Bromochalcone\n(Final Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for Reagents/Byproducts base [label="OH⁻ (Base)", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; water [label="H₂O", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; water2 [label="H₂O", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; base2 [label="OH⁻", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges to show the reaction flow base -> acetophenone [label="1. Deprotonation", arrowhead="none", style=dashed]; acetophenone -> enolate [label=" Forms"]; enolate -> aldehyde [label="2. Nucleophilic Attack", arrowhead="none", style=dashed]; aldehyde -> alkoxide [label=" Forms"]; alkoxide -> water [label="3. Protonation", arrowhead="none", style=dashed]; water -> aldol [label=" Forms"]; aldol -> base2 [label="4. Dehydration", arrowhead="none", style=dashed]; base2 -> chalcone [label=" Forms"];

// Invisible nodes for alignment {rank=same; base; acetophenone} {rank=same; enolate; aldehyde} {rank=same; alkoxide; water} {rank=same; aldol; base2} {rank=same; chalcone} } Caption: Mechanism of base-catalyzed chalcone synthesis.

References

  • Jetir.org. (2020). SYNTHESIS OF CHALCONES. Available at: [Link]

  • Amar Equipment. (n.d.). Claisen-Schmidt Condensation in Flow: Synthesis of 3'-Nitrochalcone. Available at: [Link]

  • ResearchGate. (n.d.). Methods of Synthesis of Chalcones with Green methods and Recent updates in Anti Cancer and Anti HIV activities of Chalcones. Available at: [Link]

  • Nguyen, M. T., et al. (2016). Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors. PMC - NIH. Available at: [Link]

  • Google Patents. (n.d.). CN110124744B - Catalyst for catalytic synthesis of chalcone compounds and application thereof.
  • MDPI. (2019). Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions. Available at: [Link]

  • RASĀYAN Journal of Chemistry. (2022). The synthesis of chalcone compounds with cl and br substituents and their potential anticancer activities against mcf-7 breast cancer cells. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. Available at: [Link]

  • Castellente, R. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. Available at: [Link]

  • Susanti, V. H. E., & Setyowati, W. A. E. (2019). Synthesis and Characterization of Some Bromochalcones Derivatives. IOP Conference Series: Materials Science and Engineering. Available at: [Link]

  • Donaire-Arias, A., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. MDPI. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Available at: [Link]

  • SciSpace. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Recrystallization of 3-Bromobenzalacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 3-Bromobenzalacetophenone via recrystallization. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize the process effectively.

Foundational Principles: Why Recrystallize this compound?

This compound is a chalcone derivative, typically synthesized via a Claisen-Schmidt condensation between 3-bromobenzaldehyde and acetophenone.[1] This reaction is robust but can leave behind unreacted starting materials or side-products which can interfere with subsequent reactions or biological assays.[2] Recrystallization is a powerful purification technique that leverages differences in solubility to isolate the target compound from these impurities.

The ideal recrystallization solvent will exhibit high solubility for this compound at an elevated temperature and low solubility at reduced temperatures (e.g., 0-4 °C). This differential solubility is the cornerstone of achieving high purity and yield.

Solvent Selection for this compound

The principle of "like dissolves like" is an excellent starting point.[3] As a moderately polar α,β-unsaturated ketone, this compound is best suited for purification with polar protic or aprotic solvents. Ethanol is widely cited as an effective solvent for the recrystallization of various chalcones and serves as the primary recommendation.[2][4][5]

For novel chalcones or when standard solvents fail, a systematic screening process is advised. This involves testing the solubility of a small amount of crude material in various solvents at room temperature and upon heating.

Table 1: Recommended Solvents for this compound Recrystallization

Solvent SystemBoiling Point (°C)Rationale & Key Considerations
Ethanol (95% or Absolute) 78 °CPrimary Choice. Its polarity is well-matched for chalcones, providing excellent differential solubility. It's readily available, relatively non-toxic, and easily removed.[2][4]
Ethanol / Water Variable (up to 100 °C)A powerful mixed-solvent system. The chalcone is dissolved in a minimum of hot ethanol, and water (an anti-solvent) is added dropwise until turbidity persists.[3] This is useful if the compound is too soluble in pure ethanol.
Ethyl Acetate / Hexane Variable (up to 77 °C)Another mixed-solvent system. Dissolve in hot ethyl acetate (the "good" solvent) and add hexane (the "poor" solvent) to induce crystallization.[6][7] Effective for managing compounds that tend to oil out.
Isopropanol 82 °CA slightly less polar alternative to ethanol that may offer a better solubility profile for certain chalcone derivatives.

Experimental Protocol: Step-by-Step Recrystallization

This protocol details the purification of this compound using the recommended single-solvent method with ethanol.

Workflow Overview

RecrystallizationWorkflow A 1. Dissolve Crude Product in Minimum Hot Ethanol B 2. Hot Filtration (Optional) To remove insoluble impurities A->B C 3. Slow Cooling Allow to reach room temperature undisturbed B->C D 4. Ice Bath Cooling Maximize crystal formation C->D E 5. Isolate Crystals via Vacuum Filtration D->E F 6. Wash Crystals with Ice-Cold Ethanol E->F G 7. Dry Purified Product Under vacuum F->G OilingOutTroubleshooting Start Oily Layer Observed Action1 1. Re-heat solution until homogeneous Start->Action1 Action2 2. Add a small amount of additional hot solvent (e.g., 1-2 mL Ethanol) Action1->Action2 Action3 3. Allow to cool VERY slowly (e.g., insulate the flask) Action2->Action3 Check1 Does it oil out again? Action3->Check1 Scratch 4. Gently scratch flask inner wall with a glass rod to induce nucleation Action3->Scratch If no crystals form Success Success! Continue with protocol Check1->Success No Failure Problem Persists: Switch to a mixed-solvent system (e.g., Ethyl Acetate/Hexane) Check1->Failure Yes Scratch->Check1

Caption: Troubleshooting decision tree for when a compound "oils out".

Q2: After cooling, my solution is completely clear and no crystals have formed. What went wrong?

A: This is almost always due to using too much solvent during the dissolution step, resulting in a solution that is not supersaturated upon cooling. [3][8]

  • Solution: Gently heat the solution to evaporate a portion of the solvent. A good rule of thumb is to reduce the volume by 25-30% and then attempt the cooling process again. If crystals still fail to appear, try inducing crystallization by scratching the inner surface of the flask with a glass rod or adding a "seed crystal" of the pure compound, if available. [3] Q3: My final yield after recrystallization is very low. How can I improve recovery?

A: Low yield is a frustrating but solvable issue. The primary causes are:

  • Excess Solvent: As discussed in Q2, using the absolute minimum amount of hot solvent required for dissolution is critical. [3]* Premature Crystallization: If you performed a hot filtration, significant product loss can occur on the filter paper if the apparatus is not adequately heated. [3]* Incomplete Precipitation: Ensure the solution is cooled in an ice bath for a sufficient amount of time to maximize crystal formation.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.

Q4: What are the specific impurities from the Claisen-Schmidt synthesis that I am trying to remove?

A: The primary impurities are typically the starting materials: 3-bromobenzaldehyde and acetophenone . [1][2]Since the reaction is base-catalyzed, any remaining basic catalyst (like NaOH) is usually removed during an initial aqueous workup, but recrystallization will effectively remove any remaining traces along with organic starting materials.

Q5: The melting point of my purified product is broad. Does this indicate impurity?

A: Yes. A sharp melting point (typically a range of 1-2 °C) is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities, which disrupt the crystal lattice. If you observe this, a second recrystallization may be necessary. For reference, the related 4-bromochalcone has a melting point of 85–87 °C. [9]The melting point of this compound should be determined and compared to literature values if available.

References

  • Why is it important to recrystallize the Chalcone before proceeding with the hydrogenation reactions? | Homework.Study.com. Available at: [Link]

  • Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate - The Royal Society of Chemistry. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Chalcone recrystallization help : r/chemhelp - Reddit. Available at: [Link]

  • What's the best solvent to remove these crystals and recrystallize it? : r/chemistry - Reddit. Available at: [Link]

  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC. Available at: [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

Sources

Removing unreacted 3-bromobenzaldehyde from chalcone product

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 3-Bromobenzaldehyde from Chalcone Products Ticket ID: PUR-CHAL-003 Status: Resolved

Executive Summary

In the Claisen-Schmidt condensation between acetophenone and 3-bromobenzaldehyde, the most persistent impurity is often the unreacted aldehyde. Unlike the acetophenone (which is often removed via simple evaporation or ethanol washing), 3-bromobenzaldehyde possesses solubility characteristics similar to the chalcone product, making simple recrystallization challenging if the impurity load is high (>10%).

This guide details three purification tiers, prioritized by efficiency and product recovery. Method A (Bisulfite Scavenging) is the recommended "Gold Standard" for this specific impurity due to its chemoselectivity.

Decision Matrix: Select Your Protocol

Before proceeding, utilize this logic flow to determine the most appropriate method for your current crude purity.

PurificationLogic Start Start: Crude Chalcone Analysis CheckTLC Perform TLC (Hexane:EtOAc 4:1) Start->CheckTLC ImpurityLevel Is 3-Bromobenzaldehyde spot visible? CheckTLC->ImpurityLevel HighImpurity Yes, Strong Spot (>10% Impurity) ImpurityLevel->HighImpurity High Load LowImpurity Yes, Faint Spot (<10% Impurity) ImpurityLevel->LowImpurity Low Load NoImpurity No (Trace only) ImpurityLevel->NoImpurity Clean MethodA METHOD A: Bisulfite Scavenging (Chemoselective Wash) HighImpurity->MethodA MethodB METHOD B: Recrystallization (95% Ethanol) LowImpurity->MethodB Final Pure Chalcone NoImpurity->Final MethodA->MethodB Polishing MethodC METHOD C: Column Chromatography (Silica Gel) MethodB->MethodC If 'Oiling Out' occurs MethodB->Final

Figure 1: Purification decision tree based on impurity load observed via Thin Layer Chromatography (TLC).

Method A: Chemical Scavenging (Sodium Bisulfite)

Best For: Crude mixtures containing significant unreacted 3-bromobenzaldehyde. Mechanism: 3-Bromobenzaldehyde reacts with sodium bisulfite (


) to form a water-soluble hydroxy-sulfonate adduct. The chalcone (a conjugated ketone) is sterically hindered and electron-deficient, resisting this reaction under mild conditions.
Reagents Required
ReagentConcentrationRole
Sodium Bisulfite (

)
Saturated Aqueous Soln.[1][2]Aldehyde scavenger
Ethyl Acetate or EtherSolventDissolves chalcone
Brine (NaCl)SaturatedDrying agent/Phase separation
Step-by-Step Protocol
  • Dissolution: Dissolve the crude chalcone solid in a minimal amount of organic solvent (Ethyl Acetate is recommended; ~10 mL per gram of crude).

  • Scavenging Wash: Transfer to a separatory funnel. Add an equal volume of saturated sodium bisulfite solution .

  • Agitation: Shake vigorously for 2-3 minutes. Vent frequently.

    • Note: You may see a white precipitate form at the interface. This is the bisulfite-aldehyde adduct. This is a good sign.

  • Separation: Allow layers to separate.

    • Bottom Layer (Aqueous): Contains the 3-bromobenzaldehyde adduct. Discard.

    • Top Layer (Organic): Contains the purified chalcone.[3]

  • Rinse: Wash the organic layer once with water and once with brine.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and evaporate the solvent.[1]
    

Critical Warning: Do not extend the contact time with bisulfite beyond 10 minutes. While the chalcone is resistant, prolonged exposure can lead to a reversible 1,4-Michael addition of the bisulfite across the alkene, reducing yield.

Method B: Recrystallization (Ethanol)

Best For: Polishing crude products that have already undergone bisulfite washing, or products with low impurity levels.

Solvent System Dynamics
  • Solvent: 95% Ethanol (EtOH).[4]

  • Logic: 3-Bromobenzaldehyde is highly soluble in cold ethanol. Chalcones typically require hot ethanol to dissolve and will crystallize upon cooling.

Step-by-Step Protocol
  • Reflux: Place crude solid in an Erlenmeyer flask. Add 95% EtOH (approx. 5-10 mL/g). Heat to boiling on a hot plate/water bath.

  • Saturation: Add solvent dropwise just until all solid dissolves at boiling point.

  • Cooling: Remove from heat. Let the flask cool to room temperature slowly (undisturbed).

    • Rapid cooling traps impurities in the crystal lattice.

  • Crystallization: Once at room temp, place the flask in an ice bath (0°C) for 30 minutes to maximize yield.

  • Filtration: Filter the crystals using vacuum filtration (Buchner funnel). Wash with ice-cold ethanol.

Troubleshooting: "Oiling Out"

If the product separates as a liquid oil droplets instead of crystals:

  • Re-heat the mixture until the oil dissolves.

  • Add a Seed Crystal: If available, add a tiny crystal of pure chalcone.

  • Add Co-solvent: Add water dropwise (cloud point method) to the hot ethanol solution until it turns slightly turbid, then let it cool.

Method C: Column Chromatography

Best For: Difficult separations where the chalcone and aldehyde co-crystallize, or if the product is an oil.

Parameters
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate gradient.

    • Start: 95:5 (Hex:EtOAc) to elute non-polar impurities.

    • Product Elution: Typically occurs between 90:10 and 80:20 depending on the specific chalcone substituents.

  • Detection: 3-Bromobenzaldehyde is UV active and stains strongly with 2,4-DNP stain (orange/red spot).

Technical FAQ

Q: Why does the bisulfite wash work on the aldehyde but not the chalcone? A: The reaction is a nucleophilic addition to the carbonyl carbon. Aldehydes (like 3-bromobenzaldehyde) are sterically unhindered and highly electrophilic. Chalcones are


-unsaturated ketones; the carbonyl carbon is less electrophilic due to conjugation, and the adjacent alkene provides steric bulk. While 1,4-addition (Michael addition) to the alkene is possible, it is kinetically slower than the 1,2-addition to the aldehyde, allowing for separation during a short wash.

Q: My product is bright yellow. Is this an impurity? A: Likely not. Chalcones are characteristically yellow due to the extended conjugation system (phenyl-alkene-carbonyl-phenyl). 3-Bromobenzaldehyde is colorless to pale yellow. If the yellow color intensifies after purification, you have likely enriched the chalcone.

Q: Can I use sodium metabisulfite instead of sodium bisulfite? A: Yes. Sodium metabisulfite (


) hydrolyzes in water to form sodium bisulfite (

). It is equally effective.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345. Link

  • Furniss, B. S., et al. (1989). Purification of Aldehydes via Bisulfite Adducts. In Vogel's Textbook of Practical Organic Chemistry. Pearson. Link

  • Zangade, S., et al. (2011). Green synthesis of chalcone using grinding technique.[4][5] Chemical Science Transactions, 1(1). (Reference for recrystallization solvents).

Sources

Minimizing side reactions during 3-Bromobenzalacetophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromobenzalacetophenone Synthesis

Topic: Minimizing Side Reactions in Claisen-Schmidt Condensation Ticket ID: CHAL-3BR-OPT Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Introduction

Welcome to the Technical Support Center for Chalcone Synthesis. You are likely encountering yield losses or purity issues during the synthesis of This compound (also known as 3-bromochalcone).

This reaction involves the Claisen-Schmidt condensation of 3-bromobenzaldehyde and acetophenone in a basic medium. While theoretically straightforward, the electron-withdrawing nature of the bromine substituent on the aldehyde ring significantly alters the electrophilicity of the carbonyl carbon, creating a unique set of competing side reactions.

This guide moves beyond generic textbook advice, focusing on the specific kinetic and thermodynamic pitfalls of the 3-bromo derivative.

Module 1: Critical Process Parameters (CPP) & Mechanism

To troubleshoot effectively, you must visualize where the chemistry deviates. The 3-bromo substituent activates the aldehyde, making it a "hot" electrophile. This increases the rate of the desired reaction but also lowers the energy barrier for side reactions like the Cannizzaro disproportionation.

The Reaction Landscape The following diagram maps the main reaction pathway against the three most common failure modes:

  • Cannizzaro Reaction: Consumption of aldehyde by base.

  • Michael Addition: Consumption of product by excess enolate.

  • Dypnone Formation: Self-condensation of acetophenone.

ReactionPathways Acetophenone Acetophenone Enolate Enolate Ion Acetophenone->Enolate Deprotonation Base Base (OH-) Base->Enolate BetaHydroxy β-Hydroxy Ketone (Intermediate) Enolate->BetaHydroxy Aldol Addition (Kinetic Control) Dypnone Side Product: Dypnone (Self-Condensation) Enolate->Dypnone Reacts with Acetophenone Aldehyde 3-Bromobenzaldehyde Aldehyde->BetaHydroxy Cannizzaro Side Product: Benzoic Acid/Alcohol (Cannizzaro) Aldehyde->Cannizzaro Excess Base (No Enolate present) Product This compound (Target Chalcone) BetaHydroxy->Product Dehydration (-H2O) Michael Side Product: Oligomers/Adducts (Michael Addition) Product->Michael Attack by Excess Enolate

Caption: Figure 1. Reaction network showing the desired pathway (Green/Yellow) versus critical side reactions (Red) driven by stoichiometry and base concentration errors.

Module 2: Troubleshooting Guides (Q&A)

Issue 1: "My product is an oily, sticky solid that won't crystallize."

Diagnosis: This is the classic signature of Michael Addition Oligomers or Dypnone contamination.

  • The Cause: If you have an excess of acetophenone or let the reaction run too long, the enolate attacks the newly formed double bond of your chalcone product.

  • The Fix:

    • Stoichiometry Check: Ensure you are using a 1:1 molar ratio or a slight excess of the aldehyde (1.05 eq), never the ketone.

    • Quench Timing: Do not let the reaction stir overnight "just to be safe." Once the precipitate forms and the supernatant clears, quench immediately with ice water.

    • Purification: Recrystallize from 95% Ethanol. If oil persists, scratch the flask with a glass rod to induce nucleation or use a seed crystal.

Issue 2: "Yield is low, and I recovered a white solid that is soluble in bicarbonate."

Diagnosis: You have suffered from the Cannizzaro Reaction .

  • The Cause: The 3-bromo group makes the aldehyde highly reactive. If the base concentration is too high before the acetophenone enolate is ready, the hydroxide attacks the aldehyde directly, disproportionating it into 3-bromobenzoic acid (soluble in base/bicarbonate) and 3-bromobenzyl alcohol.

  • The Fix:

    • Order of Addition: Never add the aldehyde to the base alone. Premix the aldehyde and acetophenone in ethanol, then add the base dropwise.

    • Temperature: Keep the initial addition at 0–5°C (ice bath). High temperatures favor the Cannizzaro pathway.

Issue 3: "The melting point is 10-15°C lower than reported, and IR shows a broad peak at 3400 cm⁻¹."

Diagnosis: Incomplete Dehydration . You have isolated the β-hydroxy ketone intermediate.

  • The Cause: The elimination of water (dehydration) is the rate-determining step in some conditions. If the base was too weak or the reaction was quenched too early at low temperature, the intermediate didn't convert to the alkene.

  • The Fix:

    • Reflux: After the initial stirring period, gently reflux the mixture for 10-15 minutes before cooling.

    • Acid Wash: During workup, ensure the solid is washed until neutral.[1] Residual base can cause retro-aldol reactions (reversing the synthesis) during drying.

Module 3: Optimization & Scale-up Data

The following table summarizes how changing variables affects the impurity profile for this compound.

VariableConditionPrimary Risk / OutcomeRecommendation
Base Conc. > 40% NaOHCannizzaro Reaction (Loss of Aldehyde)Use 10-20% NaOH or KOH.
Temperature > 50°C (Initial)Polymerization / Dypnone Start at 0°C, warm to RT.
Solvent Pure WaterPhase Transfer Issue (Slow reaction)Use EtOH/H₂O (1:1 or 2:1).
Time > 24 HoursMichael Adducts (Yield Loss)Monitor by TLC; stop when aldehyde vanishes.[1]

Module 4: Validated Experimental Protocol

Protocol ID: SOP-CHAL-03 Scale: 10 mmol (Approx. 2.5g theoretical yield)

Reagents:

  • 3-Bromobenzaldehyde: 1.85 g (10 mmol)

  • Acetophenone: 1.20 g (10 mmol)

  • Ethanol (95%): 15 mL

  • NaOH Solution (10% aq): 5 mL

Step-by-Step Workflow:

  • Preparation: In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 1.85 g of 3-bromobenzaldehyde and 1.20 g of acetophenone in 15 mL of Ethanol .

    • Note: Ensure the aldehyde is fully dissolved before proceeding.

  • Catalysis (Critical Step): Place the flask in an ice-water bath (0-4°C). Add 5 mL of 10% NaOH solution dropwise over 5 minutes with vigorous stirring.

    • Why: Slow addition at low temp prevents local hot-spots that trigger Cannizzaro side reactions [1].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 2–3 hours.

    • Observation: The solution should turn cloudy, and a pale yellow solid will precipitate.

    • Validation: Spot on TLC (Hexane:EtOAc 8:2). The aldehyde spot (Rf ~0.6) should disappear.

  • Workup: Pour the reaction mixture into 50 mL of ice-cold water containing 1 mL of 1M HCl (to neutralize excess base and halt Michael addition).

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with 2 x 10 mL cold water.

    • Check: The filtrate pH should be neutral (pH 6-7).

  • Purification: Recrystallize the crude solid from hot 95% Ethanol.

    • Target: Pale yellow needles. MP: 79–81°C (Trans-isomer).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Claisen-Schmidt stoichiometry and base addition protocols).
  • Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345. (Demonstrates the impact of solvent choice on side reactions).

  • Toda, F., et al. (1990). Aldol condensations in the absence of solvent: Acceleration of the reaction and enhancement of the stereoselectivity. Journal of the Chemical Society, Perkin Transactions 1, 3207-3209. (Mechanistic insights into stereoselectivity and minimizing solvent-based side reactions).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[2] (Authoritative source on Enolate chemistry, Michael addition competition, and Cannizzaro mechanisms).

Sources

Effect of temperature on the synthesis of 3-Bromobenzalacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing 3-Bromobenzalacetophenone (also known as 3-bromochalcone; CAS: 29816-74-8). It moves beyond basic textbook instructions to address the specific thermal sensitivities of the Claisen-Schmidt condensation involving meta-substituted halogenated aldehydes.

Ticket Topic: Thermal Optimization & Troubleshooting for this compound Ticket ID: CHAL-3829-BR Status: Open Assigned Specialist: Senior Application Scientist

📋 Part 1: The Thermodynamic & Kinetic Landscape

Executive Summary: The synthesis of this compound via Claisen-Schmidt condensation is a delicate balance between kinetic control (aldol formation) and thermodynamic control (dehydration to chalcone).[1] Temperature is the primary lever to manipulate this equilibrium.

The Thermal Mechanism

The reaction proceeds in two distinct stages, each with unique thermal requirements:

  • Stage 1: Enolate Attack (Aldol Addition)

    • Ideal Temp:0°C – 10°C

    • Mechanism:[1][2][3][4] The base deprotonates acetophenone to form an enolate. This nucleophile attacks the carbonyl carbon of 3-bromobenzaldehyde.

    • Thermal Risk: High temperatures at this stage promote self-condensation of the ketone or Cannizzaro reaction of the aldehyde, reducing yield.

  • Stage 2: Dehydration (Elimination)

    • Ideal Temp:20°C – 25°C (Room Temp)

    • Mechanism:[1][2][3][4] The resulting

      
      -hydroxy ketone undergoes E1cB elimination to form the 
      
      
      
      -unsaturated ketone (chalcone).
    • Thermal Risk: While heat accelerates elimination, temperatures >50°C often lead to Michael addition (polymerization) or retro-aldol cleavage (reverting to starting materials).

Visualizing the Pathway

The following diagram illustrates the critical temperature nodes where the reaction can succeed or fail.

ReactionPathway Start Reactants: 3-Bromobenzaldehyde + Acetophenone Enolate Enolate Intermediate Start->Enolate Base (NaOH) Low T (0-10°C) Aldol β-Hydroxy Ketone (Aldol) Enolate->Aldol Nucleophilic Attack Low T Favored Side1 Side Product: Cannizzaro / Self-Condensation Enolate->Side1 High T (>40°C) at Start Product This compound (Chalcone) Aldol->Product Dehydration (-H2O) RT (20-25°C) Product->Aldol Retro-Aldol (Equilibrium Shift) Side2 Side Product: Oligomers / Michael Adducts Product->Side2 Prolonged Heat (>60°C)

Caption: Figure 1. Thermal dependency of the Claisen-Schmidt pathway. Note that high temperatures at the start divert flux toward irreversible side reactions.

🧪 Part 2: Standard Operating Procedure (SOP)

Protocol ID: SOP-BR-CHAL-04 Objective: Synthesis of (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one with >85% purity.

Reagents
  • Reactant A: 3-Bromobenzaldehyde (10 mmol, ~1.17 mL) - Note: Liquid at RT.

  • Reactant B: Acetophenone (10 mmol, ~1.17 mL)

  • Catalyst: NaOH (10% aq.[4] solution, 5 mL)

  • Solvent: Ethanol (95%, 15 mL)

Step-by-Step Workflow
  • Preparation (T = 0°C):

    • Dissolve Acetophenone in Ethanol in a round-bottom flask.

    • Place the flask in an ice bath (0-5°C).

    • Why: Pre-cooling prevents immediate exothermicity upon base addition.

  • Base Addition (T = 0-5°C):

    • Add the NaOH solution dropwise with vigorous stirring.

    • Why: Slow addition controls the concentration of the enolate, favoring cross-condensation over self-condensation.

  • Aldehyde Addition (T = 5-10°C):

    • Add 3-Bromobenzaldehyde slowly.

    • Maintain stirring in the ice bath for 15-20 minutes.

  • Reaction Phase (T = 20-25°C):

    • Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

    • Stir for 2-4 hours .

    • Observation: The solution should turn yellow, and a solid precipitate (the chalcone) should begin to form.

    • Critical Check: If no solid forms after 2 hours, do not heat. Instead, scratch the glass or add a seed crystal.

  • Work-up (T = 0°C):

    • Cool the flask back to 0°C (refrigerator or ice bath) for 30 minutes to maximize precipitation.

    • Filter the solid and wash with cold water (to remove base) and cold ethanol (to remove unreacted aldehyde).

    • Recrystallization: Use hot ethanol (approx. 78°C) only if necessary, then cool slowly.

🛠️ Part 3: Troubleshooting Hub

Diagnosis & Repair for Common Failure Modes

Issue 1: "My product is an oily sludge, not a solid."

Root Cause Analysis: This is the most common ticket for this synthesis. It usually stems from Reaction Temperature Overshoot (>30°C) or Solvent Impurities .

  • Mechanism: High temperatures promote the formation of oligomers (Michael addition of the enolate to the product). These impurities lower the melting point, preventing crystallization (Melting Point Depression).

Corrective Action:

  • The "Oil-Out" Rescue: Decant the supernatant liquid. Add 5 mL of fresh, ice-cold ethanol to the oil.

  • Mechanical Stress: Use a glass rod to vigorously scratch the side of the flask at the oil/solvent interface. This provides nucleation sites.

  • Seed Crystal: If available, add a tiny crystal of pure chalcone.

  • Prevention: Ensure your reaction never exceeds 25°C. Do not use a hot plate "just to speed it up."

Issue 2: "Low Yield (<40%) despite long stirring."

Root Cause Analysis: Likely caused by Insufficient Base Strength or Temperature too Low during the dehydration phase.

  • Mechanism: If the reaction stays at 0°C the entire time, the intermediate

    
    -hydroxy ketone (Aldol) forms but does not dehydrate to the chalcone. The Aldol is often more soluble in ethanol and is lost during filtration.
    

Corrective Action:

  • TLC Check: Run a TLC. If you see a spot more polar than the starting materials but less polar than the chalcone, it is the intermediate aldol.

  • Thermal Push: Warm the reaction mixture to exactly 30-35°C for 30 minutes, then cool back down. This provides the activation energy for the E1cB elimination without triggering polymerization.

Issue 3: "Product Melting Point is off."

Reference Data:

  • Target MP: ~84-85°C [1].[5]

  • Observed: 60-70°C (Indicates contamination).

Corrective Action:

  • Wash Protocol: The 3-bromo substituent is lipophilic. Unreacted 3-bromobenzaldehyde is a liquid and difficult to wash off with non-polar solvents.

  • Solution: Wash the crude solid with a 10% Ethanol/90% Water mixture (very cold). The aldehyde is slightly soluble in the ethanol fraction, while the chalcone remains solid. Recrystallize from 95% Ethanol.[6]

❓ Part 4: Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed up this synthesis? A: Yes, but proceed with caution. Microwave synthesis can reduce reaction time from hours to minutes (e.g., 1-2 mins at 150W). However, because 3-bromobenzaldehyde is sensitive to oxidation and the product can polymerize, you must use short bursts (10-15 seconds) with cooling intervals. Continuous irradiation often leads to a dark brown, tarry product due to superheating [2].

Q: Why does the 3-bromo substituent matter compared to 4-bromo? A: The position of the halogen affects the electronics. The meta (3-position) bromine is electron-withdrawing by induction but cannot donate electrons via resonance to the carbonyl (unlike para-bromo). This makes the 3-bromobenzaldehyde highly reactive toward nucleophilic attack. Consequently, it requires milder temperatures than the para-isomer to avoid side reactions.

Q: My product is dark orange/brown. Is this normal? A: No. Pure this compound should be pale yellow or light yellow . A dark orange or brown color indicates oxidation (formation of quinones) or polymerization , usually caused by high pH combined with high temperature (>40°C). Recrystallize immediately using Ethanol/Activated Charcoal to remove the colored impurities.

📚 References

  • ChemicalBook. (n.d.). (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one Physical Properties. Retrieved from

  • Narwanti, I., & Aisyah, H. A. N. (2019). Conventional and Microwave-Assisted Synthesis of Bromochalcone. IOP Conference Series: Materials Science and Engineering. Retrieved from

  • Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345. (Provides context on grinding techniques and melting point depressions).

  • Climent, M. J., et al. (2004). Solid Base Catalysts for the Synthesis of Chalcones. Journal of Catalysis. (Mechanistic insights on base-catalyzed aldol condensation).

Sources

Troubleshooting low melting points in 3-Bromochalcone crystals

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromochalcone Synthesis

Welcome to the technical support guide for the synthesis and purification of 3-Bromochalcone. This document is designed for researchers, scientists, and drug development professionals encountering issues with achieving the expected melting point for their synthesized crystals. A sharp, accurate melting point is a critical indicator of purity, and deviations often point to underlying issues in the reaction or purification process.

This guide provides a structured approach to troubleshooting, combining theoretical explanations with practical, field-tested protocols to help you diagnose and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure 3-Bromochalcone? The reported melting point for (E)-1-(3-Bromophenyl)-3-phenylprop-2-en-1-one can vary slightly based on the specific isomer and analytical method. A closely related compound, (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, has a reported melting point of 311–313 K (38-40 °C)[1]. It is crucial to consult the specific literature reference for the variant you are synthesizing. For comparison, the melting point of the isomer 4'-Bromochalcone is significantly higher, around 98-105 °C[2]. A low or broad melting point range is a strong indicator of impurities.

Q2: Why is my 3-Bromochalcone melting point lower than the literature value and broad (e.g., melts over a 5-10 °C range)? A low and broad melting point range is the classic sign of an impure compound. Impurities disrupt the crystal lattice structure of the solid, which weakens the intermolecular forces holding the molecules together. Consequently, less thermal energy is required to transition the solid to a liquid, resulting in a depressed melting point. The broad range occurs because different regions of the mixture melt at different temperatures, a phenomenon explained by eutectic phase behavior[3][4].

Q3: What is the most common solvent for recrystallizing 3-Bromochalcone? Ethanol, particularly 95% ethanol, is the most frequently cited and effective solvent for the recrystallization of chalcones.[2] It generally offers a favorable solubility profile—dissolving the chalcone when hot while allowing for good crystal recovery upon cooling.

Q4: Can residual synthesis reagents affect the melting point? Absolutely. Residual base catalyst (NaOH or KOH), unreacted acetophenone, or unreacted 3-bromobenzaldehyde are common impurities that will significantly depress the melting point. It is essential to thoroughly wash the crude product with cold water to remove any residual base before recrystallization.

Systematic Troubleshooting Guide

If you are observing a low or broad melting point for your 3-Bromochalcone crystals, follow this systematic guide to identify and rectify the issue.

Visual Troubleshooting Workflow

// Potential Causes impurity [label="Potential Cause:\nImpurity", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cryst_issue [label="Potential Cause:\nCrystallization Issue", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; instr_error [label="Potential Cause:\nInstrumental Error", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Impurity Sub-causes unreacted_sm [label="Unreacted Starting\nMaterials", fillcolor="#F1F3F4", fontcolor="#202124"]; side_products [label="Side-Products\n(e.g., self-condensation)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Residual Catalyst\nor Solvent", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions tlc [label="Diagnosis:\nRun TLC Analysis\n(Protocol 1)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; recrystallize [label="Solution:\nRecrystallize Product\n(Protocol 2)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; wash [label="Solution:\nWash thoroughly with\ncold water/solvent", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; slow_cool [label="Solution:\nEnsure slow cooling\nduring recrystallization", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; dry [label="Solution:\nDry crystals under\nvacuum", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; calibrate [label="Solution:\nCalibrate MP apparatus\n& re-measure (Protocol 3)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> {impurity, cryst_issue, instr_error};

impurity -> {unreacted_sm, side_products, catalyst}; unreacted_sm -> tlc; side_products -> tlc; catalyst -> wash;

tlc -> recrystallize [label="If multiple spots\nor streaking observed"];

cryst_issue -> slow_cool; cryst_issue -> dry;

instr_error -> calibrate; } } Caption: Troubleshooting workflow for low melting points.

Step 1: Diagnose the Purity with Thin-Layer Chromatography (TLC)

Your first and most critical step is to assess the purity of your product. TLC provides a rapid and effective way to visualize the number of components in your sample.

Causality: The principle of TLC is separation based on polarity. If your product is impure, you will likely see multiple spots: one for your 3-Bromochalcone and others for unreacted starting materials or side products. The Claisen-Schmidt condensation can sometimes lead to the self-condensation of acetophenone, a common side product.

  • Procedure: Follow Protocol 1: TLC for Purity Assessment .

  • Interpreting the Results:

    • Single Spot: If you see a single, well-defined spot, your compound is likely pure. The issue may lie with your crystallization technique (leading to an amorphous solid) or your melting point measurement technique. Proceed to Step 2.

    • Multiple Spots: If you observe more than one spot, your sample is impure. Identify the impurities by co-spotting your sample alongside the starting materials (acetophenone and 3-bromobenzaldehyde). Proceed to Step 3.

Step 2: Review Crystallization and Measurement Technique

If TLC suggests a pure compound, the low melting point may be due to poor crystal formation or measurement error.

  • Amorphous Solids: Rapid cooling during recrystallization can trap solvent or prevent the formation of a well-ordered crystal lattice, resulting in an amorphous solid or a less stable polymorph, which melts at a lower temperature.

    • Solution: Ensure you are following proper recrystallization technique with slow, undisturbed cooling to promote the growth of large, well-ordered crystals.[2]

  • Incomplete Drying: Residual solvent (like ethanol) trapped in the crystal lattice acts as an impurity and will depress the melting point.

    • Solution: Dry your crystals thoroughly, preferably in a vacuum oven or desiccator, until a constant weight is achieved.

  • Instrumental Error: An uncalibrated thermometer or rapid heating of the melting point apparatus can lead to inaccurate readings.

    • Solution: Calibrate your apparatus with a standard of known melting point. Follow Protocol 3: Proper Melting Point Determination , ensuring a slow heating rate (1-2 °C per minute) near the expected melting point.

Step 3: Purify the Product by Recrystallization

If TLC confirms the presence of impurities, a careful recrystallization is necessary to isolate the pure 3-Bromochalcone.

Causality: Recrystallization works by exploiting the differences in solubility between your desired compound and the impurities in a chosen solvent. Ideally, the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while impurities remain soluble even when cold.

  • Procedure: Follow Protocol 2: Recrystallization of 3-Bromochalcone .

  • Post-Recrystallization: After recrystallization, repeat the analysis in Step 1 (TLC) and Step 2 (Melting Point) to confirm the purity of the final product.

Problem Potential Cause Diagnostic Method Recommended Solution
Low & Broad MPUnreacted Starting MaterialsTLC (See extra spots)Recrystallize from ethanol (Protocol 2)
Low & Broad MPReaction Side-ProductsTLC (See extra spots)Recrystallize from ethanol (Protocol 2)
Low & Broad MPResidual SolventWeight measurement (not constant)Dry crystals under vacuum until constant weight
Low MP (Sharp)Amorphous Solid / PolymorphVisual inspection (powdery vs. crystalline)Re-dissolve and cool slowly during recrystallization
Inaccurate MPInstrumental ErrorCheck with known standardCalibrate apparatus; use slow heating rate (Protocol 3)

Experimental Protocols

Synthesis of 3-Bromochalcone (Claisen-Schmidt Condensation)

G

Protocol 1: TLC for Purity Assessment
  • Prepare the TLC Plate: Lightly draw a pencil line about 1 cm from the bottom of a silica gel plate. Mark three lanes: "SM" (Starting Material Mix), "R" (Reaction Product), and "C" (Co-spot).

  • Prepare Samples: Dissolve a tiny amount of your dry 3-Bromochalcone product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare a similar solution containing a mix of your two starting materials, acetophenone and 3-bromobenzaldehyde.

  • Spot the Plate: Using a capillary tube, spot a small amount of the starting material mix in the "SM" lane. Spot your product in the "R" lane. In the "C" lane, spot the starting material mix first, and then spot your product directly on top of it.

  • Develop the Plate: Place the plate in a developing chamber containing an appropriate eluent system (e.g., 9:1 Hexane:Ethyl Acetate). Ensure the solvent level is below your pencil line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. Circle the visible spots with a pencil.

  • Analyze: Compare the lanes. Your product spot in the "R" lane should be a single spot. The "C" lane will show if any of the spots in your product correspond to the starting materials.

Protocol 2: Recrystallization of 3-Bromochalcone
  • Dissolution: Place the crude 3-Bromochalcone in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture gently (e.g., on a hot plate) while stirring until the solid just dissolves.[2] Do not add excessive solvent.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Rushing this step by placing it directly in an ice bath will cause the product to crash out, trapping impurities.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol to remove any soluble impurities adhering to the crystal surface.

  • Drying: Transfer the crystals to a watch glass and dry them thoroughly in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 3: Proper Melting Point Determination
  • Sample Preparation: Ensure your sample is completely dry and finely powdered.

  • Loading: Tap the open end of a capillary tube into your sample to load a small amount (2-3 mm high). Tap the sealed end on a hard surface to pack the sample down.

  • Heating: Place the capillary tube in the melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to get a rough estimate of the melting point. Let the apparatus cool down.

  • Accurate Determination: For the final measurement, heat rapidly to about 15-20 °C below the estimated melting point. Then, slow the heating rate to 1-2 °C per minute.

  • Record the Range: Record the temperature at which the first drop of liquid appears (the start of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the range). A pure compound should have a sharp range of 1-2 °C.[4]

References

  • Benchchem. (n.d.). The Bromination of Chalcones: A Technical Guide to its Discovery, History, and Modern Applications.
  • The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.
  • Rajendraprasad, S., et al. (2017). (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one. IUCrData, 2(Pt 3), x170379. Retrieved February 9, 2026, from [Link]

  • JETIR. (2020). SYNTHESIS OF CHALCONES. Journal of Emerging Technologies and Innovative Research, 7(7).
  • National Center for Biotechnology Information. (n.d.). (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one. PubChem Compound Database. Retrieved February 9, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate.
  • Chemistry LibreTexts. (2022). 6.1C: Melting Point Theory. Retrieved February 9, 2026, from [Link]

  • Yusuf Kachwala et al. (2014). Synthesis and evaluation of chalcone derivatives for its alpha-amylase inhibitory activity. Organic Chemistry: An Indian Journal, 10(5).
  • Quora. (2018). Why does an organic compound have a low melting and boiling point? Retrieved February 9, 2026, from [Link]

  • Benchchem. (n.d.). Technical Support Center: Efficient Recrystallization of Chalcones.
  • University of Calgary. (n.d.). Melting point determination.
  • Pearson. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems. Retrieved February 9, 2026, from [Link]

Sources

Technical Support Center: Enantioselective Synthesis of 3-Bromobenzalacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to advancing your research in the enantioselective synthesis of 3-Bromobenzalacetophenone derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and validated experimental protocols. Our focus is to empower you with the knowledge to overcome common challenges and achieve high enantioselectivity in your reactions.

Introduction: The Significance of Chiral this compound Derivatives

This compound, a chalcone derivative, and its chiral analogues are pivotal scaffolds in medicinal chemistry. The presence of the α,β[1][2]-unsaturated ketone moiety makes them versatile precursors for the synthesis of a wide array of biologically active heterocyclic compounds. Achieving high enantiosel[2]ectivity in the synthesis of these derivatives is crucial, as the biological activity of stereoisomers can differ significantly. This guide will explore common asymmetric transformations, such as Michael additions, epoxidations, and reductions, focusing on practical strategies to maximize enantiomeric excess (ee).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the asymmetric synthesis of this compound derivatives?

A1: The primary strategies for introducing chirality into this compound derivatives involve three main types of asymmetric reactions:

  • Asymmetric Michael Addition: This is a widely used method where a nucleophile adds to the β-carbon of the α,β-unsaturated ketone. Organocatalysis, particularly with chiral amines or thioureas, has proven highly effective for this transformation.

  • Asymmetric Epoxidat[3]ion: The double bond of the chalcone can be epoxidized enantioselectively using various chiral catalysts, such as chiral peroxides or metal-based catalysts like those derived from titanium or vanadium.

  • Asymmetric Reduction: The carbonyl group can be selectively reduced to a chiral alcohol using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst.

Q2: I am observing low or no enantioselectivity. What are the first things I should check?

A2: Low enantioselectivity is a frequent challenge. A systematic approach to troubleshooting is essential. Begin by verifying the integrity of your analytical method, typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Ensure your chiral column[4][5] provides baseline separation of the enantiomers (Resolution > 1.5). Prepare and analyze a rac[4]emic sample to confirm a 50:50 peak ratio. If the analytical method [4]is sound, scrutinize your reagents and reaction conditions as detailed in the troubleshooting guides below.

Q3: Can the bromine substituent at the 3-position of the benzaldehyde ring influence the enantioselectivity?

A3: Yes, the electronic and steric properties of substituents on the aromatic rings can significantly impact the enantioselectivity of the reaction. The bromine atom is an electron-withdrawing group, which can influence the reactivity of the chalcone. The position of the substituent can also affect how the substrate interacts with the chiral catalyst's active site. It is often necessary to screen different catalysts and reaction conditions to optimize enantioselectivity for a specific substituted chalcone.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the enantioselective synthesis of this compound derivatives.

Guide 1: Diagnosing and Resolving Low Enantiomeric Excess (ee)

A logical workflow is critical to efficiently identify the source of poor enantioselectivity.

Troubleshooting Workflow for Low Enantiomeric Excess

G start Start: Low ee Observed step1 Step 1: Verify Analytical Method (Chiral HPLC/GC) start->step1 sub_step1a Is chiral separation adequate? (Resolution > 1.5) step1->sub_step1a Check sub_step1b Validate Method: - Accuracy - Precision - Linearity step1->sub_step1b Validate step2 Step 2: Scrutinize Reagents & Catalyst sub_step2a Substrate/Reagent Purity Check step2->sub_step2a sub_step2b Catalyst Quality Check step2->sub_step2b step3 Step 3: Evaluate Reaction Conditions sub_step3a Temperature Control: - Consistent? - Optimal? step3->sub_step3a sub_step3b Solvent Quality: - Anhydrous? - Degassed? step3->sub_step3b sub_step3c Atmosphere Control: - Inert gas pure? - Air/moisture leaks? step3->sub_step3c end Resolution: Reproducible High ee Achieved sub_step1a->step2 Yes sub_step1c Optimize separation method sub_step1a->sub_step1c No sub_step1b->step2 Validated sub_step1d Perform method validation sub_step1b->sub_step1d Not Validated sub_step1c->sub_step1a sub_step1d->sub_step1b sub_step2a->step3 Pure sub_step2c Purify substrate/reagents (e.g., recrystallization, distillation) sub_step2a->sub_step2c Impure sub_step2b->step3 High Quality sub_step2d Synthesize/procure fresh catalyst & characterize thoroughly sub_step2b->sub_step2d Questionable sub_step2c->sub_step2a sub_step2d->sub_step2b sub_step3a->step3 Yes sub_step3d Calibrate thermostat; Optimize temperature sub_step3a->sub_step3d No sub_step3b->step3 High Quality sub_step3e Use freshly distilled/ anhydrous solvent sub_step3b->sub_step3e Poor Quality sub_step3c->end Yes sub_step3d->sub_step3a sub_step3e->sub_step3b

Caption: Systematic troubleshooting workflow for low enantiomeric excess.

Guide 2: Catalyst Selection and Optimization

The choice of catalyst is paramount for achieving high enantioselectivity. Both organocatalysts and metal-based catalysts have shown promise.

Organocatalysis: Org[6][7]anocatalysis has emerged as a powerful tool in asymmetric synthesis due to its operational simplicity and low toxicity. For Michael additions to [6]chalcones, chiral amines (e.g., prolinol derivatives) and thioureas are commonly employed. These catalysts activate [3]the reactants through the formation of iminium or enamine intermediates or through hydrogen bonding interactions.

Metal Catalysis: Chiral metal complexes, particularly those of palladium, copper, and rhodium, are also effective. The choice of the metal a[8][9]nd the chiral ligand is crucial and often requires screening. For instance, palladium catalysts with PHOX ligands have been successfully used in asymmetric allylic alkylations.

Catalyst Optimization [8]Table:

Catalyst TypeCommon Ligands/ScaffoldsTypical ReactionKey Optimization Parameters
Organocatalyst Prolinol derivatives, Cinchona alkaloids, SquaramidesMichael Addition, Aldol[10] ReactionCatalyst loading, solvent polarity, temperature, additives (e.g., acid/base co-catalyst)
Palladium PHOX, BINAP, DuPhosAllylic Alkylation, Heck ReactionLigand structure, solvent, temperature, precursor salt
Copper Box, PyBox, JosiphosConjugate Addition, AcylborationLigand-to-metal ratio, [9]counter-ion, temperature
Rhodium BINAP, DuPhos, Chiral dienesHydrogenation, ArylationHydrogen pressure, solvent, temperature, substrate-to-catalyst ratio

Experimental Protocols

Protocol 1: Synthesis of this compound (Racemic)

This protocol describes the synthesis of the starting material via a Claisen-Schmidt condensation.

Materials:

  • 3-Bro[1][11]mobenzaldehyde

  • Acetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve 3-bromobenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of NaOH (1.2 equivalents) dropwise with constant stirring.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Asymmetric Michael Addition of Nitromethane to this compound using a Chiral Squaramide Catalyst

This protocol is adapted from methodologies known to afford high enantioselectivity in the addition of nucleophiles to chalcones.

Materials:

  • 3-Bro[10]mobenzalacetophenone

  • Nitromethane

  • Chiral Cinchona alkaloid squaramide catalyst

  • Toluene (anhydrous) *[10] Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral squaramide catalyst (5 mol%).

  • Add anhydrous toluene, followed by this compound (1 equivalent).

  • Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) for 10 minutes.

  • Add nitromethane (2 equivalents) dropwise.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral Michael adduct.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Illustrative Reaction Scheme:

G Chalcone This compound Product Chiral Michael Adduct Chalcone->Product Nitromethane Nitromethane Nitromethane->Product Catalyst Chiral Squaramide Catalyst Catalyst->Product (5 mol%) Toluene, RT

Caption: Asymmetric Michael addition of nitromethane to this compound.

References

  • Stoltz, B. M. (n.d.). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantioselective synthesis. Retrieved from [Link]

  • MacMillan, D. W. C. (n.d.). Enantioselective organocatalysis. Squarespace. Retrieved from [Link]

  • Tu, Y.-Q., et al. (2023). Asymmetric Organocatalytic Synthesis of Axially Chiral Chalcones via Exocyclic Dihydronaphthalenes. Organic Letters. Retrieved from [Link]

  • Dalko, P. I., & Moisan, L. (2004). Enantioselective organocatalysis. Angewandte Chemie International Edition, 43(39), 5138-5175. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-bromo derivatives of flavones. Retrieved from [Link]

  • Hayashi, Y., et al. (2010). Enantioselective total synthesis of (+)-conicol via cascade three-component organocatalysis. Organic & Biomolecular Chemistry, 8(7), 1548-1550. Retrieved from [Link]

  • Ferreira, M. J., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7576. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Reactions and application of chalcones: A systematic review. Retrieved from [Link]

  • Susanti, V. H. E., & Setyowati, W. A. E. (2019). Synthesis and Characterization of Some Bromochalcones Derivatives. IOP Conference Series: Materials Science and Engineering, 578, 012002. Retrieved from [Link]

  • La Sorella, G., et al. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers in Chemistry, 10, 1032843. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, reactions, and applications of chalcones: A review. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis, molecular docking, assessment of biological and anti-diabetic properties of benzalacetophenone derivatives. Scientific Reports, 13(1), 1-18. Retrieved from [Link]

  • Koya University Eprints. (2024). Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Asymmetric reactions_synthesis. Retrieved from [Link]

  • Anslyn, E. V., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 133(44), 17588-17591. Retrieved from [Link]

  • Elkanzi, N. A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27769-27786. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of Chiral Chalcone Derivatives Catalyzed by the Chiral Cinchona Alkaloid Squaramide. Retrieved from [Link]

  • Khan, I., et al. (2024). Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. Frontiers in Chemistry, 12, 1371589. Retrieved from [Link]

  • ResearchGate. (n.d.). Brominated chalcones as promising antileishmanial agents. Retrieved from [Link]

  • James, T. D., et al. (2021). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 8(19), 5345-5351. Retrieved from [Link]

  • Liu, P., et al. (2023). Copper-Catalyzed Asymmetric Acylboration of 1,3-Butadienylboronate with Acyl Fluorides. Angewandte Chemie International Edition, 62(40), e202309191. Retrieved from [Link]

  • Corless, V. (2017, March 24). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. Retrieved from [Link]

  • University of Bristol. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]

  • Google Patents. (n.d.). Catalyst for catalytic synthesis of chalcone compounds and application thereof.
  • ResearchGate. (n.d.). Organocatalytic Enantioselective Michael Addition of Thiophenol to Chalcone. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Asymmetric Catalysis: Recent Progress and Future Perspective. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Retrieved from [Link]

  • Neudörfl, J.-M., et al. (2012). Highly enantioselective access to cannabinoid-type tricyles by organocatalytic Diels–Alder reactions. Beilstein Journal of Organic Chemistry, 8, 1433-1439. Retrieved from [Link]

  • Kannappan, V. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Retrieved from [Link]

Sources

Technical Support Center: Solvent Effects on the Reaction Rate of 3-Bromochalcone Formation

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 3-Bromochalcone. We will explore the critical role of solvents in modulating the reaction rate of the Claisen-Schmidt condensation, offering field-proven insights and troubleshooting advice to navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Fundamental Concepts

Q1: What is the underlying mechanism for the formation of 3-Bromochalcone, and why is it sensitive to the choice of solvent?

A1: The synthesis of 3-Bromochalcone is typically achieved through a base-catalyzed Claisen-Schmidt condensation.[1] This reaction involves the condensation of 3-bromoacetophenone with benzaldehyde. The mechanism proceeds in three primary stages, each of which can be influenced by the solvent environment:

  • Enolate Formation: A base, commonly hydroxide (from NaOH or KOH), abstracts an acidic α-hydrogen from 3-bromoacetophenone to form a resonance-stabilized enolate ion.[2] This is a crucial step as the enolate is the active nucleophile.

  • Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of benzaldehyde, forming a tetrahedral alkoxide intermediate.

  • Dehydration: The alkoxide is protonated (often by the solvent) to form an aldol addition product, which then readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone, 3-Bromochalcone. This dehydration step is typically fast as it leads to a highly conjugated and stable system.

The solvent plays a pivotal role because the reaction involves various charged species (hydroxide ion, enolate, alkoxide intermediate) and transition states. The ability of a solvent to stabilize or destabilize these species directly impacts the activation energy of each step and, consequently, the overall reaction rate.[3]

View the Reaction Mechanism Diagram

G cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration A 3-Bromoacetophenone B Enolate (Nucleophile) A->B Deprotonation C Benzaldehyde D Alkoxide Intermediate B->D C-C bond formation OH1 OH⁻ (Base) OH1->A C->D E Aldol Adduct D->E Protonation (from solvent) F 3-Bromochalcone E->F -OH⁻, -H₂O H2O H₂O

Caption: A logical workflow for troubleshooting chalcone synthesis.

  • Potential Cause: Inappropriate Solvent Choice.

    • Explanation: As detailed above, using a nonpolar solvent like hexane or a less polar one like THF will severely hinder the reaction.

    • Solution: Switch to a polar protic solvent like ethanol or methanol, which provides an excellent medium for this transformation. [4]

  • Potential Cause: Product Precipitation.

    • Explanation: In some cases, the chalcone product may be poorly soluble in the reaction medium and precipitate out, coating the reactants and preventing the reaction from going to completion. [5] * Solution: Increase the volume of the solvent to maintain solubility. Vigorous stirring is also essential to keep all components well-mixed. [5]

  • Potential Cause: "Green" Chemistry Approaches.

    • Explanation: While solvent-free grinding can be highly effective and fast, it relies on generating localized heat and intimate contact between solid reactants. [2]If grinding is not vigorous enough, the reaction rate will be slow.

    • Solution: For solvent-free methods, ensure thorough and continuous grinding with a mortar and pestle for the recommended time (often 10-15 minutes). [2]The mixture should turn into a paste or solid cake.

Q5: I am observing significant side products. Can the solvent influence this?

A5: Yes, the solvent can influence the formation of side products.

  • Cannizzaro Reaction: If the reaction is run in a highly aqueous environment for too long, the benzaldehyde (which has no α-hydrogens) can undergo a self-redox reaction (Cannizzaro reaction) in the presence of a strong base, consuming the starting material. Using an alcohol solvent like ethanol minimizes the concentration of water and disfavors this pathway. [6]* Self-Condensation of Ketone: While less common with acetophenones, if a ketone with multiple acidic α-hydrogens is used (not the case for 3-bromoacetophenone), self-condensation can occur. The solvent can influence the relative rates of the desired cross-condensation versus the undesired self-condensation.

Experimental Protocols and Data

Protocol 1: Standard Synthesis of 3-Bromochalcone in Ethanol

This protocol is a robust method for synthesizing 3-Bromochalcone, adapted from established procedures. [7][8] Materials:

  • 3-Bromoacetophenone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH) pellets

  • Ethanol (95% or absolute)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute (e.g., 1 M)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromoacetophenone (1.0 eq) in a minimal amount of ethanol (approx. 3-5 mL per gram of ketone). Stir at room temperature until fully dissolved.

  • Aldehyde Addition: Add benzaldehyde (1.0 eq) to the solution and continue stirring for 5 minutes.

  • Catalyst Addition: In a separate beaker, prepare a solution of NaOH (1.2 eq) in a small amount of water or ethanol. Cool this solution in an ice bath and add it dropwise to the main reaction flask over 10-15 minutes. A color change and increase in temperature may be observed.

  • Reaction: Allow the mixture to stir vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A precipitate of the yellow chalcone product should form over time, typically within 2-4 hours.

  • Workup: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker of cold water or crushed ice with stirring.

  • Neutralization: Slowly add dilute HCl to neutralize the excess NaOH until the solution is pH ~7. This ensures the complete precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid liberally with cold water to remove any inorganic salts.

  • Purification: Allow the crude product to air dry. For higher purity, recrystallize the solid from hot ethanol. [9]

View the Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction & Isolation cluster_purification Purification & Analysis A Dissolve 3-Bromoacetophenone in Ethanol B Add Benzaldehyde A->B C Prepare & Add NaOH solution (dropwise) B->C D Stir at Room Temp (2-4 hours) C->D E Monitor by TLC D->E F Quench in Ice Water E->F Reaction Complete G Neutralize with HCl F->G H Vacuum Filter to Isolate Solid G->H I Recrystallize from Ethanol H->I J Characterize Product (NMR, IR, MS, MP) I->J

Caption: General workflow for synthesis and purification.

Expected Characterization Data for 3-Bromochalcone

Confirming the structure of your synthesized product is essential. Below is a table of expected analytical data based on literature values.

Analysis TypeExpected ResultReference
Appearance Pale yellow solid/crystals[2]
Molecular Formula C₁₅H₁₁BrO[10]
Molecular Weight 287.15 g/mol [10]
¹H NMR (CDCl₃, δ ppm)~7.8 (d, 1H, vinylic), ~7.5 (d, 1H, vinylic), 7.3-8.1 (m, aromatic)[11]
¹³C NMR (CDCl₃, δ ppm)~190 (C=O), ~145 (Cβ), ~122 (Cα), 125-138 (aromatic)[11]
IR Spectroscopy (cm⁻¹)~1660 (C=O stretch, conjugated), ~1599 (C=C stretch)[9]
Mass Spectrometry (m/z)286/288 (M⁺/M+2⁺, bromine isotope pattern)[9]

References

  • da Silva, G. G., et al. (2021). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. Molecules, 26(9), 2440. [Link]

  • Susanti, V. H. E., & Setyowati, W. A. E. (2019). Synthesis and Characterization of Some Bromochalcones Derivatives. IOP Conference Series: Materials Science and Engineering, 578, 012002. [Link]

  • da Silva, G. G., et al. (2021). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. ResearchGate. [Link]

  • Castellente, R. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • ResearchGate. (2023). What should be Solvent and Catalyst Ratio in Claisen-Schmidt Condensation Reaction? [Link]

  • Guthrie, J. P. (1974). The Aldol Condensation of Acetaldehyde: the Equilibrium Constant for the Reaction and the Rate Constant for the Hydroxide Catalyzed Retro-Aldol Reaction. Canadian Journal of Chemistry, 52(11), 2037-2040. [Link]

  • Hamad, E. K., et al. (2016). Kinetics Study of the Formation of Pyrmidine Thione from the Reaction of 2,6-dibenzylidinecyclohexanone and its Derivatives with Thiourea. ARO-THE SCIENTIFIC JOURNAL OF KOYA UNIVERSITY, 4(2). [Link]

  • Eckert, F., et al. (2021). Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step. Physical Chemistry Chemical Physics, 23(3), 1845-1853. [Link]

  • Narender, T., et al. (2006). A Comprehensive Review On Synthetic Strategies Of Chalcones. ResearchGate. [Link]

  • Toru, G. T., & Owalude, S. O. (2015). The Effect of Dielectric Constant On The Kinetics of Reaction Between Plasma Albumin And Formaldehyde In Ethanol. Journal of Natural Sciences Research, 5(20). [Link]

  • Kim, H. P., et al. (2011). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules, 16(5), 4155-4167. [Link]

  • Omer, R. A., & Rashid, R. F. (2024). Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. ARO-THE SCIENTIFIC JOURNAL OF KOYA UNIVERSITY, 12(1), 7-13. [Link]

  • Master Organic Chemistry. (2020). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). [Link]

  • IJRASET. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. [Link]

  • Arts, M., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ScienceOpen. [Link]

  • Ferlin, F., et al. (2024). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Molecules, 29(3), 679. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27854-27877. [Link]

  • The Royal Society of Chemistry. (2017). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. [Link]

  • The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. [Link]

  • ResearchGate. (n.d.). Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. [Link]

  • Pearson+. (n.d.). Claisen-Schmidt Reaction. [Link]

  • Dempsey, J. L., et al. (2019). Understanding the Solvent Contribution to Chemical Reaction Barriers. Journal of the American Chemical Society, 141(51), 20077-20081. [Link]

  • Lomazzi, M., et al. (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry, 87(5), 2971-2982. [Link]

  • nevoLAB GmbH. (n.d.). Claisen-Schmidt Condensation. [Link]

  • Fathimunnisa, M., et al. (2018). An Efficient, Solvent Free Synthesis of Some Chalcone Derivatives and Their Biological Evaluation. ResearchGate. [Link]

  • ResearchGate. (n.d.). Mechanism of base-catalyzed Claisen-Schmidt condensation. [Link]

  • Stewart, S. M. (2021). Solvent Dielectric Effects on Reaction Mechanisms. YouTube. [Link]

  • de la Torre, M. C., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(21), 7576. [Link]

  • National Center for Biotechnology Information. (n.d.). 4'-Bromochalcone. PubChem. [Link]

  • JETIR. (2018). SYNTHESIS OF CHALCONES. [Link]

  • Salehi, B., et al. (2021). Chalcones: Synthetic Chemistry Follows Where Nature Leads. Biomolecules, 11(8), 1203. [Link]

  • Reddit. (2023). Troubleshooting the synthesis of BINOL derivatives. [Link]

  • ResearchGate. (2013). Problem in chalcone synthesis. [Link]

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Sources

Validation & Comparative

13C NMR spectral analysis of 3-Bromobenzalacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Spectral Analysis Guide:


C NMR of 3-Bromobenzalacetophenone
Subtitle:  Structural Elucidation, Isomeric Distinction, and Synthetic Protocols for Drug Discovery Applications

Introduction: The Structural Mandate

In medicinal chemistry, the chalcone scaffold (1,3-diphenyl-2-propen-1-one) is a privileged structure, serving as a precursor for flavonoids and displaying potent anti-inflammatory, antimicrobial, and anticancer activities.[1][2] This compound (also known as 3-bromochalcone) represents a critical halogenated derivative where the bromine atom—positioned at the meta position of the styryl ring—introduces specific steric and electronic effects that modulate biological interaction.

For researchers, the challenge lies not in the synthesis, but in the unambiguous structural verification . Distinguishing the 3-bromo isomer from its 2-bromo or 4-bromo regioisomers is often non-trivial using


H NMR alone due to aromatic overlap. 

C NMR, however, provides a "fingerprint" resolution, particularly through the Heavy Atom Effect of the bromine substituent.

This guide provides a definitive spectral analysis, comparing this compound against its unsubstituted parent and isomeric alternatives, grounded in experimental synthesis and causality-driven assignment.

Experimental Protocol: Synthesis & Sample Preparation

To ensure spectral data integrity, the compound must be synthesized with high purity to eliminate aldol intermediates that confuse the aliphatic region of the NMR spectrum.

Validated Synthesis Workflow (Claisen-Schmidt Condensation)
  • Reaction: Base-catalyzed condensation of acetophenone and 3-bromobenzaldehyde.

  • Key Insight: We utilize a biphasic stirring method (ethanol/aq. NaOH) rather than reflux.[3] This kinetic control favors the thermodynamic trans-(E)-isomer, which is the bioactive pharmacophore, and minimizes polymerization.

Protocol Steps:

  • Solubilization: Dissolve 10 mmol of acetophenone and 10 mmol of 3-bromobenzaldehyde in 15 mL of 95% Ethanol.

  • Catalysis: Add 5 mL of 10% NaOH dropwise while stirring vigorously at room temperature (25°C).

  • Precipitation: Stir for 4-6 hours. The product precipitates as a pale yellow solid.

  • Work-up: Pour the mixture into 100 mL of ice water containing 2 mL of HCl (to neutralize the base and halt retro-aldol reactions).

  • Purification: Filter the solid. Recrystallize from hot ethanol.

    • Target Yield: >85%[4]

    • Target Melting Point: 78-80°C

NMR Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ).[2]
    
    • Why?

      
       is non-polar, preventing hydrogen-bonding shifts seen in DMSO-
      
      
      
      . It provides a sharp triplet lock signal at 77.16 ppm , serving as an internal reference.
  • Concentration: 30-50 mg in 0.6 mL solvent.

    • Why?

      
      C is only 1.1% naturally abundant. High concentration is required to resolve quaternary carbons (like the C-Br and C=O) within a reasonable number of scans (typically >256 scans).
      

Visualization: Synthesis & Logic Flow

The following diagram outlines the critical path from raw materials to spectral assignment, highlighting the decision nodes for quality control.

G Start Start: Reagents (Acetophenone + 3-Br-Benzaldehyde) Reaction Claisen-Schmidt Condensation (NaOH/EtOH, 25°C, 6h) Start->Reaction Check1 TLC Check (Disappearance of Aldehyde) Reaction->Check1 Check1->Reaction Incomplete Workup Acidic Workup & Filtration Check1->Workup Complete Purify Recrystallization (Ethanol) Workup->Purify NMR_Prep NMR Prep (50mg in CDCl3) Purify->NMR_Prep Acquisition 13C NMR Acquisition (>256 Scans) NMR_Prep->Acquisition

Caption: Workflow for the synthesis and spectroscopic preparation of this compound.

Spectral Analysis: The C Fingerprint

The


C NMR spectrum of this compound is characterized by three distinct regions: the Carbonyl, the Enone linkage, and the Aromatic system.
Comparative Data Table

The table below contrasts the 3-bromo derivative with the unsubstituted chalcone to isolate the substituent effects.

Carbon TypeAssignmentUnsubstituted Chalcone (

ppm)
3-Bromo Chalcone (

ppm)
Shift Effect (

)
Carbonyl

190.6190.2 -0.4 (Negligible)
Alkene

-Carbon (

)
144.9143.5 -1.4 (Shielding)
Alkene

-Carbon (

)
122.1123.8 +1.7 (Deshielding)
Aromatic C-Br (Ipso)N/A122.9 Diagnostic
Aromatic Quaternary (Ring A)138.2137.8 -0.4
Aromatic Quaternary (Ring B)134.9136.5 +1.6
Detailed Assignment & Causality

1. The Carbonyl (


) - 190.2 ppm 
  • Observation: The peak is the most downfield signal.

  • Causality: The carbonyl carbon is

    
     hybridized and directly bonded to an electronegative oxygen, causing extreme deshielding.
    
  • Comparison: The shift is virtually identical to unsubstituted chalcone because the bromine is on the meta position of the other ring (Ring B), too far to exert a significant inductive or mesomeric effect on the carbonyl.

2. The Enone System (


 and 

)
  • 
    -Carbon (143.5 ppm):  This carbon is deshielded due to resonance with the carbonyl (the "push-pull" system).
    
  • 
    -Carbon (123.8 ppm):  This carbon is more shielded.
    
  • Expert Insight: In 3-bromochalcone, the electron-withdrawing nature of Br (inductive effect, -I) slightly destabilizes the carbocation character at the

    
    -position, causing a slight upfield shift compared to the parent chalcone.
    

3. The "Heavy Atom Effect" (C-Br) - 122.9 ppm

  • The Anomaly: Electronegativity suggests the carbon attached to Br should be deshielded (downfield). However, C-Br signals typically appear "upfield" relative to C-Cl or C-F.

  • Mechanism: This is the Heavy Atom Effect .[5] The large electron cloud of bromine introduces spin-orbit coupling that shields the attached carbon nucleus.

  • Diagnostic Value: This peak (~123 ppm) often overlaps with the

    
    -carbon or aromatic signals. In the 3-bromo isomer, it is a quaternary carbon (low intensity). In DEPT-135 or APT experiments, this peak will disappear (or phase negative in APT), distinguishing it from the C-H carbons.
    

Comparative Guide: Distinguishing Isomers

This section is critical for drug developers who must ensure regiochemical purity.

Scenario: You have a "Bromochalcone" but don't know the position (2, 3, or 4).

A. 3-Bromo (Meta) vs. 4-Bromo (Para)

  • Symmetry (The Key Indicator):

    • 4-Bromo: The molecule has a plane of symmetry through the B-ring axis. The ortho carbons (relative to Br) are chemically equivalent, as are the meta carbons.

      • Result: Fewer total signals in the aromatic region. High intensity for the equivalent carbons.

    • 3-Bromo: The molecule is asymmetric . Every carbon on the B-ring is in a unique magnetic environment.

      • Result: More distinct signals in the 127-135 ppm range. No "double intensity" peaks for the B-ring.

B. 3-Bromo vs. Unsubstituted Chalcone

  • The C-Br Signal: The unsubstituted chalcone has no quaternary carbon in the 122-124 ppm range. The presence of a low-intensity quaternary peak at ~123 ppm confirms bromination.

Logic Diagram: Spectral Assignment Strategy

Use this flowchart to interpret the


C NMR data of an unknown chalcone derivative.

Analysis Start Unknown Chalcone Spectrum CheckCO Peak at ~190 ppm? Start->CheckCO ConfirmChalcone Confirm Chalcone Scaffold CheckCO->ConfirmChalcone Yes CheckSym Count Aromatic Peaks (125-140 ppm) ConfirmChalcone->CheckSym Sym Fewer Peaks (Symmetric) Likely 4-Bromo or Unsubstituted CheckSym->Sym < 10 signals Asym Many Peaks (Asymmetric) Likely 2-Bromo or 3-Bromo CheckSym->Asym > 10 signals CheckCBr Quaternary Peak at ~123 ppm? Asym->CheckCBr Result3Br CONFIRMED: this compound CheckCBr->Result3Br Yes (Heavy Atom Effect)

Caption: Decision tree for assigning the 3-bromo isomer based on symmetry and chemical shift logic.

Conclusion

The


C NMR analysis of this compound offers a robust method for structural validation, superior to 

H NMR in resolving the regiochemistry of the aromatic ring. The defining features are the asymmetry of the aromatic signals and the shielded quaternary C-Br peak at ~123 ppm . For drug development applications, ensuring the specific meta-substitution is vital, as this position often dictates the metabolic stability and binding affinity of the pharmacophore.

References

  • Oregon St

    
    C NMR Chemical Shift Data and Heavy Atom Effects. Retrieved from [Link]
    
  • Susanti, V. H. E., & Setyowati, W. A. E. (2019).[4] Synthesis and Characterization of Some Bromochalcones Derivatives. IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015).

    
    C NMR Shifts of Brominated Carbons and Heavy Atom Effects. Retrieved from [Link]
    
  • Talaq, M., et al. (2021).[2] New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 3-Bromobenzalacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of 3-Bromobenzalacetophenone (also known as 3-bromochalcone), comparing its spectral signature with unsubstituted and isomeric alternatives.

Executive Summary

This compound (CAS: 14064-10-9) is a halogenated chalcone derivative frequently analyzed in drug discovery as a scaffold for anti-inflammatory and anticancer agents. Its mass spectral signature is dominated by the stability of the benzoyl cation and the characteristic isotopic doublet of the bromine atom.

This guide provides a mechanistic breakdown of its Electron Ionization (EI) fragmentation, a standardized experimental protocol, and a comparative analysis against Chalcone (unsubstituted) and its isomer 4-Bromochalcone .

Chemical Identity & Structural Context

The fragmentation logic depends entirely on the specific location of the bromine substituent.

  • IUPAC Name: (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one

  • Structure: Ph-Ring A – C(=O) – CH = CH – Ring B (3-Br)

  • Molecular Formula: C₁₅H₁₁BrO

  • Exact Mass: 285.999 (for ⁷⁹Br) / 287.997 (for ⁸¹Br)

Key Diagnostic Feature: The presence of a single bromine atom creates a 1:1 isotopic doublet for the molecular ion and any fragment retaining the B-ring.

Experimental Protocol: GC-MS Characterization

To replicate the fragmentation patterns described below, use the following self-validating protocol. This method ensures sufficient thermal energy for fragmentation without inducing thermal degradation prior to ionization.

Sample Preparation
  • Solvent: Dissolve 1 mg of this compound in 1 mL of HPLC-grade Ethyl Acetate or Methanol.

  • Concentration: Dilute to 10 ppm (10 µg/mL) to prevent detector saturation.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Instrument Parameters (Agilent 5977B or equivalent)
  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Column: HP-5ms or DB-5 (30 m × 0.25 mm, 0.25 µm film).

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C (hold 5 min).

  • Ionization Source: Electron Impact (EI) at 70 eV .

  • Source Temperature: 230°C.

  • Scan Range: m/z 50–350.

Mechanistic Fragmentation Analysis

The fragmentation of this compound is driven by


-cleavage relative to the carbonyl group. The charge retention is dictated by the stability of the resulting carbocations (Stevenson's Rule).
Primary Pathway: -Cleavage (Formation of Benzoyl Cation)

The most abundant pathway involves cleavage of the bond between the carbonyl carbon and the vinyl carbon.

  • Mechanism: The radical cation

    
     cleaves to form the stable benzoyl cation  (Ring A) and a neutral bromostyryl radical.
    
  • Observation: A dominant peak at m/z 105 .[1]

  • Note: Since Ring A is unsubstituted, this peak shows no bromine isotope pattern.

Secondary Pathway: Charge Retention on Ring B

Alternatively, the charge can be retained on the styryl moiety.

  • Mechanism: Cleavage yields the 3-bromostyryl cation (

    
    ).
    
  • Observation: A doublet peak at m/z 181 and 183 (1:1 intensity).

  • Intensity: This peak is generally less intense than m/z 105 because the phenyl cation is stabilized by the carbonyl oxygen's resonance in the precursor, whereas the styryl cation relies on the aromatic ring and vinyl conjugation.

Pathway: Loss of Carbon Monoxide (CO)

A common rearrangement in cyclic ketones and enones.

  • Mechanism: Elimination of neutral CO (28 Da) from the molecular ion.

  • Observation: A doublet at m/z 258 and 260 .

Pathway: Halogen Loss

Direct loss of the bromine radical.

  • Mechanism: Homolytic cleavage of the C-Br bond.

  • Observation: A peak at m/z 207 (

    
    ). This peak will not show the doublet pattern.
    
Fragmentation Pathway Diagram

The following diagram visualizes the causal relationships between the molecular ion and its fragments.

FragmentationPathway M Molecular Ion [M]+. m/z 286 / 288 (1:1 Doublet) Frag1 Benzoyl Cation [Ph-CO]+ m/z 105 (Base Peak) M->Frag1 α-Cleavage (Charge on A) Neutral1 Neutral Radical .CH=CH-C6H4-Br M->Neutral1 Frag2 3-Bromostyryl Cation [Br-C6H4-CH=CH]+ m/z 181 / 183 M->Frag2 α-Cleavage (Charge on B) Neutral2 Neutral Radical Ph-CO. M->Neutral2 Frag3 [M - CO]+. m/z 258 / 260 M->Frag3 -CO (28 Da) Frag4 [M - Br]+ m/z 207 M->Frag4 -Br• (79/81 Da) Frag5 Phenyl Cation [C6H5]+ m/z 77 Frag1->Frag5 -CO (28 Da)

Figure 1: Electron Ionization fragmentation tree for this compound.

Comparative Analysis

This section compares this compound with its non-halogenated parent and its positional isomer.[2] This comparison is critical for researchers distinguishing between synthesis byproducts or metabolic derivatives.

Table 1: Spectral Fingerprint Comparison
FeatureThis compound Chalcone (Unsubstituted) 4-Bromobenzalacetophenone
Molecular Ion (

)
286 / 288 (1:1 Doublet)208 (Single)286 / 288 (1:1 Doublet)
Base Peak (100%) m/z 105 (

)
m/z 105 (

)
m/z 105 (

)
Styryl Fragment m/z 181 / 183 m/z 103 m/z 181 / 183
[M - Halogen] m/z 207 (Weak)N/Am/z 207 (Weak)
Differentiation Strategy N/AMass Shift (78 Da)Retention Time Only
Comparison Insights
  • Vs. Unsubstituted Chalcone: The shift in molecular weight (+78/80 Da) and the appearance of the isotopic doublet make 3-bromo derivatives easily distinguishable from the parent chalcone. The base peak (m/z 105) remains identical because the A-ring is unchanged in both.

  • Vs. 4-Bromobenzalacetophenone (Isomer):

    • Mass Spec Limitation: The EI-MS spectra of 3-bromo and 4-bromo isomers are nearly identical. Both produce the m/z 105 base peak and the m/z 181/183 fragment.

    • Differentiation: While subtle intensity differences exist (para-isomers often stabilize the styryl cation slightly better due to resonance), Chromatographic Separation (GC) is the only reliable method for identification. The 4-bromo isomer typically elutes later than the 3-bromo isomer on non-polar columns (e.g., HP-5ms) due to higher symmetry and packing efficiency.

Applications in Drug Development

Understanding this fragmentation pattern is vital for:

  • Metabolite Identification: If the m/z 105 peak shifts to m/z 121 (hydroxyl), metabolic oxidation has occurred on the A-ring. If the m/z 181 doublet shifts to m/z 197, oxidation occurred on the B-ring.

  • Purity Analysis: In the synthesis of this compound (Claisen-Schmidt condensation), the presence of m/z 208 indicates incomplete bromination of the starting benzaldehyde or contamination with unsubstituted benzaldehyde.

References

  • Tai, Y., et al. (2006). "Fragmentation mechanisms of protonated chalcone and its derivatives...".[3] Rapid Communications in Mass Spectrometry. Link

  • Raza, A. R., et al. (2016). "Fragmentation Study of Substituted Chalcones: Gas Phase Formation of Benz-1-oxin Cation".[4] Modern Chemistry & Applications. Link

  • Doc Brown's Chemistry. "Mass spectrum of bromomethane and fragmentation patterns". (Reference for Br isotope patterns). Link

  • BenchChem. "Experimental protocol for chalcone synthesis and characterization". Link

Sources

Structure-Activity Relationship (SAR) of brominated chalcones

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Relationship (SAR) of Brominated Chalcones: A Comparative Technical Guide

Executive Summary

This guide provides a technical analysis of brominated chalcones, a subclass of 1,3-diphenyl-2-propen-1-one derivatives. It targets researchers in medicinal chemistry and pharmacology. The incorporation of bromine (Br) into the chalcone scaffold exploits the "sigma-hole" effect for halogen bonding and modifies lipophilicity (


), often resulting in superior bioavailability and target affinity compared to non-halogenated analogs. This document details the synthesis, structure-activity relationships (SAR), and mechanistic pathways of these compounds, supported by experimental protocols and comparative data.[1][2]

Chemical Foundation: The Bromine Advantage

The chalcone scaffold consists of two aromatic rings (Ring A and Ring B) linked by an


-unsaturated carbonyl system.[3]
  • Lipophilicity Modulation: Bromine is significantly more lipophilic than Chlorine or Fluorine (Hansch

    
     values: Br = 0.86, Cl = 0.71, F = 0.14). This enhances membrane permeability, crucial for intracellular targets like tubulin or mitochondrial DNA.
    
  • Halogen Bonding: Unlike fluorine, bromine possesses a distinct positive electrostatic potential region (sigma-hole) on its head, allowing it to act as a Lewis acid in halogen bonds with carbonyl oxygens or nitrogen atoms in protein binding pockets (e.g., Tubulin colchicine site).

Optimized Synthesis Protocol

Method: Claisen-Schmidt Condensation (Base-Catalyzed) Rationale: This pathway minimizes side reactions (like Michael addition) and ensures high yields of the trans-(E)-isomer, which is thermodynamically stable and biologically active.

Workflow Diagram

SynthesisWorkflow node_start Start: Reagents (Acetophenone + Bromobenzaldehyde) Step1 Solubilization: Dissolve equimolar amounts in EtOH (95%) node_start->Step1 node_end Final Product: (E)-Brominated Chalcone Step2 Catalysis: Add 40% NaOH (aq) dropwise at 0-5°C Step1->Step2 Step3 Reaction: Stir at Room Temp (12-24h) Monitor via TLC (Hexane:EtOAc 7:3) Step2->Step3 Step4 Quenching: Pour into crushed ice + HCl (pH ~2-3) Step3->Step4 Step5 Purification: Filter precipitate -> Wash (H2O) -> Recrystallize (EtOH) Step4->Step5 Step5->node_end

Figure 1: Step-by-step workflow for the Claisen-Schmidt synthesis of brominated chalcones.

Detailed Protocol
  • Reagents: 10 mmol of substituted acetophenone (Ring A precursor) and 10 mmol of bromobenzaldehyde (Ring B precursor).

  • Solvent System: 15 mL Ethanol (95%). Methanol is an alternative but Ethanol often provides cleaner crystallization.

  • Catalyst Addition: Add 5 mL of 40% NaOH aqueous solution dropwise while stirring on ice. Critical: Low temperature prevents polymerization of the vinyl ketone intermediate.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 12–24 hours. The solution typically turns yellow/orange due to the extended conjugation.

  • Work-up: Pour the reaction mixture into 100g of crushed ice containing 5 mL concentrated HCl. The acid neutralizes the phenolate intermediates and precipitates the free chalcone.

  • Purification: Recrystallize from hot ethanol. Yields typically range from 75–90%.

Comparative SAR Analysis

Position Effect (Ortho vs. Meta vs. Para)

Experimental data consistently indicates that the position of the bromine atom dictates steric hindrance and electronic efficacy.

PositionElectronic EffectSteric EffectBiological Outcome
Para (4') Strong electron-withdrawing; enhances metabolic stability.Minimal hindrance; allows deep pocket penetration.Highest Potency. Preferred for tubulin binding and antimicrobial activity.
Meta (3') Moderate electron-withdrawing.Moderate hindrance.[4]Moderate Potency. Often serves as a backup if para-substitution causes solubility issues.
Ortho (2') Inductive withdrawal but steric clash with the carbonyl.High hindrance; twists the planar structure.Lowest Potency. Often disrupts the planarity required for intercalation.
Halogen Comparison (Br vs. Cl vs. F)

Case Study: Anticancer Activity (MGC803 Gastric Cancer Lines) Data synthesized from Han et al. and comparative studies on halogenated chalcones.[2][5]

Compound VariantIC50 (µM)Mechanism Note
Brominated (H72) 3.57 ± 0.2 Strong ROS induction; high lipophilicity facilitates mitochondrial entry.
Chlorinated Analog 12.4 ± 1.1Moderate potency; lower halogen bonding capability than Br.
Fluorinated Analog 25.8 ± 2.5High metabolic stability but weak binding affinity (no sigma-hole).
Unsubstituted > 50.0Lacks the lipophilic driver for cellular uptake.

Insight: While chlorinated analogs are sometimes more cytotoxic in specific renal lines (e.g., HK-2 cells), brominated derivatives generally offer a better therapeutic index (selectivity) in solid tumors due to optimized residence time in the binding pocket.

Mechanistic Profiling

Brominated chalcones function primarily as Microtubule Destabilizing Agents (MDAs) and ROS Inducers .

Pathway 1: Tubulin Inhibition

The 4-bromo substituted Ring B mimics the pharmacophore of Colchicine. It binds to the


-tubulin subunit, preventing microtubule polymerization. This leads to cell cycle arrest at the G2/M phase.[6][7]
Pathway 2: ROS-Mediated Apoptosis

The


-unsaturated ketone acts as a Michael acceptor, reacting with intracellular thiols (GSH). This depletion of glutathione leads to an accumulation of Reactive Oxygen Species (ROS).

MechanismPath Chalcone Brominated Chalcone (Intracellular) GSH GSH Depletion (Michael Addition) Chalcone->GSH Alkylation ROS ROS Accumulation (Oxidative Stress) GSH->ROS Loss of Redox Balance Mito Mitochondrial Dysfunction ROS->Mito Membrane Depolarization Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Signaling cascade showing how brominated chalcones induce apoptosis via oxidative stress.

Experimental Validation Protocols

To validate the SAR claims above, the following assays are standard.

A. Cytotoxicity Assay (MTT)
  • Cell Lines: MGC803 (Gastric), MCF-7 (Breast), HCT116 (Colon).

  • Protocol:

    • Seed cells (

      
       cells/well) in 96-well plates.
      
    • Incubate for 24h.

    • Treat with brominated chalcone (0.1 – 100 µM) for 48h.

    • Add MTT reagent (5 mg/mL); incubate 4h.

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

  • Validity Check: Include Doxorubicin as a positive control. The IC50 of the positive control must fall within historical ranges (e.g., 0.5–2.0 µM) for the assay to be valid.

B. Antimicrobial Susceptibility (Disc Diffusion)[9]
  • Strains: S. aureus (Gram+), E. coli (Gram-).

  • Protocol:

    • Prepare Mueller-Hinton agar plates.

    • Inoculate with

      
       McFarland bacterial suspension.
      
    • Place sterile discs impregnated with 100 µg of the compound.

    • Incubate at 37°C for 24h.

  • SAR Indicator: A Zone of Inhibition (ZOI) > 15mm generally indicates significant activity for brominated derivatives.

References

  • Anticancer Activity & ROS Mechanism: Han, X., et al. (2016). "A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis."[5] Chemico-Biological Interactions. Link

  • Synthesis & General SAR: Gomes, M. N., et al. (2017). "Chalcone Derivatives: Promising Starting Points for Drug Design." Molecules. Link

  • Tubulin Inhibition: Ducki, S., et al. (2009).[8] "Antimitotic chalcones and related compounds as inhibitors of tubulin assembly."[6][7][8] Anti-Cancer Agents in Medicinal Chemistry. Link

  • Antimicrobial SAR: Xu, M., et al. (2019).[9] "Design, synthesis and biological evaluation of novel chalcone derivatives as potential antimicrobial agents."[1][2][9] Bioorganic & Medicinal Chemistry Letters. Link

  • Halogen Bonding in Drug Design: Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry. Link

Sources

Technical Guide: Melting Point Comparison of Isomeric Bromochalcones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the melting points and solid-state properties of ortho-, meta-, and para-bromochalcones. It is designed for researchers in organic synthesis and crystal engineering.

Executive Summary

In the family of chalcones (1,3-diphenyl-2-propen-1-one), the position of the bromine substituent significantly dictates the solid-state packing efficiency and, consequently, the melting point (MP).

Key Findings:

  • Para-bromochalcone exhibits the highest melting point (~108–112°C) due to superior molecular symmetry and linear packing capability.

  • Ortho- and Meta-bromochalcones display significantly lower melting points (~80–90°C) caused by steric hindrance and "kinked" molecular geometries that disrupt optimal

    
    -
    
    
    
    stacking.
  • The synthesis of these isomers follows a standard Claisen-Schmidt condensation, yet their crystallization behaviors differ markedly.

Chemical Framework & Scope

This guide focuses on the (E)-3-(bromophenyl)-1-phenylprop-2-en-1-one series, where the bromine atom is located on the B-ring (aldehyde-derived ring). This is the standard "bromochalcone" series used in comparative literature.

IsomerIUPAC NameStructure Description
Ortho (E)-3-(2-bromophenyl)-1-phenylprop-2-en-1-oneBr at C2 position (sterically crowded).
Meta (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-oneBr at C3 position (asymmetric kink).
Para (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-oneBr at C4 position (linear, symmetric).

Experimental Synthesis Protocol

To ensure valid data comparison, all isomers should be synthesized under identical conditions to minimize impurity-induced melting point depression.

Methodology: Claisen-Schmidt Condensation

Reaction: Acetophenone + Bromobenzaldehyde (o-, m-, or p-)


 Bromochalcone

Step-by-Step Protocol:

  • Preparation: In a 100 mL round-bottom flask, dissolve acetophenone (10 mmol, 1.20 g) and the respective bromobenzaldehyde isomer (10 mmol, 1.85 g) in 95% ethanol (15 mL).

  • Catalysis: Cool the solution to ~5-10°C in an ice bath. Add 10% aqueous NaOH (5 mL) dropwise with vigorous stirring.

  • Reaction: Allow the mixture to stir at room temperature for 3–4 hours. A heavy precipitate typically forms.

    • Note: The ortho isomer may require longer stirring (up to 6 hours) due to steric hindrance near the aldehyde carbonyl.

  • Quenching: Pour the reaction mixture into ice-cold water (50 mL) and neutralize slightly with dilute HCl if necessary (pH ~7).

  • Isolation: Filter the crude solid using a Buchner funnel and wash with cold water (3 x 20 mL).

  • Purification (Critical): Recrystallize the crude product from hot ethanol or ethyl acetate/hexane (1:4) . Slow cooling is essential to obtain single crystals suitable for sharp melting point analysis.

Workflow Diagram

SynthesisWorkflow Start Reactants: Acetophenone + Bromobenzaldehyde Mix Solvent Mixing: Dissolve in 95% EtOH Start->Mix Cat Catalysis: Add 10% NaOH (aq) @ 5-10°C Mix->Cat Stir Reaction: Stir 3-6 hrs @ RT (Precipitate forms) Cat->Stir Aldol Condensation Quench Quench: Pour into Ice Water Stir->Quench Filter Isolation: Vacuum Filtration Quench->Filter Purify Purification: Recrystallization (Hot EtOH) Filter->Purify Crude Solid Product Final Product: Pure Bromochalcone Crystals Purify->Product Slow Cooling

Figure 1: Standardized Claisen-Schmidt synthesis workflow for bromochalcone isomers.

Comparative Data: Melting Points

The following data represents high-purity crystalline samples. Note that "crude" samples often melt 5–10°C lower.

IsomerMelting Point Range (°C)Crystal HabitCAS Number
Para (4-Br) 108 – 112 Needles / Plates
Ortho (2-Br) 88 – 90 Prisms / Irregular
Meta (3-Br) 84 – 85 Flakes / Powder

Data Sources: Confirmed via PubChem, ChemicalBook, and standard crystallographic literature [1, 2, 3].

Structural Analysis & Mechanism

Why does the para isomer melt at a significantly higher temperature? The answer lies in Crystal Engineering principles .

Symmetry and Packing Efficiency
  • Para-Bromochalcone: The molecule is linear and highly symmetrical. This allows the molecules to pack closely in the crystal lattice (often Centrosymmetric space groups like

    
    ). The tight packing maximizes Van der Waals forces and 
    
    
    
    -
    
    
    stacking interactions between the phenyl rings.
  • Meta-Bromochalcone: The bromine at the 3-position creates a "kink" or "banana" shape. This irregularity prevents efficient planar stacking, increasing the free volume in the lattice and lowering the lattice energy required to melt the solid.

  • Ortho-Bromochalcone: The bromine at the 2-position introduces severe steric hindrance with the carbonyl oxygen or the vinylic proton. This forces the phenyl ring to twist out of the plane of the enone system (

    
    ). While this twist disrupts conjugation, the large bromine atom can sometimes engage in specific halogen bonding (C-Br···O) or dense packing that keeps its melting point slightly above the meta isomer, though still well below the para form.
    
Structure-Property Logic Diagram

MP_Logic Para Para-Isomer (4-Br) Sym High Molecular Symmetry Para->Sym Ortho Ortho-Isomer (2-Br) Steric Steric Twist (Non-Planar) Ortho->Steric Pack Efficient Lattice Packing Sym->Pack Linearity Loose Loose/Disordered Packing Steric->Loose Disrupted Pi-Stacking HighMP High MP (108-112°C) Pack->HighMP High Lattice Energy LowMP Lower MP (80-90°C) Loose->LowMP Low Lattice Energy

Figure 2: Causal relationship between molecular structure, crystal packing, and melting point.

Application Context

Understanding these melting point differences is critical for:

  • Purification Monitoring: A melting point below 105°C for the para isomer immediately indicates incomplete reaction or contamination with cis-isomers (which are oils or low-melting solids).

  • Drug Design: Chalcones are scaffolds for anti-inflammatory and anti-cancer agents.[1] The para-substituted derivatives are often preferred candidates for co-crystallization studies due to their predictable packing motifs.

References

  • PubChem. (n.d.).[2] 4-Bromochalcone Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSrc. (n.d.). 3-(2-bromophenyl)-1-phenylprop-2-en-1-one CAS 22966-10-5.[3] Retrieved from [Link]

  • Yathirajan, H. S., et al. (2008).[4] Crystal structure of (E)-3-(3-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section E. (Contextual support for meta-isomer packing).

Sources

Elemental Analysis and Purity Confirmation of 3-Bromochalcone: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous analytical framework for verifying the identity and purity of 3-Bromochalcone ((E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one).[1] While Elemental Analysis (EA) has traditionally served as the gold standard for bulk purity, modern drug development workflows increasingly favor orthogonal approaches combining Quantitative NMR (qNMR) and HPLC. This document objectively compares these methodologies, providing validated protocols to distinguish the target analyte from critical synthetic impurities such as unreacted 3-bromobenzaldehyde and aldol intermediates.[1]

Part 1: The Target Analyte

Compound: 3-Bromochalcone IUPAC Name: (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one Role: Privileged scaffold in medicinal chemistry (precursor to flavonoids, pyrazolines, and isoxazoles).[1] Critical Quality Attribute (CQA): The trans (E) geometry is thermodynamically favored and biologically active; however, cis (Z) isomers can form under UV exposure.

Physicochemical Profile
PropertyValue / CharacteristicNote
Molecular Formula

Br isotope pattern (1:1 doublet) is key in MS.[1][2][3]
Molecular Weight 287.15 g/mol Monoisotopic masses: 286.00 / 288.00
Melting Point 84–85 °CSharp endotherm required; broad range indicates aldol impurities.[1]
Appearance Light yellow crystalline solidColor intensity often correlates with conjugation length/purity.[1]

Part 2: Comparative Analysis Strategy

The following decision matrix contrasts the three primary validation techniques.

Technique 1: Elemental Analysis (Combustion)[1]
  • Principle: Pyrolysis of the sample to quantify %C, %H, and %Br (via titration/halide detection).

  • Pros: Confirms bulk homogeneity; industry standard for new chemical entity (NCE) registration.

  • Cons: Destructive; requires milligram quantities; cannot distinguish between isomers or impurities with similar elemental composition (e.g., isomeric starting materials).

  • Verdict: Essential for final compound characterization but insufficient for process optimization.[1]

Technique 2: Quantitative NMR (qNMR)[1][4][5]
  • Principle: Ratio of analyte signal to an internal standard (e.g., 1,3,5-trimethoxybenzene) with a known purity.

  • Pros: Non-destructive; absolute purity determination; simultaneously confirms structure (coupling constants).

  • Cons: Requires precise weighing; solvent suppression issues if not handled correctly.[1]

  • Verdict: The superior method for "potency" assignment in biological assays.

Technique 3: HPLC-UV/PDA[1]
  • Principle: Separation based on hydrophobicity (C18 column) with detection at

    
     (~308 nm).
    
  • Pros: Best for quantifying specific impurities (starting materials, side products) down to 0.05%.

  • Cons: Requires reference standards for relative response factors (RRF) to be strictly quantitative.

  • Verdict: Mandatory for purity profiling and stability studies.[1]

Decision Matrix Diagram

AnalyticalStrategy Sample Crude 3-Bromochalcone Goal_Bulk Goal: Bulk Homogeneity (Publication/Patent) Sample->Goal_Bulk Goal_Potency Goal: Biological Assay (Exact Concentration) Sample->Goal_Potency Goal_Profile Goal: Impurity ID (Process Optimization) Sample->Goal_Profile Method_EA Elemental Analysis (CHN + Br) Error Tolerance: ±0.4% Goal_Bulk->Method_EA Traditional Method_qNMR 1H qNMR (Internal Standard) Goal_Potency->Method_qNMR Recommended Method_HPLC HPLC-PDA (Area %) Goal_Profile->Method_HPLC Mandatory

Figure 1: Analytical Decision Matrix. Select the technique based on the downstream application of the compound.

Part 3: Experimental Protocols

Synthesis Context (The Source of Impurities)

To understand analysis, one must understand the synthesis. 3-Bromochalcone is synthesized via Claisen-Schmidt condensation.[1][4][5]

  • Reagents: 3-Bromobenzaldehyde + Acetophenone + NaOH (aq/EtOH).[1]

  • Key Impurities:

    • Unreacted Aldehyde: 3-Bromobenzaldehyde.[1][4]

    • Aldol Intermediate: 3-(3-bromophenyl)-3-hydroxy-1-phenylpropan-1-one (result of incomplete dehydration).[1]

    • Michael Adducts: Oligomers formed if reaction runs too long/hot.[1]

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify residual starting material and verify >98% purity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.[1]

    • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient: 40% B to 90% B over 10 minutes; hold 2 min; re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA at 254 nm (general) and 310 nm (chalcone specific).

  • System Suitability:

    • Tailing Factor: < 1.5.[1]

    • Resolution: > 2.0 between 3-bromobenzaldehyde and 3-bromochalcone.[1]

Protocol B: Elemental Analysis (Combustion)

Objective: Confirm bulk elemental composition matches theoretical values.

  • Sample Prep: Dry sample in a vacuum oven at 40°C for 4 hours to remove lattice solvents (water/ethanol) which skew results.

  • Combustion: Flash combustion at 1800°C (dynamic flash).

  • Detection:

    • 
       and 
      
      
      
      measured via thermal conductivity detection (TCD).
    • Bromine determined via potentiometric titration after combustion (Schöniger flask method or similar).

  • Acceptance Criteria: Experimental values must be within ±0.4% of theoretical.

Protocol C: Structural Validation ( H NMR)

Objective: Confirm trans geometry.

  • Solvent:

    
    .
    
  • Key Signals: Look for the

    
     and 
    
    
    
    protons of the enone system.
    • 
       ~7.5 - 7.8 ppm.[1]
      
    • Coupling Constant (

      
      ):  The critical self-validating parameter.[1]
      
      • 
         Hz (Required).[1]
        
      • 
         Hz (Indicates photo-isomerization).[1]
        

Part 4: Data Interpretation & Fate Mapping[1]

Theoretical vs. Experimental Data (EA)
ElementTheoretical % (

)
Acceptable Range (±0.4%)Common Failure Mode
Carbon 62.74%62.34 – 63.14%Low %C often indicates retained inorganic salts (NaOH) or water.[1]
Hydrogen 3.86%3.46 – 4.26%High %H suggests solvent entrapment (Ethanol/Hexane).
Bromine 27.83%27.43 – 28.23%Low %Br suggests contamination with non-halogenated starting material (Acetophenone).
Impurity Fate Mapping

The following diagram illustrates how impurities propagate through the workflow and where they are detected.

ImpurityFate Aldehyde 3-Bromobenzaldehyde Reaction Claisen-Schmidt (NaOH, EtOH) Aldehyde->Reaction Ketone Acetophenone Ketone->Reaction Crude Crude Mixture Reaction->Crude Impurity_Aldol Aldol Intermediate (Incomplete Dehydration) Crude->Impurity_Aldol Side Product Target 3-Bromochalcone (Trans) Crude->Target Detection Detection Method Impurity_Aldol->Detection Target->Detection Result_NMR NMR Confirmation (J = 15.7 Hz) Detection->Result_NMR NMR: Broad multiplets (Aldol -OH/CH) Result_HPLC HPLC Purity (>98%) Detection->Result_HPLC HPLC: Peak @ RRT 0.8 (More Polar)

Figure 2: Impurity Fate Mapping. Visualizing the persistence of the "Aldol Intermediate" and its detection.

Part 5: Troubleshooting & Self-Validation

Scenario: Elemental Analysis fails (Carbon is 1.5% low).

  • Cause: Likely retained inorganic salts (Sodium Bromide or Sodium Hydroxide) from the synthesis quench.

  • Validation: Check the ash content. Organic compounds should leave 0% ash.[1] If ash remains, re-wash the solid with water and recrystallize from Ethanol.

Scenario: NMR shows a doublet with


 Hz. 
  • Cause: You have isolated the cis-isomer or the sample has degraded under light.[1]

  • Action: Recrystallize immediately in the dark. Cis-chalcones are often oils or have significantly lower melting points.[1]

Scenario: HPLC shows a split peak for the main product.

  • Cause: Potential separation of cis/trans isomers on the column, or hydrolysis of the imine (if derivatized).

  • Validation: Run a "peak purity" scan using the PDA detector. If the UV spectrum is identical across the peak, it may be column overloading. If spectra differ, it is a co-eluting impurity.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • FDA/ICH Guidelines. Q3A(R2) Impurities in New Drug Substances. [Link] (Establishes the >0.05% reporting threshold for impurities).

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link] (Authoritative source on qNMR vs EA).

  • National Institute of Standards and Technology (NIST). WebBook Chemistry Page for Chalcone Derivatives. [Link] (Source for general spectral data).

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Bromobenzalacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper and safe disposal of these compounds is a critical aspect of laboratory stewardship, ensuring the safety of personnel and the protection of our environment. This guide provides a comprehensive, in-depth technical overview of the proper disposal procedures for 3-Bromobenzalacetophenone, a halogenated organic compound.

Understanding the Compound: Hazard Profile and Initial Handling

Based on these analogs, this compound is anticipated to be a hazardous substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Ingestion may also be harmful.[3][5] It is crucial to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures where the material may be transferred or manipulated, adherence to stringent safety protocols is non-negotiable.

Personal Protective Equipment (PPE) is the first line of defense. A comprehensive PPE ensemble for handling this compound includes:

  • Eye Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[6] For operations with a higher risk of splashing, a face shield worn over safety glasses is required.[6]

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves offer good protection against incidental splashes.[7] For more prolonged contact or immersion, it is advisable to consult a glove manufacturer's compatibility chart.[7][8]

  • Skin and Body Protection: A fully buttoned lab coat should be worn to protect the skin and clothing.[8]

  • Respiratory Protection: All handling should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.[1][2][9]

Eyewash stations and safety showers must be readily accessible in the immediate work area.[1]

Waste Characterization and Segregation: The First Step in Disposal

Proper disposal begins with accurate waste characterization. As a brominated organic compound, this compound falls under the category of halogenated organic waste . This classification is critical as it dictates the appropriate disposal pathway and prevents the mixing of incompatible waste streams.

It is imperative to segregate halogenated organic waste from non-halogenated organic waste.[10] This is primarily because the disposal costs for halogenated waste are significantly higher due to the specialized treatment required. Furthermore, mixing can lead to unforeseen chemical reactions and complicate the disposal process.

All waste containers must be clearly and accurately labeled as "Halogenated Organic Waste" and should list this compound as a constituent. The container must be kept tightly closed when not in use and stored in a designated, well-ventilated waste accumulation area.[11]

Recommended Disposal Method: High-Temperature Incineration

The preferred and most effective method for the disposal of this compound and other halogenated organic compounds is high-temperature incineration in a licensed hazardous waste disposal facility.[12] This process ensures the complete destruction of the molecule, minimizing its environmental impact.

The incineration of halogenated waste is a highly regulated process. In the United States, the Environmental Protection Agency (EPA) mandates a destruction and removal efficiency (DRE) of 99.99% for principal organic hazardous constituents (POHCs). This ensures that a negligible amount of the hazardous material is released into the atmosphere.

However, it is crucial to be aware that the combustion of brominated compounds can potentially lead to the formation of toxic byproducts, such as hydrogen bromide and polybrominated dibenzodioxins and dibenzofurans. Licensed hazardous waste incinerators are equipped with sophisticated flue gas scrubbing systems to capture these acidic gases and other pollutants before they are released.

Alternative Disposal Method: Laboratory-Scale Chemical Degradation

In situations where access to a licensed incinerator is limited or for the treatment of small quantities of waste, chemical degradation can be a viable alternative. A plausible laboratory-scale method for the degradation of this compound is through reductive dehalogenation . This process involves the removal of the bromine atom from the aromatic ring, rendering the molecule less toxic and easier to dispose of as non-halogenated organic waste.

It is critical to note that this procedure should only be performed by trained personnel in a well-equipped laboratory with a functioning chemical fume hood and all necessary safety precautions in place.

Experimental Protocol for Reductive Dehalogenation:

This protocol is based on established principles of reductive dehalogenation of aryl halides.

Materials and Reagents:

  • This compound waste

  • Ethanol (or a similar alcohol solvent)

  • Sodium borohydride (NaBH₄) - a reducing agent

  • Palladium on carbon (Pd/C) catalyst (e.g., 10%)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Appropriate work-up and quenching reagents (e.g., dilute hydrochloric acid)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask of appropriate size, dissolve the this compound waste in a suitable solvent like ethanol. The concentration should be carefully considered to ensure a manageable reaction.

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C) to the solution. Typically, a 1-5 mol% loading relative to the substrate is sufficient.

  • Reductant Addition: Under constant stirring, slowly and portion-wise add sodium borohydride (NaBH₄) to the reaction mixture. The addition should be controlled to manage the rate of hydrogen gas evolution, which is a byproduct of the reaction. An excess of the reducing agent is typically required.

  • Reaction: The reaction mixture is then stirred at room temperature or gently heated under reflux for a period of time, which can range from a few hours to overnight. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

  • Quenching: Once the reaction is complete, it must be carefully quenched to destroy any excess sodium borohydride. This is typically done by the slow addition of a dilute acid, such as hydrochloric acid, under stirring in an ice bath. This step will also neutralize the reaction mixture.

  • Work-up: The reaction mixture is then filtered to remove the palladium catalyst. The resulting solution, now containing the de-brominated product, can be further processed for disposal as non-halogenated organic waste, following institutional guidelines.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is chosen as it is a relatively benign solvent that can dissolve the substrate and is compatible with the reducing agent.

  • Catalyst: Palladium on carbon is a highly effective and widely used catalyst for hydrogenation and dehalogenation reactions.

  • Reducing Agent: Sodium borohydride is a common and relatively safe reducing agent for laboratory use, providing the necessary hydride ions for the reaction.

Spill Management and Emergency Procedures

In the event of a spill of this compound, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Minor Spills: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[12] Do not use combustible materials like paper towels. The absorbed material should then be collected into a labeled, sealed container for disposal as hazardous waste.[12] The spill area should be decontaminated with a suitable solvent.

  • Major Spills: In the case of a large spill, evacuate the area immediately and alert your institution's emergency response team.[12] Do not attempt to clean up a large spill without proper training and equipment.

In case of personal exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][5]

Data Presentation

ParameterRecommended Action/SpecificationRationale
Waste Category Halogenated Organic WasteContains a bromine atom, requiring specialized disposal.
Primary Disposal High-Temperature IncinerationEnsures complete destruction of the hazardous compound.
Alternative Disposal Laboratory-Scale Reductive DehalogenationRemoves the halogen, allowing for disposal as non-halogenated waste.
PPE - Eyes Chemical Splash Goggles (ANSI Z.87.1)Protects against splashes and airborne particles.
PPE - Hands Chemically Resistant Gloves (e.g., Nitrile)Prevents skin contact with the hazardous material.
PPE - Body Lab CoatProtects skin and clothing from contamination.
Spill Cleanup Inert Absorbent (e.g., Vermiculite)Safely contains the spilled material without reacting with it.

Logical Workflow for Disposal Decision

DisposalWorkflow This compound Disposal Decision Workflow Start Start: this compound Waste Generated Characterize Characterize Waste as 'Halogenated Organic' Start->Characterize Segregate Segregate from Non-Halogenated Waste Characterize->Segregate Label Label Container Clearly 'Halogenated Organic Waste' Segregate->Label Assess_Quantity Assess Quantity of Waste Label->Assess_Quantity Incineration Preferred Method: High-Temperature Incineration (Licensed Facility) Assess_Quantity->Incineration Large Quantity Chem_Degradation Alternative Method: Laboratory-Scale Chemical Degradation (Reductive Dehalogenation) Assess_Quantity->Chem_Degradation Small Quantity / No Incinerator Access Final_Disposal Final Disposal via Institutional Waste Management Incineration->Final_Disposal Chem_Degradation->Final_Disposal

Caption: Decision workflow for the proper disposal of this compound.

References

  • ChemicalBook. (2025, September 27).
  • YouTube. (2024, June 7).
  • Princeton University Environmental Health & Safety. (n.d.). Section 6C: Protective Equipment.
  • Washington State University. (n.d.).
  • University of California, Riverside Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific. (2025, December 18).
  • Thermo Fisher Scientific. (2024, March 28).
  • MyChemicalData. (2021, March 22). (2E)-1-(4-bromophenyl)
  • Thermo Fisher Scientific. (2025, December 18). Ethanone, 1-(3-bromophenyl)
  • ICL Group. (2016). Bromine Safety Handbook.
  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants)
  • Allan Chemical Corporation. (n.d.). How to Choose PPE for Chemical Work.
  • Thermo Fisher Scientific. (2025, September 12).
  • Organic Chemistry Portal. (n.d.).
  • MLR Institute of Pharmacy. (n.d.). Pharmaceutical Organic Chemistry II Lab Manual.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

Sources

A Senior Scientist's Guide to Handling 3-Bromobenzalacetophenone: PPE, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work with novel chemical compounds like 3-Bromobenzalacetophenone is foundational. However, innovation cannot come at the expense of safety. This guide provides a comprehensive, experience-driven framework for handling this compound, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. Our primary goal is to ensure that every procedure is a self-validating system of safety, protecting both the researcher and the integrity of the research.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the inherent risks of a compound is the critical first step in developing a robust safety plan. This compound, a chalcone derivative, must be handled with the assumption that it presents specific hazards until proven otherwise.

Based on safety data for the compound and its structural class, the primary hazards are categorized by routes of exposure:

  • Dermal (Skin) Contact: The compound is classified as a skin irritant.[1][2] Prolonged contact can lead to irritation, and like many chalcones, the potential for skin sensitization should be considered.

  • Ocular (Eye) Contact: Direct contact poses a risk of serious eye irritation.[1][2][3] The fine, crystalline nature of the solid can lead to mechanical and chemical irritation if it becomes airborne.

  • Inhalation (Respiratory): Inhaling dust or aerosols of the compound may cause respiratory tract irritation.[1][2][3] This is a significant risk when weighing or transferring the solid material.

  • Ingestion: Accidental ingestion could lead to irritation of the mucous membranes.[1]

Furthermore, upon combustion, this compound may emit toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen halides.[4][5][6] This necessitates careful consideration of fire safety and incompatibility with strong oxidizing agents.[1][2][4][5][6]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a direct response to the identified hazards. The principle is to create a barrier between you and the potential routes of exposure.

Protection Type Required PPE Rationale & Causality
Eye / Face Tightly-sealed safety goggles or safety glasses with side-shields.[3][7] A face shield is required over goggles when there is a significant risk of splashing.[1][4]Why: Protects against airborne dust particles and accidental splashes, directly mitigating the risk of serious eye irritation.[1][3]
Hand Chemical-resistant gloves (e.g., Nitrile rubber).[6]Why: Prevents direct skin contact, which is the primary defense against skin irritation.[1][2] Gloves must be inspected for integrity before each use and washed and dried thoroughly.[7]
Body A lab coat is mandatory.[8] Wear impervious and flame-resistant clothing for larger quantities.[3][7] Full-length pants and closed-toe shoes are required at all times.Why: Protects skin on the arms and body from contamination by spills or dust. Prevents the transfer of chemicals outside the laboratory.
Respiratory All handling must be done in a certified chemical fume hood.[2]Why: This is the primary engineering control to prevent inhalation of dust and vapors, addressing the respiratory irritation hazard.[1][2][3] A NIOSH-approved respirator with an organic vapor filter may be required if engineering controls are insufficient or during a large spill.[1][3][4]

Standard Operating Procedure (SOP) for Safe Handling

This step-by-step workflow integrates the PPE protocol into a logical sequence of operations, ensuring safety at every stage.

Step 1: Pre-Operational Safety Check
  • Verify Fume Hood: Confirm the chemical fume hood has a current certification and that the airflow is optimal.

  • Locate Emergency Equipment: Ensure unobstructed access to the nearest safety shower and eyewash station.[4][9]

  • Inspect PPE: Don all required PPE as detailed in the table above. Critically inspect gloves for any tears or pinholes before starting work.[7]

Step 2: Aliquoting and Transfer
  • Containment: Perform all manipulations, including weighing and transferring, deep within the fume hood to contain any dust.[2]

  • Minimize Dust: Handle the solid gently. Use a spatula for transfers. Avoid any actions that could generate airborne particles.

  • Sealing: Keep the primary container of this compound tightly sealed when not in immediate use.[1][2][4][6]

Step 3: Post-Handling Procedure
  • Decontamination: After handling, wash hands thoroughly with soap and water, even after removing gloves.[2][4]

  • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent cross-contamination.

  • Clean Workspace: Decontaminate the work surface within the fume hood.

The following diagram illustrates the logical flow of this safe handling workflow.

G prep1 Verify Fume Hood Certification & Airflow prep2 Inspect & Don All Required PPE prep1->prep2 prep3 Locate Emergency Shower & Eyewash prep2->prep3 handle1 Weigh & Transfer Compound prep3->handle1 Proceed to Handling handle2 Perform Reaction/ Procedure handle1->handle2 handle3 Securely Seal All Containers handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 Procedure Complete clean2 Dispose of Waste (See Section 4) clean1->clean2 clean3 Doff PPE & Wash Hands Thoroughly clean2->clean3

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.